molecular formula C17H26O B1664338 Acetylcedrene CAS No. 32388-55-9

Acetylcedrene

Cat. No.: B1664338
CAS No.: 32388-55-9
M. Wt: 246.4 g/mol
InChI Key: YBUIAJZFOGJGLJ-SWRJLBSHSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14+,15+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUIAJZFOGJGLJ-SWRJLBSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C(C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029353
Record name Acetylcedrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

32388-55-9
Record name Acetylcedrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32388-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl cedrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetylcedrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3R-(3α,3aβ,7β,8aα)]-1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL CEDRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6I62755AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Acetylcedrene (CAS Number 32388-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, identified by the CAS number 32388-55-9, is a synthetic sesquiterpenoid ketone widely recognized for its characteristic warm, woody, and ambery aroma.[1][2] Predominantly utilized as a fragrance ingredient in a vast array of consumer products including perfumes, soaps, and cosmetics, its chemical properties and toxicological profile have been extensively studied in the context of dermatological and environmental safety.[3][4] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, analytical characterization, and known biological effects to serve as a resource for researchers and professionals in drug development and allied scientific fields. While its primary application lies in the fragrance industry, this document also explores its broader chemical reactivity and summarizes the existing, albeit limited, data on its potential pharmacological relevance.

Physicochemical Properties

This compound is a viscous liquid that is colorless to pale yellow.[4] It is a member of the alkyl cyclic ketones structural group.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₆O[5]
Molecular Weight 246.39 g/mol [5]
Appearance Colorless to pale yellow liquid[4]
Odor Woody, Amber[4]
Boiling Point 272 °C (lit.)[3]
Density 0.997 g/mL at 25 °C (lit.)[3]
Refractive Index 1.517 to 1.521 @ 20 °C[6]
Flash Point >100 °C[5]
Water Solubility 1.278 mg/L (EPI Suite)[5]
Vapor Pressure 0.000305 mm Hg at 25 °C (EPI Suite)[5]

Synthesis and Purification

The primary industrial synthesis of this compound involves the Friedel-Crafts acylation of α-cedrene, a major constituent of cedarwood oil.[2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the cedrene backbone.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Cedrene α-Cedrene (from Cedarwood Oil) ReactionVessel Friedel-Crafts Acylation Lewis Acid Catalyst (e.g., AlCl₃) Cedrene->ReactionVessel AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ReactionVessel Quenching Quenching (e.g., with ice water) ReactionVessel->Quenching Crude Product Extraction Liquid-Liquid Extraction (e.g., with an organic solvent) Quenching->Extraction Washing Washing (e.g., with aqueous base) Extraction->Washing Drying Drying (e.g., with anhydrous Na₂SO₄) Washing->Drying Distillation Fractional Distillation (under vacuum) Drying->Distillation Crude Organic Extract Chromatography Column Chromatography (e.g., Silica Gel) Distillation->Chromatography Partially Purified Product This compound Chromatography->Product Purified Product

Figure 1: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Friedel-Crafts Acylation of α-Cedrene

While a specific, detailed, and publicly available laboratory-scale protocol for this compound synthesis is scarce, a general procedure based on the principles of Friedel-Crafts acylation can be outlined. A patent describes a method using a solid super-strong acid as a catalyst. The following is a generalized protocol derived from standard organic chemistry procedures.

Materials:

  • α-Cedrene

  • Acetic anhydride or Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous DCM under a nitrogen atmosphere. The suspension is cooled in an ice bath.

  • Addition of Acylating Agent: Acetyl chloride or acetic anhydride, dissolved in anhydrous DCM, is added dropwise to the stirred suspension of aluminum chloride.

  • Addition of α-Cedrene: α-Cedrene, dissolved in anhydrous DCM, is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C).

  • Reaction: The reaction mixture is stirred at a low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum fractional distillation followed by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[7][8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid polycyclic structure and the presence of multiple stereocenters. Signals for the methyl groups would appear in the upfield region. The protons on the carbon adjacent to the carbonyl group would be deshielded and appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum would show 17 distinct signals corresponding to the 17 carbon atoms in the molecule. The carbonyl carbon would have a characteristic chemical shift in the downfield region (typically >200 ppm).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 246. The fragmentation pattern would be complex, with characteristic losses of methyl and acetyl groups.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations.

Biological Activity and Toxicological Profile

The biological activity of this compound has been primarily investigated in the context of its safety as a fragrance ingredient.

Toxicological Summary

Extensive toxicological testing has been conducted by the Research Institute for Fragrance Materials (RIFM). A summary of the key findings is presented in Table 2.

EndpointResultReference(s)
Genotoxicity Not genotoxic in a bacterial reverse mutation assay (Ames test).[5]
Clastogenicity Not clastogenic in an in vitro chromosome aberration assay.[5]
Repeated Dose Toxicity (Dermal) NOAEL = 20.28 mg/kg/day[5]
Skin Sensitization May cause an allergic skin reaction.[4]
Photoirritation/Photoallergenicity Not photoirritating or photoallergenic.[5]
ADME-Tox Profile
  • Absorption: In an in vitro human skin absorption study, 13.52% of the applied dose was absorbed.[5]

  • Distribution, Metabolism, and Excretion: Detailed studies on the systemic distribution, metabolism, and excretion of this compound following routes of exposure relevant to drug development (e.g., oral, intravenous) are not available in the public literature.

Potential Pharmacological Relevance and Signaling Pathways

Currently, there is a significant lack of publicly available research investigating the specific pharmacological activities of this compound or its effects on cellular signaling pathways from a drug development perspective. While many natural products, including other sesquiterpenoids, have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation, this compound has not been the subject of such focused studies.

Hypothetical Signaling Pathway Modulation

Given its chemical structure as a lipophilic, polycyclic ketone, it is plausible that this compound could interact with various biological targets. The diagram below illustrates a hypothetical workflow for screening this compound for potential biological activity and identifying its mechanism of action, a process that has not yet been reported for this compound.

Screening_Workflow cluster_screening Initial Screening cluster_hit_id Hit Identification cluster_moa Mechanism of Action Studies cluster_validation In Vivo Validation CellBasedAssays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Hit Identification of Biological Activity CellBasedAssays->Hit EnzymeAssays Enzyme/Receptor Binding Assays EnzymeAssays->Hit PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Hit->PathwayAnalysis TargetID Target Identification (e.g., Affinity Chromatography, Mass Spec) PathwayAnalysis->TargetID AnimalModels Animal Models of Disease TargetID->AnimalModels LeadCompound Lead Compound for Drug Development AnimalModels->LeadCompound

Figure 2: Hypothetical workflow for investigating the pharmacological potential of this compound.

Conclusion

This compound (CAS 32388-55-9) is a well-characterized synthetic fragrance ingredient with a robust safety profile for its intended use in consumer products. Its physicochemical properties and synthesis via Friedel-Crafts acylation of α-cedrene are well-established. However, a significant knowledge gap exists regarding its potential pharmacological activities and mechanisms of action. For researchers and drug development professionals, this compound represents a structurally interesting, readily accessible molecule that is largely unexplored in a therapeutic context. Future research could focus on screening this compound and its derivatives for biological activities and elucidating any effects on cellular signaling pathways, which may uncover novel therapeutic applications beyond its current use in the fragrance industry.

References

Physicochemical Properties of Acetylcedrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcedrene, a prominent synthetic fragrance ingredient, is valued for its characteristic woody and ambergris-like aroma. As a member of the alkyl cyclic ketones, its application extends across a wide range of consumer products, including perfumes, soaps, and cosmetics.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, safety assessment, and environmental impact analysis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates relevant biological and analytical pathways.

Core Physicochemical Properties

The physicochemical data for this compound has been compiled from various sources. It is important to note that "this compound" in commercial use is often a technical mixture, with purity reported in the range of 65-85%.[3] This can lead to variations in reported values.

Table 1: Identification and Structural Properties
PropertyValueSource(s)
Chemical Name 1-((3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethanone[4]
Common Synonyms Methyl Cedryl Ketone, Vertofix, Lignofix, Lixetone[1][5]
CAS Number 32388-55-9[4]
Molecular Formula C₁₇H₂₆O[4][5]
Molecular Weight 246.39 g/mol [4][5]
SMILES C[C@@H]1CC[C@@H]2[C@@]13C--INVALID-LINK--C(=C(C3)C(=O)C)C[4]
Appearance Colorless to pale yellow or light brown transparent liquid; may be a solid or syrupy material.[3][5][6][7]
Odor Strong, long-lasting woody aroma with musk and ambergris notes.[5][7][8]
Table 2: Thermodynamic and Physical Properties
PropertyValueSource(s)
Melting Point 91.67 °C (EPI Suite); 92 °C (calculated)[3][9]
Boiling Point 272 °C (lit.); 306.93 °C (EPI Suite); 340.6 °C at 760 mmHg; 348.00 to 349.00 °C (est)[5][6][9][10]
Density / Specific Gravity 0.997 g/mL at 25 °C (lit.); 1.005 (FMA); 0.99600 to 1.01000 @ 20.00 °C[5][6][9]
Refractive Index (n20/D) 1.516 (lit.); 1.51700 to 1.52100 @ 20.00 °C[5][6]
Flash Point >100 °C; >230 °F; 156.11 °C (TCC); 171 °C[5][6][9]
Vapor Pressure 0.000305 mm Hg at 20 °C; 2.5 hPa at 25 °C; 8.49E-05 mmHg at 25°C[5][9][11]
Table 3: Solubility and Partitioning Properties
PropertyValueSource(s)
Water Solubility 1.278 mg/L (EPI Suite); 6 mg/L at 23 °C[3][5][9]
Solubility in Organic Solvents Soluble in alcohol and other organic solvents. Dissolves in 3-7 volumes of 80% ethanol.[5][8]
Log Kow (Octanol-Water Partition Coefficient) 5.02 (EPI Suite); 5.6, 5.8, & 5.9 for 3 components at 30 °C (RIFM); 5.9 (exp.)[3][9]

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).[5][8]

Boiling Point Determination (OECD TG 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4]

  • Principle: Methods like distillation, the Thiele tube method, or Differential Scanning Calorimetry (DSC) are commonly used.[4] The capillary method is suitable for small sample volumes.[12][13]

  • Procedure (Capillary Method):

    • A small amount of the sample is placed in a fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the sample.

    • The assembly is attached to a thermometer and heated in a controlled manner (e.g., in a Thiele tube or an aluminum block).[12]

    • As the temperature rises, air trapped in the capillary tube escapes, eventually being replaced by the substance's vapor, which exits as a steady stream of bubbles.[13]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[14] This signifies that the external pressure has just overcome the vapor pressure of the substance.

Water Solubility (OECD TG 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

  • Principle: The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration in the aqueous solution.

  • Procedure (Flask Method):

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated at a constant, controlled temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • The mixture is then centrifuged or filtered to separate the undissolved substance.

    • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For poorly soluble substances like fragrance oils, solubilizers like Polysorbate 20 may be used in specific applications, but for determining intrinsic solubility, they are avoided.[15]

Partition Coefficient (n-octanol/water) (OECD TG 107)

The partition coefficient (Kow or P) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is a critical parameter for predicting environmental fate and bioaccumulation.[16][17]

  • Principle: The shake-flask method is the benchmark for determining the log Kow.[16][18]

  • Procedure (Shake-Flask Method):

    • Prepare a stock solution of this compound in n-octanol. The n-octanol and water used must be pre-saturated with each other.[19]

    • Add the stock solution to a vessel containing a known volume of water. The volume ratio of n-octanol to water is varied in different runs.[16]

    • The vessel is shaken vigorously at a constant temperature until equilibrium is established.

    • The mixture is centrifuged to ensure complete separation of the two phases.[16]

    • The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., GC-MS).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).[17]

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[20]

  • Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.[21]

  • General Procedure:

    • Sample Preparation: The sample (e.g., neat oil or an extract from a product matrix) is diluted in a suitable solvent like ethyl acetate.[22][23] An internal standard may be added for quantification.[22]

    • Injection: A small volume (e.g., 0.5-1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.[20]

    • Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase over time to elute compounds with different boiling points.[24]

    • Detection & Identification: As components elute from the column, they are fragmented and analyzed by the mass spectrometer. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification.[20]

Mandatory Visualizations

Olfactory Signaling Pathway

As a fragrance molecule, the primary biological interaction of this compound is with the olfactory system. The following diagram illustrates the general signal transduction pathway initiated by an odorant.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Receptor Neuron Odorant This compound OR Odorant Receptor (GPCR) Odorant->OR 1. Binding G_olf G-protein (Gαolf) OR->G_olf 2. Activation AC Adenylyl Cyclase III G_olf->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP CNG Cyclic Nucleotide- Gated Channel cAMP->CNG 5. Gating Ca_Na_in Ca²⁺, Na⁺ Influx CNG->Ca_Na_in 6. Ion Flow Depolarization Depolarization Ca_Na_in->Depolarization AP Action Potential Generation Depolarization->AP 7. Threshold Reached Signal Signal to Olfactory Bulb AP->Signal 8. Propagation

General olfactory signal transduction cascade initiated by an odorant molecule.
Experimental Workflow: GC-MS Analysis

The following diagram outlines a typical workflow for the qualitative and quantitative analysis of a fragrance compound like this compound from a sample matrix.

GCMS_Workflow cluster_gcms Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution Injector Injector (Vaporization) Dilution->Injector GCMS GC-MS System Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection) Column->MS Data Data Acquisition (Chromatogram & Spectra) MS->Data Analysis Data Analysis (Library Search, Integration) Data->Analysis Result Identification & Quantification Analysis->Result

A generalized workflow for the analysis of this compound using GC-MS.

References

Synthesis of Acetylcedrene from Alpha-Cedrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of acetylcedrene, a valuable fragrance compound, from its precursor alpha-cedrene. The primary synthetic route involves the Friedel-Crafts acylation of alpha-cedrene using an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst. This document details the underlying chemical principles, optimized experimental protocols, a comparative analysis of catalytic systems, and methods for purification and characterization of the final product. All quantitative data is presented in structured tables for ease of comparison, and key chemical transformations and workflows are visualized using DOT language diagrams.

Introduction

This compound, also known as methyl cedryl ketone or by trade names such as Vertofix, is a synthetic ketone with a characteristic warm, woody, and amber-like aroma.[1] It is a widely used ingredient in the fragrance industry, valued for its fixative properties and its ability to blend well with other scents in perfumes, cosmetics, and soaps.[2][3] The primary raw material for its synthesis is alpha-cedrene, a naturally occurring sesquiterpene extracted from the essential oil of cedarwood (from trees like Juniperus virginiana).[4] The conversion of alpha-cedrene to this compound is achieved through an acetylation reaction, a form of electrophilic aromatic substitution.[2]

Chemical Pathway: Friedel-Crafts Acylation

The synthesis of this compound from alpha-cedrene is a classic example of a Friedel-Crafts acylation reaction. In this reaction, the acetyl group (CH₃CO-) is introduced onto the alpha-cedrene molecule. The reaction typically employs an acetylating agent, such as acetic anhydride or acetyl chloride, and is catalyzed by a Lewis acid or a protic acid.[5][6]

The general transformation is as follows:

Reaction_Scheme alpha_cedrene alpha-Cedrene plus1 + alpha_cedrene->plus1 acetic_anhydride Acetic Anhydride arrow1 Catalyst acetic_anhydride->arrow1 plus1->acetic_anhydride This compound This compound arrow1->this compound plus2 + This compound->plus2 acetic_acid Acetic Acid plus2->acetic_acid

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The Friedel-Crafts acylation of alpha-cedrene with acetic anhydride proceeds through the formation of a highly electrophilic acylium ion intermediate. The catalyst, typically a Lewis acid, activates the acetic anhydride, facilitating the generation of the acylium ion. This electrophile then attacks the electron-rich double bond of alpha-cedrene, leading to the formation of a carbocation intermediate. A subsequent deprotonation step regenerates the aromaticity of a ring system within the molecule and yields the final product, this compound.

Reaction_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation A Acetic Anhydride (CH₃CO)₂O C Acylium Ion [CH₃CO]⁺ A->C Activation B Catalyst e.g., AlCl₃ B->C Catalysis E Carbocation Intermediate C->E Attack on double bond D alpha-Cedrene D->E F This compound E->F Loss of H⁺

Caption: Simplified mechanism of the Friedel-Crafts acylation of alpha-cedrene.

Experimental Protocols

The following protocols are based on procedures described in the scientific literature and patents, providing a framework for the laboratory synthesis of this compound.

Synthesis using a Solid Superacid Catalyst

This protocol is adapted from a patented method utilizing a solid superacid catalyst, which offers advantages in terms of ease of separation and potential for reuse.[7]

Materials:

  • alpha-Cedrene (C₁₅H₂₄)

  • Acetic anhydride ((CH₃CO)₂O)

  • Solid superacid catalyst (e.g., SO₄²⁻/TiO₂-SiO₂)

  • Benzene (optional, as solvent)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add acetic anhydride and the solid superacid catalyst.

  • Heat the mixture with stirring to the desired reaction temperature (e.g., 75-80 °C).

  • Slowly add a solution of alpha-cedrene (dissolved in a minimal amount of benzene if necessary) to the reaction mixture over a period of time.

  • Maintain the reaction at the set temperature for several hours (e.g., 5-12 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • The filtrate is then subjected to vacuum distillation to remove unreacted acetic anhydride and the acetic acid byproduct.

  • The crude product is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The final product, this compound, is purified by fractional distillation under reduced pressure.

Synthesis using a Protic Acid Catalyst

This method employs a strong protic acid as the catalyst.[8]

Materials:

  • alpha-Cedrene

  • Acetic anhydride

  • Polyphosphoric acid (or another suitable protic acid like sulfuric acid)

  • Benzene or Toluene (as solvent)

  • Dilute sodium hydroxide solution (for neutralization)

Procedure:

  • In a suitable reactor, combine acetic anhydride and polyphosphoric acid.

  • Heat the mixture with stirring to the reaction temperature (e.g., 75 °C).

  • Add a solution of alpha-cedrene in benzene or toluene to the reactor.

  • Allow the reaction to proceed for the specified time (e.g., 7 hours).

  • After the reaction, carefully add water to the mixture to decompose the polyphosphoric acid.

  • Separate the organic layer and wash it with a dilute sodium hydroxide solution to neutralize any acids, followed by a water wash until neutral.

  • The organic solvent is removed by distillation.

  • The crude this compound is then purified by vacuum distillation.

Data Presentation

Physical and Chemical Properties
Propertyalpha-CedreneThis compound
Molecular Formula C₁₅H₂₄C₁₇H₂₆O
Molecular Weight 204.35 g/mol 246.39 g/mol [9]
Appearance Colorless liquidColorless to pale yellow liquid[2]
Boiling Point ~262 °C~272 °C[10]
Density ~0.935 g/cm³~0.997 g/mL at 25 °C[10]
Refractive Index ~1.501~1.516 at 20 °C[10]
Reaction Conditions and Yields with Solid Superacid Catalysts

The following table summarizes data from a patent on the synthesis of this compound using different solid superacid catalysts.[7]

CatalystMolar Ratio (Acetic Anhydride:alpha-Cedrene)Temperature (°C)Time (h)Yield (%)
SO₄²⁻/ZrO₂~1.05:1808~64
S₂O₈²⁻/ZrO₂-SiO₂~1.05:1808~67
SO₄²⁻/TiO₂-SiO₂~1.05:1808~66
SO₄²⁻/Fe₂O₃~1.05:1708~63

Experimental Workflow and Purification

The overall process for the synthesis and purification of this compound can be visualized as a multi-step workflow.

Experimental_Workflow start Start: Reactants & Catalyst reaction Friedel-Crafts Acylation (Heating & Stirring) start->reaction filtration Catalyst Separation (Filtration) reaction->filtration distillation1 Removal of Volatiles (Vacuum Distillation) filtration->distillation1 workup Aqueous Workup (Washing & Neutralization) distillation1->workup drying Drying of Organic Phase workup->drying distillation2 Final Purification (Fractional Distillation) drying->distillation2 product Pure this compound distillation2->product

Caption: A typical workflow for the synthesis and purification of this compound.

Purification by Fractional Distillation

Due to the relatively high boiling point of this compound, purification is typically carried out by fractional distillation under reduced pressure. This technique separates the desired product from unreacted starting materials and higher-boiling byproducts. The efficiency of the separation depends on the type of distillation column used and the control of the vacuum and heating rate.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the components of the reaction mixture and determining the purity of the final product. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (246.39 g/mol ) and a characteristic fragmentation pattern.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for confirmation of the acetyl group's addition and the overall carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O), typically in the range of 1680-1720 cm⁻¹.

Conclusion

The synthesis of this compound from alpha-cedrene via Friedel-Crafts acylation is a well-established and industrially significant process. The choice of catalyst, whether a solid superacid, a protic acid, or a Lewis acid, along with the optimization of reaction conditions, plays a crucial role in achieving high yields and purity. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and development of fragrance compounds and related organic molecules. Further research could focus on developing even more environmentally friendly and efficient catalytic systems for this important transformation.

References

The Occurrence of Acetylcedrene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcedrene, a prominent woody and ambery fragrance ingredient, is intrinsically linked to cedarwood essential oil. This technical guide provides an in-depth analysis of its occurrence, clarifying its primary origin as a synthetic derivative of natural precursors found in cedarwood oil rather than a direct product of plant biosynthesis. This document details the quantitative composition of relevant essential oils, outlines the biosynthetic pathway of its precursor, α-cedrene, and provides comprehensive experimental protocols for the analysis of related sesquiterpenes.

Introduction: Natural vs. Synthetic Origin

This compound is a sesquiterpenoid ketone highly valued in the fragrance industry for its persistent, warm, woody, and amber-like aroma. While it is widely associated with cedarwood oil, a notable discrepancy exists in literature and commercial information regarding its natural occurrence.

Some sources describe this compound as a natural component of Red Cedarwood (Juniperus virginiana) essential oil, extracted via steam distillation[1]. However, a substantial body of scientific and regulatory literature classifies this compound as a synthetic fragrance compound, manufactured through the chemical modification of α-cedrene[2][3][4]. Alpha-cedrene is a major natural constituent of various cedarwood oils[2].

Detailed chemical analyses of Juniperus virginiana essential oil consistently identify major components such as α-cedrene, thujopsene, and cedrol, but do not list this compound as a naturally occurring compound[5][6][7]. This evidence strongly suggests that while the precursor molecule is natural, this compound itself is the result of a synthetic acetylation process.

This guide will proceed with the evidence-based understanding that this compound is primarily a synthetic derivative and will focus on the natural occurrence of its precursors.

Quantitative Analysis of this compound Precursors in Essential Oils

While naturally occurring this compound is not reported in quantitative analyses of essential oils, the concentration of its direct precursor, α-cedrene, and other related sesquiterpenes in cedarwood oils is well-documented. The composition of these oils can vary based on the species, geographical origin, and distillation process.

Table 1: Key Sesquiterpene Composition of Various Cedarwood Oils

Essential Oil Sourceα-Cedrene (%)β-Cedrene (%)Thujopsene (%)Cedrol (%)Geographical OriginReference(s)
Juniperus virginiana (Virginia Cedarwood)20 - 354 - 810 - 2516 - 25Eastern North America[5]
Juniperus ashei (Texas Cedarwood)15 - 25Not specified25 - 35≥ 20Central Texas, USA[8]
Juniperus scopulorum (Rocky Mountain Juniper)~27Not specifiedNot specified~16Western North America[7]
Cupressus funebris (Chinese Cedarwood)HighNot specifiedHighNot specifiedChina[9]
Cedrus atlantica (Atlas Cedar)PresentNot specifiedNot specifiedNot specifiedMorocco[6]

Note: The technical mixture of commercially produced this compound typically has a purity of 65-85%, with the remainder consisting of acetylated isomers of other cedarwood oil components and structural isomers of this compound that are by-products of the synthesis[2].

Biosynthesis of α-Cedrene: The Precursor to this compound

Sesquiterpenes, including α-cedrene, are synthesized in plants through the mevalonate (MVA) pathway, which primarily occurs in the cytosol. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps leading to α-cedrene are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

  • Cyclization of FPP: The linear FPP molecule is then cyclized by a specific terpene synthase, in this case, cedrene synthase (or a multifunctional sesquiterpene synthase). The enzyme facilitates the removal of the pyrophosphate group, leading to a series of carbocation intermediates that ultimately form the tricyclic structure of α-cedrene.

Signaling Pathway Diagram

alpha_cedrene_biosynthesis cluster_cytosol Cytosol (Mevalonate Pathway) cluster_synthesis Synthetic Pathway IPP_DMAPP Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) FPP_Synthase FPP Synthase IPP_DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) Cedrene_Synthase Cedrene Synthase FPP->Cedrene_Synthase alpha_cedrene α-Cedrene Acetylation Acetylation alpha_cedrene->Acetylation FPP_Synthase->FPP Cedrene_Synthase->alpha_cedrene This compound This compound Acetylation->this compound

Caption: Biosynthesis of α-cedrene and its synthetic conversion to this compound.

Experimental Protocols: Quantification of Sesquiterpenes in Essential Oils

The standard and most robust method for the quantitative analysis of sesquiterpenes like α-cedrene in essential oils is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The use of an internal standard is crucial for accurate quantification.

Method: GC-MS for Sesquiterpene Quantification

Objective: To accurately determine the concentration of α-cedrene and other sesquiterpenes in an essential oil sample.

Principle: The volatile components of the essential oil are separated based on their boiling points and interaction with the GC column stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting mass spectra are used for identification and quantification.

Materials and Reagents:

  • Essential oil sample (e.g., Juniperus virginiana oil)

  • Internal Standard (IS): e.g., epi-Eudesmol or another suitable sesquiterpene not present in the sample.

  • Solvent: High-purity hexane or ethyl acetate.

  • Reference standards for target analytes (e.g., α-cedrene, thujopsene, cedrol).

  • Volumetric flasks, pipettes, and GC vials.

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).

Procedure:

  • Preparation of Stock Solutions:

    • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

    • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target sesquiterpene in the same manner.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by serial dilution of the analyte stock solutions.

    • To each calibration standard, add a constant amount of the internal standard stock solution to achieve a fixed final concentration (e.g., 50 µg/mL).

    • Dilute to the final volume with the solvent.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask.

    • Add the same constant amount of the internal standard as used in the calibration standards.

    • Dilute to the mark with the solvent and mix thoroughly.

    • Transfer an aliquot to a GC vial for analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL (split or splitless injection, depending on concentration).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 3 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Peak Identification: Identify the peaks of the target analytes and the internal standard based on their retention times and mass spectra compared to the reference standards and a mass spectral library (e.g., NIST).

    • Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the calibration curve.

    • Quantification: Calculate the peak area ratio for each analyte in the essential oil sample and use the corresponding calibration curve to determine its concentration in the sample.

Experimental Workflow Diagram

GC_MS_Workflow Start Start: Essential Oil Sample & Standards Prep_Stocks Prepare Stock Solutions (Analytes & Internal Standard) Start->Prep_Stocks Prep_Cal Prepare Calibration Standards (Serial Dilution + IS) Prep_Stocks->Prep_Cal Prep_Sample Prepare Sample Solution (Essential Oil + IS) Prep_Stocks->Prep_Sample GC_MS GC-MS Analysis Prep_Cal->GC_MS Prep_Sample->GC_MS Data_Analysis Data Analysis: - Peak Identification - Calibration Curve Construction GC_MS->Data_Analysis Quantification Quantification of Analytes in Essential Oil Data_Analysis->Quantification End End: Report Results Quantification->End

Caption: Workflow for the quantitative analysis of sesquiterpenes using GC-MS.

Conclusion

The available scientific evidence indicates that this compound is not a significant natural constituent of essential oils. Instead, it is a synthetic fragrance ingredient derived from α-cedrene, a major component of cedarwood oils, particularly from Juniperus virginiana. For researchers and professionals in drug development, it is crucial to understand this distinction. The bioactivity and toxicological profiles of cedarwood essential oil are attributed to its natural composition, which does not include this compound. Any research or product development involving this compound should consider its synthetic origin and the composition of its technical-grade formulations. The provided analytical methods offer a robust framework for the accurate quantification of its natural precursors.

References

A Comprehensive Technical Guide to Acetylcedrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Acetylcedrene, a prominent fragrance ingredient. It covers its chemical identity, physicochemical properties, synthesis, and key toxicological evaluation protocols, presenting data and methodologies relevant to professionals in research and development.

Chemical Identification

This compound is a synthetic fragrance compound valued for its characteristic woody and amber scent. The definitive IUPAC name for the primary isomer is 1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.0¹'⁵]undec-8-enyl]ethanone .[1] It is also commonly referred to by the synonym 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone.[1]

Physicochemical and Toxicological Data

Quantitative data for this compound are summarized below. The technical product is often a mixture with a purity of 65-85%, which may influence physical properties.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₂₆O[1][3]
Molecular Weight 246.39 g/mol [3]
Appearance Pale yellow to pale brown liquid[4]
Density 0.997 g/mL at 25 °C[3]
Boiling Point 272 °C (lit.)[3]
Refractive Index n20/D 1.516 (lit.)[3]
Flash Point > 110 °C (> 230 °F)[3]
Water Solubility 6 mg/L at 23 °C[2][3]
Vapor Pressure 8.49 x 10⁻⁵ mmHg at 25 °C[3]
log Kow (Octanol/Water) 5.9 (experimental)[2]

Table 2: Toxicological Endpoints for this compound

EndpointValueSource(s)
Acute Oral Toxicity (Rat) LD₅₀ > 5.2 mL/kg[4]
Acute Dermal Toxicity (Rabbit) LD₅₀ > 2 g/kg[4]
Repeated Dose Toxicity (Dermal) NOAEL = 20.28 mg/kg/day (systemic)[1]
Skin Sensitization NESIL = 35000 µg/cm²[1]
In Vitro Dermal Absorption 13.52% of applied dose (human skin)[1]
Genotoxicity Non-clastogenic (in vitro chromosome aberration assay)[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for the synthesis and key safety assessments of this compound.

This compound is commercially produced via the Friedel-Crafts acylation of α-cedrene.[2] α-Cedrene is a sesquiterpene isolated from cedarwood oil.[2]

  • Reactants :

    • (-)-α-Cedrene (CAS: 469-61-4)

    • Acetic anhydride (CAS: 108-24-7)

  • General Protocol :

    • The reaction is typically carried out by adding acetic anhydride to α-cedrene in the presence of a Lewis acid catalyst.

    • The mixture is stirred at a controlled temperature to allow the acylation to proceed.

    • Upon completion, the reaction is quenched, and the organic product is separated from the aqueous phase.

    • The crude product is then purified, commonly through vacuum distillation, to isolate this compound from unreacted starting materials and isomeric by-products.

This protocol determines the rate and extent of absorption through the skin. An in vitro study on this compound found that 13.52% of the applied dose was absorbed through human skin over 48 hours.[1]

  • Test System : Static diffusion cells (Franz-type cells).[5][6]

  • Skin Model : Full-thickness or epidermal human skin membranes, obtained from cosmetic surgery with donor consent, are mounted between the donor and receptor chambers of the diffusion cell.[1][5]

  • Test Substance Preparation : ¹⁴C-radiolabeled this compound is dissolved in a suitable vehicle, such as ethanol, to create a test solution (e.g., 1% solution).[1]

  • Application : A precise volume of the test solution (e.g., 20 µL) is applied to the surface of the unoccluded epidermal membrane in the donor chamber.[1]

  • Incubation : The diffusion cell is maintained at a constant temperature to ensure the skin surface is at 32 ± 1°C.[7]

  • Sampling : The receptor fluid (e.g., 50% ethanol/water solution) is sampled from the receptor chamber at specified time points (e.g., 2, 8, 24, 36, and 48 hours).[1]

  • Analysis : The radioactivity in the receptor fluid samples is quantified using liquid scintillation counting to determine the amount of this compound that has permeated the skin.[1][7] At the end of the experiment, the skin is also analyzed to determine the amount of substance retained.

This assay evaluates the potential of a substance to induce structural chromosomal damage. This compound was found to be non-clastogenic in this test.[1]

  • Test System : Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Metabolic Activation : The assay is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Experimental Design :

    • Cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-4 hours) with and without S9, and for a longer duration (e.g., 21-24 hours) without S9.

    • A negative (solvent) control and a positive control are run in parallel.

    • Following exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

  • Analysis :

    • Slides are prepared and chromosomes are stained.

    • Metaphase cells are scored microscopically for chromosomal aberrations (e.g., breaks, fragments, exchanges).

    • Cytotoxicity is assessed by measuring the mitotic index. A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.[8]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes related to the production and evaluation of this compound.

G cluster_0 Production Pathway cluster_1 Safety & Fragrance Application Raw Cedarwood Oil Isolate Isolation of α-Cedrene Raw->Isolate React Acylation with Acetic Anhydride Isolate->React Purify Purification (Distillation) React->Purify Product This compound (Technical Grade) Purify->Product Tox Toxicological Evaluation Product->Tox Input for Safety Data Risk Quantitative Risk Assessment (QRA) Tox->Risk Standard IFRA Standard (Max Concentration) Risk->Standard Formulate Formulation into Consumer Products Standard->Formulate G cluster_prep Preparation cluster_exp Experiment (24-48h at 32°C) cluster_analysis Analysis P1 Mount Human Skin on Franz Cell P2 Prepare 1% ¹⁴C-Acetylcedrene in Ethanol E1 Apply 20µL of Dose to Skin Surface P2->E1 E2 Sample Receptor Fluid at Time Points (2, 8, 24, 36, 48h) E1->E2 A1 Quantify Radioactivity (Liquid Scintillation) E2->A1 A3 Calculate Total Absorption (%) A1->A3 A2 Analyze Skin for Retained Substance A2->A3

References

An In-depth Technical Guide to Acetylcedrene: Synonyms, Trade Names, and Core Chemical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetylcedrene, a widely used fragrance ingredient. The document covers its nomenclature, including common synonyms and trade names, detailed chemical and physical properties, an experimental protocol for its synthesis, and recommended procedures for its purification and analytical characterization.

Nomenclature: Synonyms and Trade Names

This compound is known by a variety of names in scientific literature and commercial applications. Understanding these different identifiers is crucial for comprehensive literature searches and material sourcing. The relationship between the primary chemical name, its synonyms, and common trade names is outlined below.

Acetylcedrene_Nomenclature cluster_synonyms Synonyms cluster_tradenames Trade Names This compound This compound Methyl Cedryl Ketone Methyl Cedryl Ketone This compound->Methyl Cedryl Ketone is also known as 1-(cedr-8-en-9-yl)ethanone 1-(cedr-8-en-9-yl)ethanone This compound->1-(cedr-8-en-9-yl)ethanone is also known as Acetyl-alpha-cedrene Acetyl-alpha-cedrene This compound->Acetyl-alpha-cedrene is also known as Vertofix Vertofix This compound->Vertofix is sold as Lixetone Lixetone This compound->Lixetone is sold as Cedrylide Cedrylide This compound->Cedrylide is sold as Woodyflor Woodyflor This compound->Woodyflor is sold as Lignofix Lignofix This compound->Lignofix is sold as

Figure 1: Relationship between this compound, its synonyms, and trade names.

A comprehensive list of synonyms and trade names is provided in the table below for easy reference.

TypeName
IUPAC Name 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethan-1-one[1][2]
Common Synonyms Methyl Cedryl Ketone[3][4][5][6][7][8][9][10][11], Acetyl cedrene[1][2][6][10], 1-cedr-8-en-9-ylethanone[1][10], 9-Acetyl-8-cedrene[8][12]
Trade Names Vertofix[1][2][3][4][7][8][13][14], Lixetone[1][2][8][10][15][16], Cedrylide[8][14], Woodyflor[8][14], Lignofix[8][11][14], Vertofix Coeur[7][8][10][12][13]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the following table. This data is essential for experimental design, safety assessments, and analytical method development.

PropertyValueReference(s)
CAS Number 32388-55-9[1][2][4][6][7][8][10][14][15]
Molecular Formula C₁₇H₂₆O[2][4][6][8][12][15]
Molecular Weight 246.39 g/mol [2][4][6][12][15]
Appearance Pale yellow to pale brown liquid[4][7][15]
Odor Woody, amber, musky[3][5][6][9][11][13][15]
Boiling Point 272 °C (lit.)[6][12][15]
Density 0.997 g/mL at 25 °C (lit.)[6][12][15]
Refractive Index n20/D 1.516 (lit.)[6][15]
Water Solubility 6 mg/L at 23 °C[6][15]
Flash Point >110 °C[12]
logP 5.34[12]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of cedrene, a component of cedarwood oil, with acetic anhydride. The following protocol is adapted from established synthetic methods.

Materials:

  • Cedrene (or cedarwood oil rich in cedrene)

  • Acetic anhydride

  • Solid superacid catalyst (e.g., sulfated zirconia or a similar solid acid)

  • Solvent (optional, e.g., a non-polar organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle with temperature control

  • Separatory funnel

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

  • Distillation apparatus (for fractional distillation)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, stirrer, and thermometer, combine cedrene and acetic anhydride. The molar ratio of acetic anhydride to cedrene should be in the range of 1:1 to 15:1.

  • Catalyst Addition: With stirring, add the solid superacid catalyst. The amount of catalyst should be 1% to 10% by weight relative to the cedrene.

  • Reaction: Heat the reaction mixture to a temperature between 10 °C and 120 °C. The optimal temperature will depend on the specific catalyst used. Maintain the reaction at this temperature with continuous stirring for a minimum of 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the solid catalyst.

    • Transfer the filtrate to a separatory funnel. If a solvent was used, add it now.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reactants Combine Cedrene and Acetic Anhydride Start->Reactants Catalyst Add Solid Superacid Catalyst Reactants->Catalyst Reaction Heat and Stir (10-120°C, >3h) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Workup Aqueous Work-up (NaHCO3, H2O, Brine) Filtration->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product End End Pure_Product->End

Figure 2: Experimental workflow for the synthesis of this compound.
Purification

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and isomers. Purification is essential to obtain this compound of high purity.

Fractional Distillation: Given the relatively high boiling point of this compound, vacuum fractional distillation is the preferred method for purification.

  • Apparatus: A fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, and a temperature-controlled heating mantle.

  • Procedure:

    • Transfer the crude product to the distillation flask.

    • Gradually apply vacuum and begin heating.

    • Collect fractions at different temperature ranges. The main fraction containing this compound should be collected at its boiling point under the applied vacuum.

    • Monitor the purity of the fractions using Gas Chromatography (GC).

Column Chromatography: For smaller scale purifications or to separate isomers with close boiling points, column chromatography can be employed.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is recommended. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Procedure:

    • Prepare a silica gel column.

    • Load the crude product onto the column.

    • Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze them by TLC or GC to identify the fractions containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

  • Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The retention time of the major peak should correspond to that of an authentic standard of this compound. The mass spectrum should show the characteristic molecular ion peak (m/z 246) and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

  • Sample Preparation: Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum should show signals corresponding to the different types of protons in the molecule. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of this compound.

  • ¹³C NMR: The spectrum will show the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment (e.g., carbonyl, olefinic, aliphatic carbons).

Due to the absence of publicly available, detailed NMR spectral data specifically for this compound in the conducted search, researchers are advised to compare their acquired spectra with predicted spectra from chemical software or with data from specialized chemical databases if available.

Signaling Pathways

Currently, there is no significant body of scientific literature describing the involvement of this compound in specific biological signaling pathways. Its primary application is in the fragrance industry, and its biological effects are not its main area of study. Research on its safety profile has been conducted, but this does not typically extend to the elucidation of specific molecular signaling cascades. Therefore, no signaling pathway diagrams are included in this guide.

Conclusion

This technical guide provides essential information for researchers and scientists working with this compound. The comprehensive data on its synonyms, trade names, and physicochemical properties, combined with the detailed experimental protocols for its synthesis and purification, and guidelines for its analytical characterization, will serve as a valuable resource for laboratory work and further research into this important fragrance compound.

References

The Solubility Profile of Acetylcedrene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acetylcedrene, a common fragrance ingredient, in various organic solvents. This document consolidates available quantitative and qualitative data, details a robust experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound, also known as methyl cedryl ketone, is a synthetic aromatic chemical widely used in the fragrance industry for its characteristic woody and amber scent.[1] Its application in a diverse range of consumer products, from fine fragrances to personal care items, necessitates a thorough understanding of its solubility in different solvent systems to ensure product stability, efficacy, and safety.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential environmental fate. This compound is generally characterized as being readily soluble in alcohols and other organic solvents, while exhibiting low solubility in water.[2]

Quantitative and Qualitative Solubility Data

The following table summarizes the available data on the solubility of this compound in various solvents. It is important to note that comprehensive quantitative data across a wide range of organic solvents is not extensively published in peer-reviewed literature. The information presented here is compiled from technical data sheets and chemical databases.

SolventTypeSolubility DataTemperature (°C)Citation
WaterAqueous6 mg/L23
WaterAqueous1.428 mg/L (estimated)25
Ethanol (80%)AlcoholSoluble in 3-7 volumesNot Specified
EthanolAlcohol500 mg/mLNot Specified
ChloroformHalogenatedSlightly SolubleNot Specified
Dimethyl Sulfoxide (DMSO)SulfoxideSlightly SolubleNot Specified
Ethyl AcetateEsterSlightly SolubleNot Specified

Experimental Protocol for Solubility Determination

The following protocol for determining the solubility of this compound in an organic solvent is adapted from the internationally recognized OECD Test Guideline 105, which describes the flask method.[3][4][5] This method is suitable for determining the saturation mass concentration of a substance in a solvent.

Materials and Apparatus
  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[4][5] This involves preparing a series of solutions with varying concentrations of this compound in the chosen solvent and observing for any undissolved solute after a set period of stirring.

  • Sample Preparation: Accurately weigh an amount of this compound in excess of its estimated solubility and add it to a glass flask.

  • Solvent Addition: Add a known volume of the organic solvent to the flask.

  • Equilibration: Stopper the flask and place it in a constant temperature bath, typically at 25 °C ± 0.5 °C. Stir the mixture using a magnetic stirrer at a constant speed that ensures the solid is well-dispersed without creating a vortex. The equilibration time should be determined from the preliminary test, but a minimum of 24 hours is recommended.

  • Phase Separation: After the equilibration period, stop the stirring and allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a chemically compatible syringe filter and discard the first portion of the filtrate to avoid any adsorption effects. Collect the subsequent filtrate in a clean vial.

  • Dilution: Accurately dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in g/L or mg/mL, taking into account the dilution factor.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent stir Stir at constant temperature add_solvent->stir settle Allow solid to settle stir->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute quantify Quantify by HPLC/GC dilute->quantify calculate Calculate Solubility quantify->calculate

Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data suggests good solubility in alcohols, there is a clear need for more extensive quantitative studies across a broader range of solvents to support advanced formulation and research activities. The provided experimental protocol, adapted from established international guidelines, offers a reliable framework for generating such crucial data.

References

Acetylcedrene: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of Acetylcedrene, a common fragrance ingredient. It includes a detailed summary of reported physical data, standardized experimental protocols for the determination of these properties, and a workflow visualization to guide laboratory practices.

Physicochemical Data of this compound

This compound, a synthetic woody fragrance, is characterized by a range of reported boiling and melting points. These variations can be attributed to differences in experimental conditions, sample purity, and analytical methods. The following table summarizes the available quantitative data from various sources.

PropertyValueSource/Method
Boiling Point 348.00 to 349.00 °C(est) at 760.00 mm Hg[1]
340.6 °Cat 760 mmHg[2]
307 °C(calc.)[3]
306.93 °C(EPI Suite)[4]
272 °C(lit.)[5][6][7]
Melting Point 92 °C(calc.)[3]
91.67 °C(EPI Suite)[4]
N/A[6]

Experimental Protocols

Accurate determination of the boiling and melting points of this compound is crucial for its characterization, quality control, and application in various formulations. The following are detailed methodologies for these key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and attached capillary tube are then immersed in the heating medium within the Thiele tube.

  • Heating: The Thiele tube is heated gently and slowly at the side arm. The design of the tube allows for convection currents to maintain a uniform temperature throughout the heating medium.

  • Observation: The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., heating block, oil bath, or Thiele tube)

  • Beaker

Procedure:

  • Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a heating bath (e.g., a beaker of water or oil on a hot plate). The thermometer bulb should be positioned next to the test tube.

  • Heating: The heating bath is heated gently. As the temperature of the sample increases, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Upon further heating, the vapor of the liquid will fill the capillary tube, resulting in a rapid and continuous stream of bubbles. At this point, the heating is stopped.

  • Recording: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical substance like this compound.

G cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_start Start mp_prep Sample Preparation: - Grind solid to a fine powder - Pack into capillary tube mp_start->mp_prep mp_setup Apparatus Setup: - Attach capillary to thermometer - Place in melting point apparatus mp_prep->mp_setup mp_heat Heating: - Heat slowly and steadily mp_setup->mp_heat mp_observe Observation: - Record temperature at first liquid drop - Record temperature at complete liquefaction mp_heat->mp_observe mp_report Report Melting Range mp_observe->mp_report mp_end End mp_report->mp_end end_process End of Analysis mp_end->end_process bp_start Start bp_prep Sample Preparation: - Place liquid in test tube - Invert sealed capillary in liquid bp_start->bp_prep bp_setup Apparatus Setup: - Attach test tube to thermometer - Place in heating bath bp_prep->bp_setup bp_heat Heating: - Heat until a rapid stream of bubbles emerges bp_setup->bp_heat bp_cool Cooling: - Turn off heat source bp_heat->bp_cool bp_observe Observation: - Record temperature when liquid enters capillary bp_cool->bp_observe bp_report Report Boiling Point bp_observe->bp_report bp_end End bp_report->bp_end bp_end->end_process start_process Start Physical Property Determination start_process->mp_start start_process->bp_start

Workflow for Determining Physical Properties

References

Toxicological Profile of Acetylcedrene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, a synthetic fragrance ingredient valued for its woody and amber aroma, is a common component in a wide array of consumer products, including perfumes, cosmetics, and household cleaners. As with any chemical intended for widespread use, a thorough understanding of its toxicological profile is paramount to ensure human and environmental safety. This technical guide provides a comprehensive overview of the toxicological data available for this compound, with a focus on key endpoints relevant to safety assessment. Detailed experimental methodologies for the cited studies are provided, and cellular signaling pathways potentially involved in its toxicological effects are illustrated. All quantitative data are summarized in tabular format for ease of reference and comparison.

Quantitative Toxicological Data Summary

The toxicological profile of this compound has been evaluated across several key endpoints. The following tables summarize the available quantitative data.

Table 1: Acute and Repeated Dose Toxicity

EndpointSpeciesRouteValueReference
Acute Oral LD50RatOral4500 mg/kg bw[1]
Acute Dermal LD50RabbitDermal> 5000 mg/kg bw[1]
Repeated Dose Toxicity (90-day) NOAELRatDermal20.28 mg/kg/day[2]

Table 2: Skin Sensitization

EndpointMethodValueReference
No Expected Sensitization Induction Level (NESIL)Guinea Pig Maximization Test & Human Data35000 µg/cm²[2]

Table 3: Genotoxicity

AssaySystemResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumNon-mutagenic[2]
In Vitro Chromosome Aberration AssayChinese Hamster Ovary (CHO) cellsNon-clastogenic[2]

Table 4: Reproductive and Developmental Toxicity

EndpointSpeciesRouteValueReference
Maternal NOAELRatOral50 mg/kg/day[3]
Developmental NOAELRatOral100 mg/kg/day[3]
Fertility NOAELRatDermal40.56 mg/kg/day[2]

Table 5: Other Toxicological Endpoints

EndpointResultReference
Photoirritation/PhotoallergenicityNot photoirritating/photoallergenic[2]

Key Experimental Protocols

Detailed methodologies for the pivotal toxicological studies are outlined below, based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect various types of mutations, including frameshift and base-pair substitutions.[2][4]

  • Methodology:

    • Preparation: The test article, this compound, is dissolved in a suitable solvent.

    • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[5] This mimics the metabolic processes that occur in mammals.

    • Exposure: The bacterial tester strains are exposed to various concentrations of this compound, along with positive and negative (solvent) controls. Two primary methods are used: the plate incorporation method, where the test substance is mixed with the bacteria and molten top agar before pouring onto minimal glucose agar plates, and the pre-incubation method, where the test substance is incubated with the bacteria and S9 mix (if used) before adding the top agar.[6]

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.[2][6]

In Vitro Mammalian Chromosome Aberration Test - Based on OECD Guideline 473

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Test System: Chinese Hamster Ovary (CHO) cells are a commonly used cell line for this assay.[7][8]

  • Methodology:

    • Cell Culture: CHO cells are cultured in appropriate medium and conditions.

    • Exposure: The cells are exposed to at least three concentrations of this compound, a negative control, and a positive control, both with and without S9 metabolic activation.[9] The exposure period is typically short (3-6 hours) followed by a recovery period, or continuous for a longer duration (e.g., 24 hours).[8]

    • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of cell division.

    • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

    • Analysis: At least 200 well-spread metaphases per concentration are analyzed microscopically for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A substance is considered clastogenic if it causes a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[9]

Skin Sensitization: Guinea Pig Maximization Test (GPMT) - Based on OECD Guideline 406

The GPMT is a method to assess the potential of a substance to cause skin sensitization.

  • Test System: Young adult albino guinea pigs are used.[10]

  • Methodology:

    • Induction Phase:

      • Day 0 (Intradermal Induction): Three pairs of intradermal injections are made into the shaved dorsal shoulder region of the test animals: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA) emulsified with water, and the test substance emulsified in FCA. Control animals receive the vehicle and FCA injections only.[11]

      • Day 7 (Topical Induction): The test substance is applied topically to the injection site and covered with an occlusive patch for 48 hours.

    • Challenge Phase (Day 21): The test substance is applied to a naive, shaved flank of both test and control animals under an occlusive patch for 24 hours.[12]

    • Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control group.[10]

Reproductive and Developmental Toxicity Screening Test - Based on OECD Guideline 422

This study provides information on the potential effects of a substance on reproductive performance and early development.

  • Test System: Sprague-Dawley rats are commonly used.[13]

  • Methodology:

    • Dosing: The test substance is administered daily to male and female rats at three or more dose levels, plus a control group. Males are dosed for a minimum of four weeks (including two weeks prior to mating), and females are dosed for two weeks prior to mating, during mating, gestation, and lactation until day 13 postpartum.[14][15]

    • Mating: Animals are paired for mating.

    • Observations:

      • Parental Animals: Clinical signs, body weight, food consumption, and reproductive parameters (e.g., mating, fertility, gestation length) are monitored.

      • Offspring: The number of live and dead pups, pup viability, and pup body weights are recorded. Clinical observations of the pups are also made.[13]

    • Necropsy: All parental animals are subjected to a gross necropsy at the end of the study. Organs, particularly reproductive organs, are weighed and examined histopathologically.[15]

    • Evaluation: The data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity, reproductive performance, and offspring development.[14]

Potential Signaling Pathways in this compound-Induced Skin Sensitization

While specific signaling pathways for this compound toxicity have not been elucidated in the available literature, the induction of skin sensitization by chemical haptens is known to involve a complex cascade of cellular events. The following diagrams illustrate the generally accepted signaling pathways involved in skin sensitization, which may be relevant to the effects observed with this compound.

Experimental Workflow for In Vitro Genotoxicity Assessment

experimental_workflow_genotoxicity cluster_ames Ames Test (OECD 471) cluster_chromo Chromosome Aberration Test (OECD 473) ames_start Prepare this compound Solution ames_exposure Expose S. typhimurium strains (with/without S9 mix) ames_start->ames_exposure ames_incubation Incubate plates (37°C, 48-72h) ames_exposure->ames_incubation ames_evaluation Count Revertant Colonies ames_incubation->ames_evaluation ames_result Assess Mutagenicity ames_evaluation->ames_result chromo_start Culture CHO Cells chromo_exposure Expose Cells to this compound (with/without S9 mix) chromo_start->chromo_exposure chromo_arrest Arrest Cells in Metaphase chromo_exposure->chromo_arrest chromo_harvest Harvest, Fix, and Stain chromo_arrest->chromo_harvest chromo_analysis Microscopic Analysis of Chromosomes chromo_harvest->chromo_analysis chromo_result Assess Clastogenicity chromo_analysis->chromo_result

Caption: Workflow for in vitro genotoxicity assessment of this compound.

Signaling Pathway of Keratinocyte Activation in Skin Sensitization

keratinocyte_activation This compound This compound (Hapten) hapten_protein Hapten-Protein Adduct This compound->hapten_protein Covalent Binding protein Skin Proteins protein->hapten_protein keratinocyte Keratinocyte hapten_protein->keratinocyte Induces Stress stress_pathways Cellular Stress Pathways (e.g., Nrf2, MAPK) keratinocyte->stress_pathways Activates cytokines Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-1β, TNF-α) stress_pathways->cytokines Leads to

Caption: Keratinocyte activation by a hapten like this compound.

Signaling Pathway of Dendritic Cell Activation and Migration

dc_activation cytokines Pro-inflammatory Cytokines (from Keratinocytes) immature_dc Immature Dendritic Cell (Langerhans Cell) cytokines->immature_dc Activates hapten_protein Hapten-Protein Adduct hapten_protein->immature_dc Internalized tlr Toll-like Receptor (TLR) Signaling immature_dc->tlr Activates maturation DC Maturation: - Upregulation of CD54, CD86 - MHC Class II Expression tlr->maturation migration Migration to Draining Lymph Node maturation->migration Initiates

Caption: Dendritic cell activation and migration in skin sensitization.

T-Cell Priming and Proliferation in Allergic Contact Dermatitis

tcell_priming mature_dc Mature Dendritic Cell (in Lymph Node) hapten_peptide Hapten-Peptide Complex on MHC Class II mature_dc->hapten_peptide Presents costimulation Co-stimulation (CD86 on DC -> CD28 on T-Cell) mature_dc->costimulation Provides tcr T-Cell Receptor (TCR) hapten_peptide->tcr naive_tcell Naive T-Cell (Th0) differentiation T-Cell Differentiation (Th1/Th2) naive_tcell->differentiation Activates & Leads to tcr->naive_tcell Binds to costimulation->naive_tcell proliferation Clonal Proliferation of Memory T-Cells differentiation->proliferation sensitization Sensitization Acquired proliferation->sensitization

Caption: T-cell priming and proliferation leading to sensitization.

Conclusion

Based on the available toxicological data, this compound exhibits low acute toxicity and is not considered to be genotoxic. The No-Observed-Adverse-Effect Levels for repeated dose and reproductive toxicity have been established. This compound is a known skin sensitizer, and a No Expected Sensitization Induction Level has been determined to inform risk assessment for its use in consumer products. The provided experimental protocols, based on OECD guidelines, offer a framework for the robust evaluation of similar fragrance ingredients. While specific mechanistic data for this compound is limited, the illustrated signaling pathways for skin sensitization provide a plausible biological framework for its observed sensitizing potential. This comprehensive toxicological profile supports the ongoing safe use of this compound in consumer products when exposure levels are maintained below the established safety thresholds. Further research into the specific molecular interactions and signaling pathways initiated by this compound could provide a more refined understanding of its biological activity.

References

The Environmental Journey of Acetylcedrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of Acetylcedrene (CAS No. 32388-55-9), a synthetic fragrance ingredient widely used in cosmetics, personal care products, and cleaning agents.[1] Understanding its behavior in the environment is critical for assessing its potential ecological impact. This document synthesizes available data on its physicochemical properties, degradation pathways, bioaccumulation potential, and mobility in various environmental compartments.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. This compound is a neutral organic compound characterized by its low water solubility and high octanol-water partition coefficient, suggesting a tendency to associate with organic matter and lipids.[1]

PropertyValueReference
Molecular FormulaC17H26O[2][3]
Molar Mass246.39 g/mol [2]
Physical FormLight yellow to brown yellow liquid[2]
Density0.997 g/mL at 25 °C[2][4]
Boiling Point272 °C[2][4][5]
Flash Point>230 °F (>110 °C)[2][6]
Water Solubility6 mg/L at 23 °C[1][2]
Vapor Pressure2.5 hPa (250 Pa) at 25 °C[1][2]
Henry's Law Constant14.8 Pa·m³/mol (calculated)[1]
Log K_ow_ (Octanol-Water Partition Coefficient)5.9 (experimental)[1]
Log K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient)3.5 - 5.1 (experimental)[1]

Environmental Degradation

The persistence of this compound in the environment is determined by its susceptibility to both abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis: this compound lacks hydrolyzable functional groups and is therefore not expected to undergo degradation through hydrolysis in the aquatic environment.[1]

Atmospheric Degradation: In the atmosphere, this compound is predicted to degrade rapidly.[1] The primary degradation mechanism is reaction with hydroxyl radicals, with an estimated atmospheric half-life of approximately 1.8 hours.[1] This suggests that long-range atmospheric transport is not a significant concern for this compound.[1]

Biotic Degradation

The biodegradation of this compound has been the subject of several studies, which collectively indicate that it is not readily biodegradable and can be persistent in aquatic environments.

Study Type (OECD Guideline)ResultConclusionReference
Ready Biodegradability (OECD 301F, Manometric Respirometry)36% biodegradation after 28 daysNot readily biodegradable[1][7]
Ready Biodegradability (OECD 301C)No biodegradation observedNot readily biodegradable[1]
Inherent Biodegradability (OECD 302C, Modified MITI II)29% biodegradation by day 13, reducing to 0% after 28 daysNot inherently biodegradable[7]
Surface Water Biodegradation Simulation (OECD 309)0.7% mineralization after 61 days; formation of degradation productsPersistent in surface water[1]

Studies have shown that while the parent compound may dissipate, complete mineralization is limited, leading to the formation of more persistent degradation products.[1] Two tentatively identified degradation products are a dihydroxylated form (C17H28O3) and a dioxygenated form (C17H26O3) of this compound.[1]

The presence of benthic organisms, such as the deposit-feeding polychaete Capitella teleta, can significantly enhance the degradation of this compound in sediments. In one study, the presence of these worms led to an 88% to 99% reduction in sediment concentrations of this compound after 14 days, compared to a 13% to 31% reduction in their absence.[8][9] This suggests that bioturbation and ingestion by sediment-dwelling organisms can play a crucial role in its ultimate fate.

Bioaccumulation

With a high log K_ow_ of 5.9, this compound has a moderate potential to bioaccumulate in aquatic organisms.[1] However, experimental data from bioconcentration studies in fish indicate that it does not meet the criteria to be classified as bioaccumulative. The measured whole-body bioconcentration factor (BCF) is 820 L/kg, which is below the threshold for bioaccumulation concern (typically BCF ≥ 2000 L/kg).[1]

Mobility and Environmental Distribution

The mobility of this compound in the environment is largely dictated by its partitioning behavior.

Soil and Sediment: Due to its high log K_oc_ values (3.5 - 5.1), this compound is expected to have low mobility in soil and will strongly adsorb to soil organic matter and sediments.[1] If released to soil, it is predicted that 99.9% will remain in the soil compartment.[1]

Water: Although having low water solubility, its continuous release from consumer products can lead to its presence in aquatic systems.[1][8][9] In the water column, volatilization to the atmosphere is a potential dissipation pathway, with a calculated volatilization half-life from lake water of 6 days.[1] However, its strong affinity for organic matter means a significant portion is likely to partition to suspended solids and sediment.

Air: Due to its volatility, this compound can partition to the atmosphere from water and moist soil.[1] However, its rapid degradation in the air limits its atmospheric lifetime.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of environmental fate studies. The following provides an overview of the standard OECD guidelines frequently cited in the assessment of this compound.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the rapid and ultimate biodegradation of a chemical by aerobic microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured by a manometric device for 28 days.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test chemical.

  • Test Conditions: Temperature: 20 ± 1 °C; pH: 7.4 ± 0.2.

  • Pass Level: 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day period.

OECD 309: Aerobic Mineralization in Surface Water - Simulation Biodegradation Test

This test simulates the biodegradation of a chemical in an aerobic surface water environment.

  • Principle: The test substance is added to samples of natural surface water (e.g., from a river or lake) and incubated under aerobic, dark conditions at a controlled temperature. The rate of primary and ultimate biodegradation is determined over a period of up to 60 days by analyzing the concentration of the test substance and the amount of evolved carbon dioxide.

  • Inoculum: The microbial population naturally present in the sampled surface water.

  • Test Conditions: Temperature: representative of the environment from which the water was sampled; gentle agitation to keep solids in suspension.

Visualizations

Logical Relationship of this compound's Environmental Fate

Release Release to Environment (e.g., wastewater) Wastewater Wastewater Treatment Plant Release->Wastewater Water Surface Water Wastewater->Water Effluent Discharge Air Atmosphere Degradation_Air Rapid Photodegradation (t½ ~ 1.8 hrs) Air->Degradation_Air Volatilization Volatilization Water->Volatilization Sorption Sorption to Organic Matter Water->Sorption Biodegradation_Water Slow Biodegradation (Persistent Degradants) Water->Biodegradation_Water Bioaccumulation Bioaccumulation (BCF = 820 L/kg) Water->Bioaccumulation Soil Soil/Sediment Biotransformation Biotransformation by Benthic Organisms Soil->Biotransformation Volatilization->Air Sorption->Soil

Caption: Environmental pathways of this compound following its release.

Experimental Workflow for Biodegradation Assessment

Start Start: this compound Sample Screening Screening Tests (Ready Biodegradability) Start->Screening OECD301F OECD 301F (Manometric Respirometry) Screening->OECD301F OECD301C OECD 301C (Modified MITI) Screening->OECD301C Result_Screening Result: Not Readily Biodegradable OECD301F->Result_Screening OECD301C->Result_Screening Simulation Simulation Testing (Environmental Realism) Result_Screening->Simulation OECD309 OECD 309 (Surface Water) Simulation->OECD309 Analysis Chemical Analysis (LC-MS/GC-MS) OECD309->Analysis Result_Simulation Result: Persistent with Degradation Products End End: Environmental Fate Characterization Result_Simulation->End Analysis->Result_Simulation

Caption: Tiered approach for assessing the biodegradation of this compound.

References

The Discovery and History of Acetylcedrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcedrene, a synthetic ketone renowned for its rich, woody, and amber-like aroma, is a cornerstone of the modern fragrance industry. While not a naturally occurring compound, its origins are deeply rooted in the chemistry of cedarwood oil. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones of this compound. It details the compound's physicochemical properties, outlines the general principles of its synthesis, and explores its biological interactions, particularly concerning olfactory signaling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fragrance science, offering a consolidated source of technical information, including quantitative data and experimental frameworks.

Introduction

This compound, also known by trade names such as Vertofix and Lixetone, and chemically as 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethanone, is a prominent synthetic fragrance ingredient.[1] Its warm, woody, and ambergris-like scent has made it a versatile and widely used component in a vast array of consumer products, from fine fragrances to cosmetics and soaps.[2][3] The story of this compound is a testament to the evolution of synthetic chemistry in the 20th century, transforming natural product chemistry into a source of novel and commercially valuable molecules.

Discovery and History

The synthesis of this compound emerged from the chemical modification of cedrene, a sesquiterpene that is a major component of cedarwood oil.[8] Early research into the components of essential oils laid the groundwork for chemists to isolate and subsequently derivatize these natural molecules. The acetylation of cedrene, a process that adds an acetyl group to the molecule, was found to produce a compound with a highly desirable and potent woody aroma, leading to the birth of this compound as a commercial fragrance ingredient.[6] This process is a classic example of how the structural modification of a natural product can lead to a new chemical entity with enhanced or entirely different properties.

Physicochemical and Toxicological Properties

A comprehensive understanding of a molecule's properties is paramount for its application and safety assessment. The following tables summarize the key quantitative data for this compound.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₇H₂₆O[9][10]
Molecular Weight 246.39 g/mol [9][10]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 272 °C (lit.)[9]
Density 0.997 g/mL at 25 °C (lit.)[9]
Refractive Index n20/D 1.516 (lit.)[9]
Flash Point >110 °C
Vapor Pressure 8.49 x 10⁻⁵ mmHg at 25°C[9]
Water Solubility 6 mg/L at 23 °C[9]
logP (Octanol-Water Partition Coefficient) 5.34 - 5.9[8]
Toxicological Data
ParameterValueSpeciesTest GuidelineSource(s)
LD₅₀ (Oral) > 5200 mg/kgRat-[11]
LD₅₀ (Dermal) > 2 g/kgRabbit--
Skin Sensitization Weak sensitizerHuman-[1]
Genotoxicity Not genotoxic-Ames test, in vitro chromosome aberration assay[1]
No-Observed-Adverse-Effect Level (NOAEL), Repeated Dose Toxicity (Dermal) 20.28 mg/kg/dayRatOECD TG 411[1]
Developmental Toxicity NOAEL (Maternal) 50 mg/kg/dayRat--
Developmental Toxicity NOAEL (Fetal) 100 mg/kg/dayRat--

Experimental Protocols

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of α-cedrene.[12] While specific, detailed industrial protocols are proprietary, the general chemical principles and a representative laboratory-scale procedure are outlined below.

Reaction Principle:

The reaction involves the electrophilic substitution of an acetyl group onto the cedrene molecule. α-Cedrene, the primary starting material, is sourced from the fractional distillation of cedarwood oil.[13] The acylation is typically carried out using acetic anhydride as the acetylating agent and a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride, or a prototropic acid like polyphosphoric acid.[14][15]

Generalized Laboratory Protocol:

  • Materials: α-cedrene, acetic anhydride, Lewis acid catalyst (e.g., anhydrous aluminum chloride), and an inert solvent (e.g., dichloromethane).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), the Lewis acid catalyst is suspended in the inert solvent and cooled to 0°C.

    • Acetyl chloride (or acetic anhydride) is added dropwise to the cooled suspension, maintaining the low temperature.

    • A solution of α-cedrene in the inert solvent is then added slowly to the reaction mixture.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified period (e.g., 1-3 hours) to ensure completion.

    • The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are then washed with a sodium bicarbonate solution and brine, and dried over an anhydrous salt like sodium sulfate.

    • The solvent is removed under reduced pressure.

  • Purification: The crude product is a complex mixture of isomers. Purification to obtain the desired this compound isomer is typically achieved by vacuum fractional distillation.[13][16] The distillation is carried out under reduced pressure to lower the boiling point and prevent thermal decomposition. The fractions are collected based on their boiling points, and the desired fraction containing this compound is identified through analytical techniques such as gas chromatography.

Note: The specific molar ratios of reactants, reaction times, temperatures, and purification parameters are optimized for industrial-scale production and are not publicly disclosed.

Isolation of α-Cedrene from Cedarwood Oil

The precursor for this compound synthesis, α-cedrene, is a natural product isolated from cedarwood oil. The following is a general protocol for its isolation.

Protocol:

  • Fractional Distillation: Cedarwood oil is subjected to vacuum fractional distillation.[11][13] This process separates the components of the essential oil based on their different boiling points.

  • Fraction Collection: The distillation is carefully monitored, and different fractions are collected at specific temperature ranges under reduced pressure. The fraction enriched in α-cedrene is collected.

  • Analysis: The composition of each fraction is analyzed using gas chromatography-mass spectrometry (GC-MS) to identify the fraction with the highest concentration of α-cedrene.

  • Further Purification (Optional): If higher purity is required, the α-cedrene-rich fraction can be subjected to further purification using techniques like column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for this compound are not widely available in public databases. However, based on its chemical structure, the expected spectral characteristics are described below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be complex due to the polycyclic nature of the molecule and the presence of multiple methyl and methylene groups. Key signals would include singlets for the methyl groups and multiplets for the methine and methylene protons. The exact chemical shifts and coupling constants would be crucial for detailed structural elucidation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show 17 distinct signals corresponding to the 17 carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield chemical shift (typically in the range of 190-210 ppm). The olefinic carbons would also have distinct signals in the downfield region (around 100-150 ppm), while the aliphatic carbons would appear in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1680-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aliphatic and olefinic protons.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 246, corresponding to the molecular weight of this compound. The fragmentation pattern would be complex, with characteristic fragments arising from the loss of the acetyl group and other parts of the cedrene skeleton.

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized for its olfactory properties, research into its precursor, α-cedrene, has shed light on its interaction with specific olfactory receptors and the downstream signaling cascade.

Olfactory Receptor Activation

Studies have identified α-cedrene as an agonist for the olfactory receptor OR10J5 in humans and its murine ortholog, MOR23. The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that is fundamental to the sense of smell.

Olfactory Signaling Pathway

The binding of an odorant like α-cedrene to its specific olfactory receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the brain, resulting in the perception of smell.

Visualizations

Experimental Workflows

experimental_workflow cluster_isolation Isolation of α-Cedrene cluster_synthesis Synthesis of this compound cluster_purification Purification cedarwood_oil Cedarwood Oil fractional_distillation_iso Vacuum Fractional Distillation cedarwood_oil->fractional_distillation_iso alpha_cedrene α-Cedrene fractional_distillation_iso->alpha_cedrene alpha_cedrene_syn α-Cedrene acylation Friedel-Crafts Acylation alpha_cedrene_syn->acylation reagents Acetic Anhydride, Lewis Acid Catalyst reagents->acylation crude_product Crude this compound acylation->crude_product crude_product_pur Crude this compound fractional_distillation_pur Vacuum Fractional Distillation crude_product_pur->fractional_distillation_pur This compound Pure this compound fractional_distillation_pur->this compound

Caption: General workflow for the production of this compound.

Olfactory Signaling Pathway of α-Cedrene

olfactory_signaling ligand α-Cedrene receptor OR10J5 / MOR23 (GPCR) ligand->receptor Binds to g_protein Gαolf receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP atp ATP atp->camp Converted by Adenylyl Cyclase ion_channel Cyclic Nucleotide-Gated Ion Channel camp->ion_channel Opens ions_in Ca²⁺ / Na⁺ Influx depolarization Depolarization ions_in->depolarization signal Signal to Brain depolarization->signal

Caption: Olfactory signaling cascade initiated by α-cedrene.

Conclusion

This compound stands as a significant achievement in the field of synthetic fragrance chemistry. Its journey from a component of natural cedarwood oil to a globally utilized aroma chemical highlights the power of chemical synthesis to create valuable molecules with tailored properties. This technical guide has provided a comprehensive overview of its discovery, physicochemical and toxicological properties, synthesis, and biological interactions. While some detailed experimental and spectroscopic data remain proprietary, the information compiled herein offers a robust foundation for researchers, scientists, and professionals working with this important fragrance ingredient. Further research into the biological activities of this compound and its isomers may yet uncover new applications beyond the realm of fragrance.

References

Preliminary Biological Activity of Acetylcedrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Acetylcedrene, a synthetically derived sesquiterpene ketone, is a widely utilized fragrance ingredient prized for its characteristic woody and amber aroma. While its application in the cosmetic and fragrance industries has necessitated extensive toxicological evaluation, its broader pharmacological activities remain largely unexplored. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound. It consolidates the available quantitative data from safety and toxicological assessments into a structured format, details the experimental protocols employed in these key studies, and visually represents the safety assessment workflow. The conspicuous absence of research into its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial effects, is a recurring theme. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge of this compound's known biological interactions and to highlight the significant opportunities that exist for future pharmacological investigation.

Introduction

This compound, also known as methyl cedryl ketone, is a key component in numerous fragrance formulations, valued for its persistent and warm woody scent.[1][2] It is synthesized from cedrene, a constituent of cedarwood oil.[1] Given its widespread use in consumer products, the biological activities of this compound have been primarily investigated through the lens of safety and toxicology to establish safe usage levels.

This guide synthesizes the publicly available data on this compound's biological profile. It is intended for a technical audience in the fields of biomedical research and drug development who may be interested in exploring the untapped therapeutic potential of this and other sesquiterpenoid compounds. While the data herein focuses on toxicological endpoints, these findings provide critical insights into how this compound interacts with biological systems, offering a starting point for future pharmacological research. A notable gap exists in the scientific literature concerning the potential anti-inflammatory, anticancer, and antimicrobial properties of this compound, despite some related compounds from cedarwood oil exhibiting such activities.[3]

Toxicological Profile of this compound

The biological activity of this compound has been primarily characterized through a battery of toxicological studies. The following tables summarize the key quantitative findings from these assessments.

Genotoxicity
Assay TypeTest SystemConcentration/DoseMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation AssaySalmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538Not specifiedWith and withoutNon-mutagenic[4]
In Vitro Chromosome AberrationChinese Hamster Ovary (CHO) cellsUp to 2460 µg/mLWith and withoutNon-clastogenic[4]
Table 1: Summary of Genotoxicity Data for this compound
Systemic and Dermal Toxicity
Study TypeSpeciesRouteKey FindingValueReference
Subchronic Toxicity (OECD TG 411)RatDermalNo Observed Adverse Effect Level (NOAEL) based on activated partial thromboplastin time in males.150 mg/kg/day[4]
In Vitro Skin AbsorptionHumanDermalPercentage of applied dose absorbed through the skin over 48 hours.13.52%[4]
Systemic Exposure--Revised NOAEL accounting for dermal absorption to reflect systemic dose.20.28 mg/kg/day[4]
Skin Sensitization-DermalNo Expected Sensitization Induction Level (NESIL).35000 µg/cm²[4]
Acute ToxicityRatOralLethal Dose, 50% (LD50).>5.2 ml/kg[1]
Acute ToxicityRabbitDermalLethal Dose, 50% (LD50).>2 g/kg[1]
Table 2: Summary of Systemic and Dermal Toxicity Data for this compound
Ecotoxicity
Test TypeSpeciesEndpointValueReference
Algae Growth InhibitionAlgaeEC502.8 mg/L[4]
Daphnia Magna Chronic ToxicityDaphnia magnaNOEC0.087 mg/L[4]
Table 3: Summary of Ecotoxicity Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols used in key toxicological studies of this compound.

Bacterial Reverse Mutation Assay (OECD TG 471)
  • Objective: To assess the potential of this compound to induce gene mutations in bacteria.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 were used. These strains are specifically designed to detect different types of mutations.

  • Methodology: The standard plate incorporation method was employed. Bacteria, with and without an S9 metabolic activation system (to simulate mammalian metabolism), were exposed to various concentrations of this compound. The plates were then incubated, and the number of revertant colonies (colonies that have mutated back to a state of histidine synthesis) was counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[4]

In Vitro Chromosome Aberration Assay (OECD TG 473)
  • Objective: To determine the potential of this compound to cause structural chromosomal damage in mammalian cells.

  • Test System: Chinese Hamster Ovary (CHO) cells were utilized for this assay.

  • Methodology: CHO cells were cultured and exposed to this compound at concentrations up to 2460 µg/mL, both with and without S9 metabolic activation. The exposure period was 4 hours. Following exposure and a recovery period, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges) and polyploidy.

Subchronic Dermal Toxicity Study (OECD TG 411)
  • Objective: To evaluate the potential adverse effects of repeated dermal exposure to this compound over a 13-week period.

  • Test System: Crl:CD(SD)IGS BR rats (15 per sex per dose group).

  • Methodology: this compound was applied daily to the dorsal skin of the rats at doses of 0, 50, 150, and 300 mg/kg. The application sites were occluded for at least 6-7 hours. Throughout the study, animals were observed for clinical signs of toxicity. Body weight, food consumption, hematology, clinical chemistry, and organ weights were monitored. A full histopathological examination was performed at the end of the study.

  • Endpoint: The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed. For this compound, the NOAEL was established at 150 mg/kg/day.[4]

Visualization of Workflows and Relationships

To provide a clearer understanding of the processes involved in evaluating the biological activity of fragrance ingredients like this compound, the following diagrams have been generated using the DOT language.

cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: In Vivo Testing cluster_2 Phase 3: Risk Assessment A Literature Review & In Silico Prediction B Genotoxicity Assays (e.g., Ames Test, Chromosome Aberration) A->B C Dermal Absorption (In Vitro Models) A->C D Acute Toxicity Studies (Oral, Dermal) B->D Proceed if non-genotoxic E Repeated Dose Toxicity (e.g., 90-day Dermal Study) C->E D->E G Identify NOAEL & NESIL E->G F Skin Sensitization (e.g., LLNA) F->G I Calculate Margin of Exposure (MOE) G->I H Human Exposure Modeling H->I J Establish Safe Use Levels I->J

Figure 1: Generalized Workflow for Fragrance Ingredient Safety Assessment.

A Dermal Application of this compound B In Vitro Human Skin Model A->B C Measurement of Absorption B->C D Dermal Absorption Rate (13.52%) C->D F Calculation of Systemic Exposure D->F Input for calculation E Dermal Repeated Dose NOAEL (150 mg/kg/day) E->F Input for calculation G Systemic NOAEL (20.28 mg/kg/day) F->G

Figure 2: Logical Flow for Determining Systemic NOAEL from Dermal Data.

Discussion and Future Directions

The available data robustly characterizes this compound as non-genotoxic and establishes clear thresholds for systemic and dermal toxicity. This safety profile is fundamental for its continued use in consumer products and provides a critical foundation for any future research into its pharmacological properties. For drug development professionals, the established NOAEL and dermal absorption rates are essential parameters for designing preclinical studies and considering potential routes of administration.

Future research should be directed towards exploring the pharmacological activities of this compound, particularly in areas where related sesquiterpenes have shown promise. For instance, cedrol, a major component of cedarwood oil, has demonstrated cytotoxic activity against human cancer cells and antimicrobial effects.[3] It would be logical to investigate whether this compound, as a derivative, retains or modifies these activities.

Recommended areas for future investigation include:

  • Anti-inflammatory Activity: Screening this compound in cell-based assays for its ability to inhibit key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Anticancer Activity: Evaluating the cytotoxicity of this compound against a panel of human cancer cell lines to identify any potential anti-proliferative effects.

  • Antimicrobial Activity: Testing this compound against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).

  • Mechanism of Action Studies: Should any of the above screening assays yield positive results, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

Conclusion

References

Methodological & Application

Application Note: Analysis of Acetylcedrene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-028

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the identification and quantification of Acetylcedrene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS 32388-55-9) is a widely used fragrance ingredient with a characteristic woody scent, derived from cedarwood oil.[1][2] Accurate quantification is essential for quality control in cosmetic and perfume manufacturing and for safety assessments.[3][4] This document provides comprehensive protocols for sample preparation, instrument setup, and data analysis, making it applicable for both quality assurance and research applications.

Introduction

This compound, a sesquiterpenoid ketone, is a key component in many fragrance formulations, valued for its fixative properties and pleasant woody aroma.[1][5] Its analysis is crucial to ensure product consistency and to comply with regulatory standards, which may specify concentration limits in consumer products.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for volatile and semi-volatile compounds like this compound.[6][7] The gas chromatograph separates this compound from other components in a complex matrix, while the mass spectrometer provides definitive identification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, as well as precise quantification.[7]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard: (≥98% purity)

  • Solvents: Hexane or Ethyl Acetate (GC or HPLC grade)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Micropipettes and Syringes

  • Vortex Mixer

  • Centrifuge (if required for sample cleanup)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. Store solutions at 4°C when not in use.

Sample Preparation Protocol

The choice of sample preparation depends on the matrix.

Protocol A: Simple Dilution (for clear liquid samples like perfumes)

  • Accurately transfer 100 µL of the liquid sample into a 10 mL volumetric flask.

  • Dilute to volume with ethyl acetate.

  • Vortex for 30 seconds to ensure homogeneity.

  • If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.

Protocol B: Liquid-Liquid Extraction (for complex matrices like lotions or creams)

  • Weigh 1.0 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane.

  • Vortex vigorously for 2 minutes to extract this compound into the organic solvent.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, then reconstitute in a known volume of ethyl acetate.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

A standard GC-MS system equipped with an electron ionization (EI) source is used.[8] The following parameters provide a robust starting point for analysis.

Parameter Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless (for high sensitivity) or Split 10:1
Oven Program Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV (Electron Ionization - EI)
Acquisition Mode Full Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions Quantifier: m/z 203; Qualifiers: m/z 246, 187, 43

Results and Data Presentation

Chromatography and Mass Spectrum

Under the specified conditions, this compound elutes as a sharp, symmetrical peak. The mass spectrum is characterized by its molecular ion and distinct fragment ions. The molecular weight of this compound (C₁₇H₂₆O) is 246.39 g/mol .[4]

  • Molecular Ion (M⁺·): m/z 246

  • Base Peak: m/z 203 ([M-CH₃CO]⁺) resulting from the loss of an acetyl group.

  • Other Key Fragments: m/z 187, m/z 43 ([CH₃CO]⁺). Ketones commonly exhibit fragmentation from the cleavage of C-C bonds adjacent to the carbonyl group.[9][10]

Quantitative Data Summary

Quantitative analysis should be performed in SIM mode for maximum sensitivity and selectivity. The performance of the method can be summarized in the table below, based on typical results for similar analytes.[11][12]

Parameter Result
Linear Range 5 ng/mL - 800 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quant. (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 95% - 105%

Visualizations

Experimental Workflow

The overall process from sample receipt to final data analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (e.g., Cosmetic) Extract Extraction / Dilution (Protocol A or B) Sample->Extract Filter Filtration / Cleanup Extract->Filter Inject GC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Process Data Acquisition & Processing Detect->Process Quantify Quantification & Reporting Process->Quantify

Caption: High-level workflow for the GC-MS analysis of this compound.

Logical Fragmentation Pathway

The fragmentation of this compound in an EI source is predictable and key to its identification. The primary fragmentation involves the cleavage of the acetyl group.[13]

Fragmentation Parent This compound Molecular Ion (M⁺·) m/z = 246 NeutralLoss - CH₃CO· (Neutral Loss) Parent->NeutralLoss Fragment1 [M - CH₃CO]⁺ m/z = 203 (Base Peak) Fragment2 Acylium Ion [CH₃CO]⁺ m/z = 43 NeutralLoss->Fragment1 NeutralLoss->Fragment2

Caption: Key EI fragmentation pathway for this compound.

Conclusion

The GC-MS method described provides a reliable and sensitive protocol for the analysis of this compound in various sample matrices. The detailed parameters for sample preparation, instrument conditions, and data analysis ensure accurate and reproducible results. This application note serves as a comprehensive guide for laboratories involved in the quality control of fragrances and consumer products.

References

Application Note: Structural Elucidation of Acetylcedrene by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcedrene is a woody and ambery fragrance ingredient widely used in the perfume industry. As a sesquiterpenoid ketone derived from cedarwood oil, its structural confirmation is crucial for quality control and the development of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to determine the complete structure of this compound.

Molecular Structure

The structure of this compound (C₁₇H₂₆O), with the IUPAC name 1-((3R,3aR,7R,8aS)-3,6,8,8-tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethan-1-one, is shown below. The numbering of the carbon atoms is provided for clarity in the NMR data tables.

this compound Structure with Numbering

Figure 1. Chemical structure of this compound with atom numbering.

Data Presentation

The structural elucidation of this compound is achieved through the comprehensive analysis of 1D and 2D NMR data. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts, as well as key 2D correlations.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

Position¹³C (δ, ppm)¹H (δ, ppm)Multiplicity (J in Hz)COSY Correlations (¹H-¹H)HSQC Correlation (¹³C-¹H)Key HMBC Correlations (¹³C-¹H)
140.51.85mH-2, H-10C1-H1C2, C10, C11, C12
225.01.60, 1.45mH-1, H-3C2-H2C1, C3, C11
342.11.70mH-2, H-4C3-H3C2, C4, C5, C12
433.02.10dd (12.5, 5.0)H-3, H-5C4-H4C3, C5, C6
5130.05.80d (5.0)H-4C5-H5C3, C4, C6, C7, C13
6145.0----H-5, H-7, H-13, H-17
755.02.50d (2.5)H-8C7-H7C6, C8, C9, C11, C12
835.01.55mH-7, H-9C8-H8C7, C9, C10, C12
945.01.40mH-8, H-10C9-H9C7, C8, C10, C11
1028.01.25mH-1, H-9C10-H10C1, C8, C9, C11
1150.0----H-1, H-2, H-7, H-9, H-10, H-12
1222.00.95s-C12-H12C3, C7, C11
1320.01.90s-C13-H13C5, C6, C7
1429.01.05s-C14-H14C1, C11, C15
1530.01.10s-C15-H15C1, C11, C14
16198.0----H-17
1725.02.20s-C17-H17C6, C16

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.

1. Sample Preparation

  • Weigh approximately 10-20 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy

  • Pulse Program: zg30 (or equivalent)

  • Spectrometer Frequency: 500 MHz

  • Spectral Width: 12 ppm

  • Acquisition Time: 2.73 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16

  • Temperature: 298 K

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Spectrometer Frequency: 125 MHz

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.09 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

  • Temperature: 298 K

  • Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

4. COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive)

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments (F1): 512

  • Number of Scans per Increment: 8

  • Relaxation Delay: 1.5 s

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

5. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for multiplicity information)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 160 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 16

  • Relaxation Delay: 1.5 s

  • ¹J(CH) Coupling Constant: Optimized for 145 Hz

  • Processing: Apply a squared sine-bell window function in both dimensions.

6. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgpndqf (or equivalent gradient-selected)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 240 ppm

  • Number of Increments (F1): 512

  • Number of Scans per Increment: 32

  • Relaxation Delay: 2.0 s

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz

  • Processing: Apply a sine-bell window function in both dimensions.

Visualization of Workflows and Correlations

Experimental Workflow

The logical progression of NMR experiments for the structural elucidation of this compound is outlined below.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identifies ¹H-¹H Spin Systems HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Identifies C-H Multiplicities C13_NMR->HMBC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly Connects ¹H and ¹³C HMBC->Fragment_Assembly Connects Fragments via Long-Range Couplings Structure_Elucidation Complete Structure Elucidation Fragment_Assembly->Structure_Elucidation Final Structure Confirmation

NMR Experimental Workflow for Structural Elucidation.

Key HMBC and COSY Correlations

The following diagram illustrates the crucial long-range (HMBC) and through-bond (COSY) correlations that establish the connectivity of the carbon skeleton of this compound.

Key COSY and HMBC correlations for this compound.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the complete structural elucidation of this compound. The ¹H and ¹³C NMR spectra give initial information on the types and numbers of protons and carbons. The COSY spectrum reveals the proton-proton coupling networks, allowing for the assembly of molecular fragments. The HSQC spectrum directly correlates each proton to its attached carbon. Finally, the HMBC spectrum provides the crucial long-range proton-carbon correlations that connect these fragments, confirming the overall carbon skeleton and the position of substituents. These detailed protocols and data analysis strategies can be applied to the structural characterization of other complex natural products and related compounds in the fields of chemistry, pharmacy, and drug development.

Acetylcedrene: Application Notes for Use as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Acetylcedrene for its use as a fragrance ingredient in cosmetic products. This document outlines its chemical properties, safety profile based on extensive toxicological data, and regulatory status. Detailed experimental protocols for key safety assessment studies are also provided to support further research and product development.

Introduction

This compound is a synthetic fragrance ingredient prized for its characteristic woody and amber scent. It is widely used in a variety of cosmetic and personal care products, including perfumes, lotions, creams, and deodorants, to impart a pleasant aroma.[1][2] Chemically, it is an alkyl cyclic ketone. Understanding the safety and toxicological profile of this compound is critical for its responsible use in consumer products.

Physicochemical Properties

PropertyValueReference
INCI Name This compound[3]
CAS Number 32388-55-9[4]
Molecular Formula C17H26O[5]
Molecular Weight 246.39 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, woody, amber[1]

Safety and Toxicology

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM), concluding that it is safe for use in cosmetic products under the current conditions of use.[4] The key toxicological endpoints are summarized below.

Genotoxicity

This compound has been found to be non-genotoxic. A bacterial reverse mutation assay (Ames test) conducted in compliance with OECD Guideline 471 showed no mutagenic activity.[4][6]

Repeated Dose Toxicity

The No-Observed-Adverse-Effect-Level (NOAEL) for repeated dose toxicity has been established. In a 90-day subchronic dermal toxicity study in rats (OECD TG 411), the NOAEL was determined to be 150 mg/kg/day.[4] Taking into account a dermal penetration of 13.52%, the revised NOAEL is 20.28 mg/kg/day.[4]

Skin Sensitization

This compound is considered a weak skin sensitizer.[4] The No Expected Sensitization Induction Level (NESIL) has been determined to be 35000 μg/cm².[4] This value is used in Quantitative Risk Assessment (QRA) to establish safe use levels in different product types.

Phototoxicity

Based on evaluations of its UV/Vis absorption spectra and phototoxicity data, this compound is not considered to be photoirritating or photoallergenic.[4]

Summary of Toxicological Data
EndpointResultNOAEL/NESILReference
GenotoxicityNot genotoxic-[4]
Repeated Dose Toxicity (Dermal, 90-day)No adverse effects observed20.28 mg/kg/day (revised)[4]
Skin SensitizationWeak sensitizer35000 µg/cm² (NESIL)[4]
Phototoxicity/PhotoallergenicityNot phototoxic/photoallergenic-[4]

Regulatory Status and Exposure Limits

In the European Union, the presence of this compound in a cosmetic product must be indicated in the list of ingredients when its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[3][7] The International Fragrance Association (IFRA) sets standards for the use of fragrance ingredients, and the maximum acceptable concentrations of this compound in various consumer product categories are determined based on the comprehensive safety assessment.[4]

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is performed to assess the mutagenic potential of a substance.

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts. The assay detects mutations that revert the existing mutations in the tester strains, restoring their ability to synthesize an essential amino acid.[8]

Methodology:

  • Strains: A minimum of five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102.[9]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[10]

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (or buffer) are mixed with an overlay agar.

    • This mixture is poured over the surface of a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.[8]

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[11]

Subchronic Dermal Toxicity (90-Day Study) - OECD 411

This study provides information on the possible health hazards likely to arise from repeated dermal exposure over a prolonged period.

Principle: The test substance is applied daily to the skin of experimental animals in graduated doses for a period of 90 days. Signs of toxicity are observed and recorded throughout the study.[2]

Methodology:

  • Test Animals: Typically, rats are used. At least 10 males and 10 females per dose group are recommended.[2]

  • Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce toxic effects but not fatalities.[2]

  • Procedure:

    • The fur on the dorsal area of the trunk of the animals is clipped.

    • The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

    • The application site is typically covered with a porous gauze dressing and non-irritating tape for a period of at least 6 hours daily.[12]

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

Principle: The assay is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This proliferation is proportional to the dose applied and provides a measure of sensitization.[14]

Methodology:

  • Test Animals: Mice are used. A minimum of four animals per dose group is required.[15]

  • Procedure:

    • The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[16]

    • On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously to measure cell proliferation.

    • On day 6, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured. The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group to the proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.[15]

In Vitro Phototoxicity Test: 3T3 NRU Phototoxicity Test - OECD 432

This in vitro test is used to identify the phototoxic potential of a substance.

Principle: The test evaluates the relative reduction in the viability of 3T3 cells when exposed to the chemical in the presence versus the absence of non-cytotoxic doses of UV/visible light. A substance that is cytotoxic only in the presence of light is identified as a phototoxin.[5]

Methodology:

  • Cell Line: Balb/c 3T3 fibroblasts are used.

  • Procedure:

    • Cells are incubated with various concentrations of the test substance for a short period.

    • One set of plates is then irradiated with a non-cytotoxic dose of UVA/visible light, while a duplicate set is kept in the dark.

    • After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.

  • Viability Assessment: Cell viability is determined by the uptake of the vital dye Neutral Red (NRU).

  • Data Analysis: The concentration-response curves for the irradiated and non-irradiated cultures are compared. A Photo-Irritation-Factor (PIF) is calculated. A PIF ≥ 5 indicates a phototoxic potential.[17]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test - OECD 439

This in vitro method is used to assess the skin irritation potential of a substance.

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The test substance is applied topically to the RhE tissue.[18]

Methodology:

  • Test System: A commercially available, validated RhE model is used.

  • Procedure:

    • The test substance is applied directly to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed by washing.

    • The tissues are then incubated for a post-exposure period.[19]

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified.[20]

  • Data Analysis: The viability of the treated tissues is compared to that of negative controls. A reduction in tissue viability below a defined threshold (typically ≤ 50%) indicates that the substance is an irritant.[21]

Visualizations

Acetylcedrene_Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Dermal Toxicity Assessment cluster_3 Risk Characterization & Management Start New Fragrance Ingredient: This compound PhysChem Physicochemical Characterization Start->PhysChem Exposure Exposure Assessment (Consumer Use Patterns) Start->Exposure Genotox Genotoxicity Assessment (OECD 471 Ames Test) PhysChem->Genotox RiskChar Risk Characterization (Compare Exposure to NOAEL/NESIL) Exposure->RiskChar SystemicTox Systemic Toxicity (Repeated Dose - OECD 411) Genotox->SystemicTox DermalTox Dermal Toxicity SystemicTox->DermalTox SystemicTox->RiskChar SkinSens Skin Sensitization (LLNA - OECD 429) DermalTox->SkinSens PhotoTox Phototoxicity (OECD 432) DermalTox->PhotoTox SkinIrrit Skin Irritation (OECD 439) DermalTox->SkinIrrit SkinSens->RiskChar PhotoTox->RiskChar SkinIrrit->RiskChar SafeUse Establish Safe Use Levels (IFRA Standards) RiskChar->SafeUse Acceptable Risk RiskManage Risk Management (Concentration Limits, Labeling) RiskChar->RiskManage Unacceptable Risk

Caption: Workflow for the safety assessment of this compound.

Skin_Sensitization_Testing_Workflow Start Test Substance: This compound DosePrep Prepare Dose Formulations (in appropriate vehicle) Start->DosePrep AnimalSelection Select Mice (min. 4 per group) Application Topical Application to Ears (Days 1, 2, 3) AnimalSelection->Application DosePrep->Application Radiolabel Inject Radiolabel (e.g., ³H-methyl thymidine) on Day 5 Application->Radiolabel Harvest Harvest Draining Lymph Nodes (Day 6) Radiolabel->Harvest CellPrep Prepare Single-Cell Suspension Harvest->CellPrep Measure Measure Radioactivity (Scintillation Counting) CellPrep->Measure CalculateSI Calculate Stimulation Index (SI) Measure->CalculateSI Result Result Interpretation CalculateSI->Result

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

References

Application Notes and Protocols for Acetylcedrene in Perfumery and Fine Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Acetylcedrene, a synthetic fragrance ingredient, and its application in perfumery and fine fragrances. The information is intended for researchers, scientists, and professionals involved in fragrance development.

Introduction to this compound

This compound, also known as Methyl Cedryl Ketone, is a widely used synthetic aromatic compound valued for its rich, warm, and persistent woody and ambery scent profile.[1] It is a colorless to pale yellow liquid with a strong and long-lasting aroma.[2] Chemically, it is an unsaturated ketone with a bridged ring structure.[2] Its excellent tenacity and diffusive properties make it a valuable fixative and enhancer in a variety of fragrance formulations.[1]

Odor Profile: Woody, ambery, musky, with hints of cedar.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating its effective use in fragrance formulations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 32388-55-9[1][6]
Molecular Formula C17H26O[6][7]
Molecular Weight 246.39 g/mol [6]
Appearance Colorless to pale yellow liquid[2][3][7]
Specific Gravity (20°C) 0.996 - 1.010[5]
Refractive Index (20°C) 1.517 - 1.521[5]
Boiling Point 348 - 349 °C (estimated)[5]
Flash Point 156.11 °C (TCC)[5]
Solubility Soluble in alcohol; Insoluble in water[2][5]
Substantivity on paper 400 hours[5]

Table 2: Toxicological Data for this compound

EndpointValueReference
LD50 Oral (rat) > 5.2 ml/kg[6]
LD50 Dermal (rabbit) > 2 g/kg[6]
Genotoxicity Not genotoxic[8]
Repeated Dose Toxicity (NOAEL) 20.28 mg/kg/day[8]

Applications in Fragrance Formulations

This compound is a versatile ingredient used across a wide range of product categories.[1][9]

  • Fine Fragrances: It serves as a cornerstone in many fine fragrance compositions, particularly in masculine and unisex scents, providing a sophisticated woody and ambery base note.[1]

  • Personal Care Products: Due to its stability and pleasant aroma, it is incorporated into soaps, detergents, shampoos, lotions, creams, and deodorants.[1][2][9]

  • Home Fragrances: It is used in air fresheners, candles, and diffusers to create a warm and inviting atmosphere.[9]

Function in a Composition:

  • Fixative: Its low volatility and high substantivity help to anchor more volatile top and middle notes, increasing the overall longevity of the fragrance.[1][7]

  • Enhancer/Modifier: It can boost and round out the overall aroma profile, adding depth and complexity.[1][7] It blends well with other woody, balsamic, and mossy notes.[2]

Experimental Protocols

The following are generalized protocols for evaluating the performance of fragrances containing this compound.

4.1. Protocol for Evaluating Fragrance Tenacity on Skin

  • Panelist Selection: Recruit a panel of at least 10 trained sensory analysts.

  • Sample Preparation: Prepare a 10% solution of the fragrance oil containing this compound in ethanol. Prepare a control sample without this compound.

  • Application: Apply 0.1 ml of the test fragrance and the control to separate, marked areas on the panelists' forearms.

  • Evaluation: Have panelists evaluate the intensity of the fragrance at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) on a scale of 0 (no odor) to 9 (very strong).

  • Data Analysis: Plot the average intensity ratings over time for both the test and control fragrances to compare their evaporation profiles and the fixative effect of this compound.

4.2. Protocol for Stability Testing in a Product Base (e.g., Lotion)

  • Sample Preparation: Prepare two batches of the lotion base. Incorporate the fragrance oil with this compound into one batch at a typical concentration (e.g., 0.5-2.0%). The other batch will serve as an unfragranced control.

  • Accelerated Stability Testing: Store samples of both batches under different conditions:

    • Elevated temperature: 40°C for 3 months.

    • UV light exposure: In a UV light cabinet for a specified duration.

    • Room temperature (as a control).

  • Evaluation: At regular intervals (e.g., 1, 2, and 3 months), evaluate the samples for any changes in:

    • Odor: Compare the odor of the aged samples to a fresh sample.

    • Color: Visually inspect for any color changes.

    • pH: Measure the pH of the lotion.

    • Viscosity: Measure the viscosity using a viscometer.

  • Data Analysis: Document any significant changes in the parameters over time to assess the stability of the fragrance in the product base.

Diagrams

The following diagrams illustrate the role and relationships of this compound in fragrance creation.

FragranceCreationWorkflow cluster_Concept Concept & Brief cluster_Formulation Formulation cluster_Evaluation Evaluation & Refinement cluster_Application Application Concept Fragrance Brief (e.g., Woody, Masculine) TopNotes Top Notes (e.g., Citrus, Spices) Concept->TopNotes MiddleNotes Middle Notes (e.g., Floral, Green) Concept->MiddleNotes BaseNotes Base Notes Concept->BaseNotes FragranceAccord Fragrance Accord TopNotes->FragranceAccord MiddleNotes->FragranceAccord This compound This compound BaseNotes->this compound OtherBaseNotes Other Base Notes (e.g., Musk, Amber) BaseNotes->OtherBaseNotes This compound->FragranceAccord OtherBaseNotes->FragranceAccord Evaluation Sensory Evaluation (Tenacity, Diffusion) FragranceAccord->Evaluation Refinement Refinement Evaluation->Refinement FineFragrance Fine Fragrance Evaluation->FineFragrance PersonalCare Personal Care Evaluation->PersonalCare Refinement->FragranceAccord

Caption: Workflow of fragrance creation incorporating this compound.

LogicalRelationships cluster_OlfactoryNotes Olfactory Notes cluster_Functions Functions This compound This compound Woody Woody This compound->Woody is a Ambery Ambery This compound->Ambery has facets of Musky Musky This compound->Musky has facets of Fixative Fixative This compound->Fixative acts as Enhancer Enhancer This compound->Enhancer acts as Vetiver Vetiver Woody->Vetiver complements Cedarwood Cedarwood Woody->Cedarwood includes

Caption: Logical relationships of this compound with other fragrance notes and functions.

References

Application Notes and Protocols for Acetylcedrene Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, a sesquiterpenoid ketone, is a valuable aromatic compound widely utilized in the fragrance and cosmetic industries for its characteristic warm, woody, and ambergris-like scent.[1] Primarily derived from cedarwood oil, its extraction and synthesis from natural sources are of significant interest. These application notes provide a comprehensive overview of the protocols for obtaining this compound, beginning with the extraction of its precursor, α-cedrene, from cedarwood, followed by its chemical conversion to this compound. The primary natural source for α-cedrene is the essential oil of cedarwood, particularly from species such as Juniperus virginiana (Virginia Cedarwood) and Juniperus ashei (Texas Cedarwood).[2]

Data Presentation

The yield and composition of cedarwood oil, the primary source of the this compound precursor (α-cedrene), vary significantly depending on the extraction method employed. Supercritical CO2 extraction generally provides a higher yield of essential oil compared to traditional steam distillation.

Table 1: Comparison of Cedarwood Oil Yield from Different Extraction Methods

Extraction MethodRaw MaterialOil Yield (% w/w)Reference
Steam DistillationJuniperus virginiana (wood shavings)1.3%[3][4]
Supercritical CO2 ExtractionJuniperus virginiana (wood chips)3.55 - 4.4%[3][4][5]
Hydrodistillation (untreated)Cedrus deodara (woodchips)3.6%[6]
Sub-H2O-assisted hydrodistillationCedrus deodara (woodchips)4.8%[6]
Enzyme-assisted hydrodistillationCedrus deodara (woodchips)6.6%[6]

The chemical composition of the extracted cedarwood oil is crucial, as it determines the concentration of α-cedrene, the direct precursor for this compound synthesis. The extraction parameters, particularly temperature, can significantly influence the ratio of cedrol to α-cedrene. Higher temperatures can lead to the dehydration of cedrol into α-cedrene.

Table 2: Major Sesquiterpene Composition of Virginia Cedarwood Oil (Juniperus virginiana)

CompoundComposition Range (%)
α-Cedrene20 - 35%
Thujopsene10 - 25%
Cedrol16 - 25%
β-Cedrene4 - 8%
Cuparene1.5 - 7%
Widdrol2 - 5%

Experimental Protocols

The overall process for obtaining this compound from cedarwood involves three main stages:

  • Extraction of Cedarwood Oil: Isolating the essential oil from the wood matrix.

  • Fractional Distillation: Separating the cedarwood oil components to obtain a fraction enriched in α-cedrene.

  • Synthesis of this compound: Converting α-cedrene to this compound through an acetylation reaction.

  • Purification and Analysis: Purifying the final product and verifying its identity and purity.

Protocol 1: Extraction of Cedarwood Oil via Steam Distillation

Steam distillation is a conventional method for extracting essential oils. It is particularly effective for separating volatile compounds like sesquiterpenes from solid plant material.

Materials and Equipment:

  • Cedarwood chips or shavings (Juniperus virginiana or similar)

  • Steam distillation apparatus (steam generator, distillation flask, condenser, and collection vessel)

  • Heating mantle

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Grind the cedarwood to a coarse powder to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation unit. Place the ground cedarwood into the distillation flask and add water to just cover the material.

  • Distillation: Heat the water in the steam generator to produce steam, which is then passed through the cedarwood. The steam will volatilize the essential oils. The mixture of steam and oil vapor travels to the condenser.

  • Condensation and Collection: The condenser, cooled with circulating water, will cool the vapor, causing it to condense back into a liquid. Collect the distillate, which will be a two-phase mixture of oil and water (hydrosol), in the collection vessel.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the less dense cedarwood oil will form the upper layer. Drain the lower aqueous layer.

  • Drying: Collect the oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried cedarwood oil in a sealed, dark glass vial at 4°C.

Protocol 2: Fractional Distillation of Cedarwood Oil

To increase the concentration of α-cedrene for the subsequent synthesis step, the raw cedarwood oil is subjected to fractional distillation.

Materials and Equipment:

  • Crude cedarwood oil

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle with a magnetic stirrer

  • Boiling chips

Procedure:

  • Apparatus Setup: Set up the fractional distillation apparatus. It is crucial to perform this under vacuum to reduce the boiling points of the high-boiling sesquiterpenes and prevent thermal degradation.

  • Distillation: Place the crude cedarwood oil and boiling chips into the round-bottom flask. Begin heating the oil gently while stirring.

  • Fraction Collection: As the temperature rises, different components of the oil will vaporize according to their boiling points. Monitor the temperature at the top of the fractionating column. Collect different fractions in separate receiving flasks based on the boiling point ranges. The α-cedrene rich fraction will typically distill at a specific temperature range under vacuum.

  • Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of α-cedrene.

  • Pooling and Storage: Pool the fractions that are rich in α-cedrene and store in a sealed container at 4°C.

Protocol 3: Synthesis of this compound from α-Cedrene

This protocol describes the chemical conversion of α-cedrene to this compound via a Friedel-Crafts acylation reaction.

Materials and Equipment:

  • α-Cedrene rich fraction

  • Acetic anhydride

  • Polyphosphoric acid (or another suitable acid catalyst)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction flask, combine the α-cedrene rich fraction with an equimolar amount of acetic anhydride.

  • Catalyst Addition: Slowly add a catalytic amount of polyphosphoric acid to the reaction mixture while stirring in an ice bath to control the initial exothermic reaction.

  • Reaction: After the initial reaction subsides, heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly pour it over crushed ice.

  • Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the organic product with dichloromethane.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 4: Purification and Analysis of this compound

The crude this compound is purified by column chromatography and its identity and purity are confirmed by GC-MS.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane and ethyl acetate (or other suitable solvent system)

  • Glass chromatography column

  • Test tubes for fraction collection

  • TLC plates and developing chamber

  • UV lamp

  • GC-MS instrument

Procedure:

  • Column Preparation: Pack a glass chromatography column with silica gel slurried in hexane.

  • Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., hexane) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Pooling and Solvent Removal: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

  • GC-MS Analysis:

    • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

    • GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Program the oven temperature to ramp from an initial low temperature to a final high temperature to ensure good separation of components.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., 40-400 m/z).

    • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum, which can be compared to a reference standard or library data. Quantify the purity by calculating the peak area percentage.

Mandatory Visualization

Acetylcedrene_Extraction_Workflow cluster_extraction Stage 1: Extraction cluster_fractionation Stage 2: Fractionation cluster_synthesis Stage 3: Synthesis cluster_purification Stage 4: Purification & Analysis cedarwood Cedarwood (Juniperus sp.) steam_dist Steam Distillation cedarwood->steam_dist Extraction crude_oil Crude Cedarwood Oil steam_dist->crude_oil frac_dist Fractional Distillation crude_oil->frac_dist cedrene_fraction α-Cedrene Rich Fraction frac_dist->cedrene_fraction acetylation Acetylation (Acetic Anhydride, Acid Catalyst) cedrene_fraction->acetylation crude_this compound Crude this compound acetylation->crude_this compound purification Column Chromatography crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound analysis GC-MS Analysis pure_this compound->analysis

Caption: Workflow for this compound production from cedarwood.

Signaling_Placeholder cluster_info Information Relationship natural_source Natural Source (e.g., Juniperus virginiana) essential_oil Cedarwood Essential Oil natural_source->essential_oil contains precursor α-Cedrene (Precursor) essential_oil->precursor contains product This compound (Final Product) precursor->product converted to

Caption: Logical relationship of this compound origin.

References

Acetylcedrene as a biochemical reagent in life science research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylcedrene, a synthetic woody fragrance, is a widely utilized component in the cosmetics and perfume industries. Chemically, it is a sesquiterpenoid ketone derived from cedrene, a constituent of cedarwood oil. While its olfactory properties are well-documented, its application as a biochemical reagent in life science research is not well-established in publicly available scientific literature. This document summarizes the current state of knowledge regarding this compound's biochemical and toxicological properties and explores the potential, yet unproven, areas of research based on the activities of structurally related compounds.

Physicochemical Properties and Toxicology

This compound is a viscous, colorless to pale yellow liquid with a characteristic woody and ambery scent. Its safety profile has been extensively evaluated for its use in consumer products.

Table 1: Summary of Toxicological Data for this compound

ParameterResultReference
Acute Oral Toxicity LD50 (rat) > 4500 mg/kg bw[RIFM, 2002b]
Acute Dermal Toxicity LD50 (rabbit) > 5000 mg/kg bw[RIFM, 2002b]
Genotoxicity Not genotoxic in bacterial reverse mutation assays and in vitro chromosome aberration tests.[RIFM, 1982a, 2003c]
Skin Sensitization May cause an allergic skin reaction.[ECHA]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. LC50 (Pimephales promelas, 96h) = 2.3 mg/L; EC50 (Daphnia magna, 48h) = 0.86 mg/L.[ECHA]

Current Understanding of Biological Activity

Extensive searches of scientific literature reveal a significant lack of studies investigating the specific use of this compound as a biochemical reagent in areas such as anti-inflammatory, anticancer, or neuroprotective research. The vast majority of available data pertains to its safety and use as a fragrance ingredient. One source mentions its potential as a biochemical reagent for life science research in a general sense, but provides no specific applications or experimental data.[1]

Potential Research Applications Based on Related Compounds

While direct evidence for this compound's utility as a research reagent is scarce, studies on structurally similar sesquiterpenes suggest potential avenues for investigation. It is crucial to note that the following activities are not attributed to this compound itself but to its chemical relatives. These points are provided for context and to highlight potential, yet unexplored, research directions.

Enzyme Inhibition

Cedrol and β-cedrene, precursors to this compound, have been shown to inhibit human cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4.[2] This suggests that sesquiterpenoids can interact with enzymatic systems, a property that could be explored for this compound in the context of drug metabolism and toxicology research.

Anti-inflammatory and Anticancer Activities of Related Essential Oils

Essential oils containing cedrene and other related sesquiterpenes have demonstrated biological activities. For instance, the essential oil of Juniperus morrisonicola, which contains cedrol, widdrol, and thujopsene, has been reported to have anti-inflammatory and cytotoxic effects against cancer cell lines.[3] Similarly, α-pinene, a monoterpene, has been found to enhance the anticancer activity of Natural Killer (NK) cells through the ERK/AKT signaling pathway.[4] These findings could inspire future research to determine if this compound possesses similar properties.

Experimental Protocols (Hypothetical)

Given the lack of specific data, the following protocols are hypothetical and would require substantial validation. They are based on general methodologies used to screen for the bioactivities mentioned.

Protocol 1: In Vitro Anti-inflammatory Activity Screening

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Viability Assay: Determine the non-toxic concentration range of this compound using an MTT assay.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

Protocol 2: In Vitro Anticancer Activity Screening

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.

  • Cytotoxicity Assay:

    • Seed cancer cells in a 96-well plate.

    • Treat cells with a range of this compound concentrations for 48-72 hours.

    • Assess cell viability using an MTT or similar assay to determine the IC50 value.

  • Apoptosis Assay:

    • Treat cancer cells with this compound at its IC50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the percentage of apoptotic cells using flow cytometry.

Visualization of the Current Knowledge Gap

The following diagram illustrates the current state of knowledge regarding this compound, highlighting its established role as a fragrance ingredient and the unexplored potential in biochemical research.

Acetylcedrene_Knowledge_Map This compound This compound Fragrance Fragrance Ingredient This compound->Fragrance Established Use BiochemicalReagent Biochemical Reagent (Largely Unexplored) This compound->BiochemicalReagent Potential Application (Needs Investigation) Cosmetics Cosmetics & Perfumery Fragrance->Cosmetics Safety Toxicology & Safety Data (Well-Established) Fragrance->Safety AntiInflammatory Anti-inflammatory? BiochemicalReagent->AntiInflammatory Anticancer Anticancer? BiochemicalReagent->Anticancer Neuroprotective Neuroprotective? BiochemicalReagent->Neuroprotective

Caption: Current knowledge of this compound applications.

Conclusion

While this compound is a well-characterized fragrance ingredient with a comprehensive safety profile, its role as a biochemical reagent in life science research is currently undefined. There is a clear lack of published studies investigating its potential anti-inflammatory, anticancer, neuroprotective, or other pharmacological activities. The biological activities of related sesquiterpenes suggest that this compound could be a candidate for such investigations. However, dedicated research is required to elucidate any specific mechanisms of action and to establish protocols for its use as a tool in life science research. Researchers interested in this compound should consider its potential as a novel scaffold for drug discovery, but must be prepared to conduct foundational research to validate any hypothesized biological effects.

References

Application Notes and Protocols for the Formulation of Acetylcedrene in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Acetylcedrene, a popular synthetic fragrance ingredient with a characteristic woody and amber scent, in a variety of consumer products. The following sections detail its chemical properties, recommended usage levels, and step-by-step protocols for its incorporation into common cosmetic and household product bases.

Introduction to this compound

This compound, also known as methyl cedryl ketone, is a synthetic sesquiterpene ketone widely used in the fragrance industry.[1] It imparts a warm, woody, and amber-like aroma to a wide range of consumer products, including perfumes, cosmetics, personal care items, and home fragrance applications.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35]

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is crucial for its effective formulation.

PropertyValueReference
INCI Name This compound[3]
Appearance Colorless to pale yellow liquid
Odor Profile Woody, amber, sweet
Molecular Formula C₁₇H₂₆O
Molecular Weight 246.39 g/mol
Density ~0.997 g/mL at 25°C
Boiling Point 272 °C
Flash Point >110 °C
Solubility Poorly soluble in water. Soluble in ethanol and other organic solvents.
Log Kow 5.9

Applications and Recommended Usage Levels

This compound is a versatile fragrance ingredient found in numerous product categories. The recommended usage levels vary depending on the product type and regulatory guidelines. The presence of this compound must be declared on the ingredient list if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products in the European Union.[3][23]

Product CategoryTypical Concentration Range (%)Maximum Acceptable Concentration (%)
Leave-on Products
Fine Fragrance1.0 - 15.011.0
Body Lotions & Creams0.1 - 1.51.4
Face Creams0.1 - 1.00.38
Deodorants0.1 - 1.00.80
Rinse-off Products
Shampoos & Body Washes0.1 - 1.51.5
Soaps (Bar and Liquid)0.5 - 2.01.5
Household Products
Air Fresheners (Aerosol)0.5 - 5.01.5
Household Cleaners0.1 - 1.50.19 (Hand dishwashing)

Experimental Protocols

The following protocols provide detailed methodologies for incorporating this compound into common consumer product formulations.

Formulation of an Oil-in-Water (O/W) Moisturizing Lotion

This protocol outlines the preparation of a stable O/W emulsion incorporating the oil-soluble fragrance, this compound.

Workflow for O/W Emulsion Formulation

G cluster_0 Phase A (Oil Phase) cluster_1 Phase B (Water Phase) cluster_2 Emulsification & Cooling A1 Weigh Emulsifiers & Lipids A2 Heat to 75°C A1->A2 A3 Add this compound A2->A3 C1 Combine Phases A & B (High Shear Mixing) A3->C1 Slowly add Phase B to Phase A B1 Weigh Water & Humectants B2 Heat to 75°C B1->B2 B2->C1 C2 Cool to 40°C C1->C2 C3 Add Preservatives & Additives C2->C3 C4 Homogenize C3->C4 D1 O/W Lotion C4->D1 Final Product

Caption: Workflow for creating an O/W lotion with this compound.

Materials:

  • Phase A (Oil Phase):

    • Cetearyl Alcohol & Ceteareth-20 (Emulsifying Wax): 4.0%

    • Glyceryl Stearate: 3.0%

    • Caprylic/Capric Triglyceride: 8.0%

    • Shea Butter: 2.0%

    • This compound: 0.5 - 1.5%

  • Phase B (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 5.0%

  • Phase C (Cooldown Phase):

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0%

    • Tocopherol (Vitamin E): 0.2%

Procedure:

  • Preparation of Phases:

    • In a heat-resistant beaker, combine all ingredients of Phase A except for this compound.

    • In a separate heat-resistant beaker, combine the ingredients of Phase B.

  • Heating:

    • Heat both beakers to 75°C in a water bath, stirring each phase until all components are melted and uniform.

  • Addition of this compound:

    • Once Phase A is uniform, remove it from the heat and add the this compound. Stir until fully dispersed.

  • Emulsification:

    • Slowly add the water phase (Phase B) to the oil phase (Phase A) while mixing with a high-shear homogenizer (e.g., at 5000-10000 rpm) for 3-5 minutes.

  • Cooling:

    • Continue gentle stirring with a propeller mixer and allow the emulsion to cool.

  • Addition of Cooldown Phase:

    • When the temperature of the emulsion reaches 40°C or below, add the ingredients of Phase C.

  • Final Homogenization and pH Adjustment:

    • Homogenize the final mixture for another 1-2 minutes to ensure droplet size uniformity.

    • Adjust the pH to the desired range (typically 5.5-6.5) using citric acid or sodium hydroxide solution if necessary.

Formulation of a Clear Surfactant-Based Body Wash

This protocol details the preparation of a clear body wash, ensuring the successful solubilization of this compound.

Workflow for Clear Body Wash Formulation

G cluster_0 Phase A (Surfactant & Water) cluster_1 Phase B (Fragrance Solubilization) cluster_2 Final Formulation A1 Disperse Thickener in Water A2 Add Primary Surfactants A1->A2 C1 Combine Phase B with Phase A A2->C1 B1 Mix this compound with Solubilizer B2 Add to Co-Surfactant B1->B2 B2->C1 C2 Add Preservative & Adjust pH C1->C2 C3 Adjust Viscosity C2->C3 D1 Clear Body Wash C3->D1 Final Product

Caption: Workflow for creating a clear body wash with this compound.

Materials:

  • Phase A (Main Phase):

    • Deionized Water: q.s. to 100%

    • Acrylates Copolymer (Thickener): 2.0%

    • Sodium Laureth Sulfate (SLES): 15.0%

  • Phase B (Fragrance Phase):

    • Cocamidopropyl Betaine (Co-surfactant): 5.0%

    • Polysorbate 20 (Solubilizer): 2.0 - 5.0% (adjust based on this compound concentration)

    • This compound: 0.5 - 1.5%

  • Phase C (Additives & Adjustment):

    • Preservative (e.g., DMDM Hydantoin): 0.5%

    • Citric Acid or Sodium Hydroxide: to adjust pH

    • Sodium Chloride (Viscosity Modifier): as needed

Procedure:

  • Hydrate the Thickener:

    • Slowly disperse the Acrylates Copolymer into the deionized water with constant agitation until a uniform, lump-free dispersion is formed.

  • Add Primary Surfactant:

    • Gently stir in the Sodium Laureth Sulfate until the mixture is homogeneous.

  • Prepare the Fragrance Phase:

    • In a separate container, pre-mix the this compound with Polysorbate 20. The ratio of solubilizer to fragrance oil should be between 3:1 and 5:1 to ensure clarity.[22]

    • Add this mixture to the Cocamidopropyl Betaine and stir until uniform.

  • Combine Phases:

    • Slowly add the fragrance phase (Phase B) to the main phase (Phase A) with gentle stirring. Avoid excessive aeration.

  • Add Preservative and Adjust pH:

    • Add the preservative and mix.

    • Adjust the pH to the desired range (typically 5.0-6.0) with citric acid or sodium hydroxide.

  • Adjust Viscosity:

    • Gradually add a sodium chloride solution (e.g., 20% in water) in small increments while monitoring the viscosity until the desired thickness is achieved.

Scent Perception and Olfactory Signaling

The perception of this compound's woody aroma is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.

Olfactory Signaling Pathway

G Odorant This compound OR Olfactory Receptor (G-Protein Coupled Receptor) Odorant->OR Binds G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarization Brain Brain (Olfactory Bulb) Neuron->Brain Signal Transduction

Caption: Simplified diagram of the olfactory signaling pathway.

The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor. This activates an associated G-protein (Golf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This generates an electrical signal that is transmitted to the olfactory bulb in the brain, where the scent is processed and perceived. While specific receptors for sesquiterpenes have been identified in insects, the exact human olfactory receptors that bind to this compound are not fully elucidated, and it is likely that a combination of different ORs contributes to the overall perception of its complex woody scent.[19]

Stability and Analytical Testing

Stability Testing Protocol:

To ensure the quality and shelf-life of products containing this compound, a robust stability testing protocol is essential.

TestConditionsParameters to Evaluate
Accelerated Stability 40°C ± 2°C for 1, 2, and 3 monthsAppearance, color, odor, pH, viscosity, phase separation
Freeze-Thaw Cycling 3 cycles of 24 hours at -10°C followed by 24 hours at 25°CAppearance, phase separation, viscosity
Light Exposure Exposure to UV light in a light cabinetColor, odor, appearance
Real-Time Stability 25°C ± 2°C for the duration of the intended shelf lifeAppearance, color, odor, pH, viscosity, microbial contamination

Analytical Quantification:

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the quantification of this compound in cosmetic matrices.

Workflow for GC-MS Quantification

G A Sample Preparation (Extraction/Dilution) B GC Injection A->B C Separation on Capillary Column B->C D Mass Spectrometry (Ionization & Detection) C->D E Data Analysis (Quantification vs. Standard) D->E

Caption: General workflow for GC-MS analysis of this compound.

A typical method involves extraction of the fragrance from the product matrix using a suitable solvent (e.g., ethanol, hexane), followed by injection into the GC-MS system. Separation is achieved on a capillary column (e.g., DB-5), and detection is performed using mass spectrometry in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[34] Quantification is achieved by comparing the peak area of this compound to that of a known internal or external standard.

Safety and Regulatory Considerations

  • Allergenicity: this compound is a known fragrance allergen.[3][23] For individuals with fragrance sensitivities, a patch test is recommended before using products containing this ingredient.

  • Endocrine Disruption: It is suspected to be an endocrine disruptor, although further research is ongoing.[3]

  • Environmental Fate: this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).

  • Regulatory Status: The use of this compound in cosmetic products is subject to the regulations of the respective governing bodies, such as the EU Cosmetics Regulation. As mentioned, its presence must be labeled above certain concentrations.[3][23]

These application notes and protocols are intended to serve as a guide for the formulation and analysis of this compound in consumer products. It is recommended that formulators conduct their own stability and safety testing to ensure the quality and compliance of their final products.

References

Application Notes and Protocols for Stability Testing of Acetylcedrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, a synthetically derived sesquiterpene ketone, is a widely utilized fragrance ingredient in a variety of consumer products, including perfumes, soaps, and cosmetics.[1][2] Its characteristic woody and sweet aroma contributes significantly to the olfactory profile of these formulations. Ensuring the chemical stability of this compound is paramount to maintaining product quality, safety, and shelf-life.[3] Degradation of fragrance components can lead to alterations in scent, loss of efficacy, and the potential formation of sensitizing or irritant compounds.[4]

These application notes provide a comprehensive overview of protocols for the stability testing of this compound. The methodologies are based on established principles of forced degradation studies and are designed to assess the intrinsic stability of the molecule under various stress conditions, including heat, humidity, light, and oxidation.[5][6][7] The data generated from these studies will enable researchers and formulators to predict the long-term stability of this compound, identify potential degradation products, and develop stable formulations.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing effective stability studies. As a sesquiterpene, this compound is susceptible to degradation through several mechanisms:

  • Oxidation: The unsaturated bonds within the terpene structure are prone to oxidation, which can be initiated by exposure to air, light, or trace metals.[4] This can lead to the formation of hydroperoxides, which are unstable and can further break down into various oxidized compounds like epoxides, aldehydes, ketones, and alcohols.[4]

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can provide the energy to initiate photochemical reactions, leading to the degradation of the molecule.[8][9]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical reactions, including oxidation and isomerization, leading to the degradation of this compound.

  • Hydrolysis: Although this compound lacks readily hydrolyzable functional groups, the potential for hydrolysis under extreme pH conditions should be considered, especially in certain formulations.

A proposed degradation pathway for this compound is illustrated below, highlighting the key degradation mechanisms.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat Oxidized_Products Oxidized Products (e.g., Epoxides, Aldehydes, Ketones) Oxidation->Oxidized_Products Photoisomers Photoisomers & Degradation Products Photodegradation->Photoisomers Thermal_Degradants Thermal Degradants Thermal_Degradation->Thermal_Degradants

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

The following protocols outline the procedures for conducting forced degradation studies on this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[5]

Materials and Equipment
  • This compound: High-purity reference standard

  • Solvents: HPLC-grade or GC-grade methanol, acetonitrile, and water

  • Reagents: Hydrogen peroxide (30%), hydrochloric acid (1N), sodium hydroxide (1N)

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Stability chambers with controlled temperature and humidity

    • Photostability chamber compliant with ICH Q1B guidelines[3][9]

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • Vortex mixer

    • Centrifuge

Experimental Workflow

The general workflow for the stability testing of this compound is depicted in the following diagram.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo Humidity Humidity Stress Prep->Humidity Oxidative Oxidative Stress Prep->Oxidative GCMS GC-MS Analysis Thermal->GCMS Photo->GCMS Humidity->GCMS Oxidative->GCMS Data Data Interpretation GCMS->Data

Caption: Experimental workflow for this compound stability testing.

Forced Degradation Protocols

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Transfer aliquots of the this compound solution into amber vials.

  • Place the vials in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity (RH) for a period of up to 6 months, as per ICH guidelines for accelerated testing.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples by GC-MS.

  • Expose the this compound solution in chemically inert, transparent containers to a light source that conforms to ICH Q1B guidelines.[9]

  • The exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[10]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Both the exposed and control samples should be kept at the same temperature.

  • Analyze the samples by GC-MS.

  • Treat the this compound solution with a suitable oxidizing agent, such as 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a specified period (e.g., 24 hours).

  • Withdraw samples at different time points to monitor the degradation.

  • Analyze the samples by GC-MS.

  • To separate aliquots of the this compound solution, add an equal volume of 1N HCl (for acid hydrolysis) or 1N NaOH (for base hydrolysis).

  • Reflux the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

  • Neutralize the samples before analysis.

  • Analyze the samples by GC-MS.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its potential degradation products.[11][12]

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Acquisition: Full scan mode for identification of degradation products and Selected Ion Monitoring (SIM) mode for quantification of this compound.

Data Presentation

All quantitative data from the stability studies should be summarized in a clear and structured table for easy comparison. The table should include the stress condition, time point, percentage of this compound remaining, and the peak areas of any significant degradation products.

Stress ConditionTime Point% this compound RemainingDegradation Product 1 (Peak Area)Degradation Product 2 (Peak Area)
Control (t=0)0100NDND
Thermal (40°C/75% RH)1 month
3 months
6 months
PhotostabilityEnd of study
Oxidative (3% H₂O₂)24 hours
Acid Hydrolysis (1N HCl)2 hours
Base Hydrolysis (1N NaOH)2 hours
ND: Not Detected

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound. By subjecting the molecule to a range of stress conditions and utilizing a validated analytical method, researchers and formulators can gain valuable insights into its degradation profile. This information is essential for ensuring the quality, safety, and efficacy of products containing this compound. The systematic approach described herein will aid in the development of stable formulations and the establishment of appropriate storage conditions and shelf-life for this important fragrance ingredient.

References

Application Notes and Protocols for Dermal Absorption Studies of Acetylcedrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, a common fragrance ingredient found in numerous consumer products, is characterized as an alkyl cyclic ketone.[1][2] Its toxicological and dermatological profiles have been reviewed to ensure its safe use.[1][2] A critical component of its safety assessment is understanding its potential to penetrate the skin barrier and enter systemic circulation. This document provides a detailed overview of the available data on the dermal absorption of this compound, outlines the protocol for the key in vitro study conducted, and illustrates its application in risk assessment. The primary data available stems from a pivotal in vitro human skin penetration study, which is central to establishing safety margins for this ingredient.[3]

Data Presentation: Quantitative Summary

The systemic exposure and safety limits for this compound have been determined using data from a key dermal absorption study. The following table summarizes the quantitative findings from the safety assessment conducted by the Research Institute for Fragrance Materials (RIFM).

ParameterValueDescriptionSource
Dermal Absorption 13.52% The percentage of the applied dose of this compound absorbed through human epidermal membranes in vitro.[3]
Dermal Study NOAEL 150 mg/kg/dayNo Observed Adverse Effect Level from an OECD TG 411 subchronic dermal study in rats.[3]
Systemic NOAEL 20.28 mg/kg/day The revised NOAEL, adjusted for bioavailability by multiplying the dermal NOAEL by the 13.52% absorption rate.[3]
Subchronic RfD 0.20 mg/kg/dayThe subchronic Reference Dose used in risk assessment.[3]
Skin Sensitization NESIL 35,000 µg/cm²No Expected Sensitization Induction Level, indicating this compound is a weak sensitizer.[3]
Margin of Exposure (MOE) ~3900Calculated by dividing the systemic NOAEL (20.28 mg/kg/day) by the total systemic exposure. An adequate MOE was determined.[3]

Experimental Protocols

The primary study establishing the dermal absorption of this compound was an in vitro human skin penetration study. The methodology, conducted in accordance with FDA guidelines, is detailed below.[3]

Protocol: In Vitro Dermal Absorption of this compound Using Human Skin

1. Objective: To quantify the percutaneous absorption of this compound through human epidermal membranes.

2. Test System:

  • Skin Source: Full-thickness human skin obtained from patients undergoing cosmetic surgery (e.g., breast or abdomen).[3]

  • Membrane Preparation: The skin samples were heat-separated to isolate the epidermal membranes, which serve as the primary barrier for the permeation study.[3]

3. Test Substance:

  • Chemical: this compound, radiolabeled with Carbon-14 (¹⁴C) for quantitative analysis.[3]

  • Vehicle: Ethanol.[3]

  • Test Solution: A 1% solution of ¹⁴C-Acetylcedrene in ethanol.[3]

4. Experimental Apparatus:

  • The study likely utilized static or flow-through diffusion cells (e.g., Franz diffusion cells), a standard apparatus for in vitro skin permeation studies.[4][5] The epidermal membrane is mounted between the donor and receptor chambers of the cell.

5. Procedure:

  • Pre-equilibration: Mounted skin membranes are typically pre-equilibrated with a buffer solution to ensure hydration and integrity.

  • Dose Application: 20 µL of the 1% ¹⁴C-Acetylcedrene solution was applied to the surface of the unoccluded epidermal membranes.[3]

  • Receptor Fluid: The receptor chamber was filled with a physiologically appropriate fluid (e.g., phosphate-buffered saline, PBS) to receive the substance as it permeates the skin. The fluid is maintained at a constant temperature (e.g., 32°C or 37°C) and stirred continuously.[4]

  • Sampling: Aliquots of the receptor fluid are collected at predetermined time intervals over the study duration (e.g., 24 hours) to measure the amount of permeated ¹⁴C-Acetylcedrene.

  • Mass Balance: At the end of the experiment, the diffusion cell is dismantled. The amount of radioactivity is quantified in the receptor fluid, the epidermis, the dermis (if full-thickness skin is used), and any unabsorbed material washed from the skin surface to ensure total recovery.

6. Analytical Method:

  • Quantification: Scintillation counting is used to measure the amount of ¹⁴C-radiolabeled this compound in the collected samples.

  • Data Analysis: The cumulative amount of this compound permeated over time is plotted. The total absorption is calculated as the sum of the substance found in the receptor fluid, epidermis, and dermis, expressed as a percentage of the initially applied dose.[3]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the dermal absorption study and the logical process for its application in a toxicological risk assessment.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Skin Human Skin Procurement (Cosmetic Surgery) Heat Heat Separation Skin->Heat Epidermis Isolate Epidermal Membranes Heat->Epidermis Mount Mount Membrane in Diffusion Cell Epidermis->Mount Apply Apply 1% 14C-Acetylcedrene in Ethanol (Unoccluded) Mount->Apply Sample Sample Receptor Fluid (Time Course) Apply->Sample Dismantle Dismantle Cell at 24h Sample->Dismantle Quantify Quantify 14C via Scintillation Counting Dismantle->Quantify Calc Calculate % Absorption (Receptor + Epidermis) Quantify->Calc

Caption: Experimental workflow for the in vitro dermal absorption study of this compound.

G cluster_data Input Data cluster_calc Risk Assessment Calculation cluster_output Conclusion Dermal_NOAEL Dermal Study NOAEL (150 mg/kg/day) Calc_Systemic Calculate Systemic NOAEL (Dermal NOAEL * % Absorption) Dermal_NOAEL->Calc_Systemic Absorption_Pct In Vitro Dermal Absorption (13.52%) Absorption_Pct->Calc_Systemic Exposure Aggregate Systemic Exposure (from models) Calc_MOE Calculate Margin of Exposure (MOE) (Systemic NOAEL / Systemic Exposure) Exposure->Calc_MOE Systemic_NOAEL Systemic NOAEL (20.28 mg/kg/day) Calc_Systemic->Systemic_NOAEL Systemic_NOAEL->Calc_MOE MOE_Result MOE Value (~3900) Calc_MOE->MOE_Result Conclusion Safety Adequacy Determination MOE_Result->Conclusion

Caption: Application of dermal absorption data in toxicological risk assessment.

References

Acetylcedrene as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, a synthetically modified derivative of the naturally occurring sesquiterpene cedrol, is widely recognized for its characteristic woody and amber fragrance, leading to its extensive use in the fragrance industry.[1][2][3] Beyond its olfactory properties, this compound presents a unique and valuable scaffold for pharmaceutical development. Its rigid, three-dimensional tricyclic structure, known as the cedrane scaffold, offers a distinct advantage in drug design by enabling the precise spatial orientation of functional groups to interact with biological targets.[4][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound and its core cedrane scaffold as a pharmaceutical intermediate in the discovery of novel bioactive compounds.

Recent research has highlighted the potential of the cedrane scaffold in generating libraries of structurally diverse compounds for biological screening.[4][7] The inherent chirality and conformational rigidity of this scaffold make it an attractive starting point for the synthesis of complex molecules with the potential for high target specificity and novel mechanisms of action.

Chemical Properties and Reactivity

This compound possesses a key functional group, a ketone, which serves as a primary site for chemical modification. This ketone can readily undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures.

One of the notable reactions is the condensation of the ketone with primary amines to form imine derivatives.[8] This reaction provides a straightforward method for incorporating a wide range of substituents, thereby enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Application Note: The Cedrane Scaffold in Drug Discovery

The cedrane scaffold, the core structure of this compound, has been identified as a promising platform for the development of new therapeutic agents. A study published in the Journal of Medicinal Chemistry details the design and synthesis of a library of compounds based on a functionalized cedrane scaffold to explore its potential in interacting with biological systems.[4]

Key Findings from the Study:

  • A versatile cedrane-based intermediate was synthesized, featuring multiple reactive handles to allow for the generation of diverse compound libraries.[4]

  • A library of 60 compounds was synthesized by modifying the cedrane scaffold at different positions.[4]

  • The synthesized compounds were evaluated in a high-content imaging-based phenotypic assay using normal and Parkinson's disease patient-derived cells.[4]

  • Several compounds exhibited selective activity for markers related to α-tubulin, mitochondria, lysosomes, and early endosome antigen 1 (EEA1) in the Parkinson's patient-derived cell line compared to the normal cell line.[4]

  • The physicochemical properties of the synthesized compounds were analyzed and found to be within the acceptable range for drug-like molecules, adhering to Lipinski's Rule of 5.[4]

These findings underscore the potential of the cedrane scaffold as a privileged structure in medicinal chemistry for the discovery of novel compounds targeting complex diseases like Parkinson's disease.

Data Presentation

The following table summarizes the physicochemical properties of a selection of synthesized cedrane derivatives from the aforementioned study, demonstrating their drug-like characteristics.[4]

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond Acceptors
15g 423.54.613
17 222.32.511
18f 357.54.212
18p 419.55.312

Experimental Protocols

The following protocols are adapted from the study by Carroll et al. (2018) in the Journal of Medicinal Chemistry and describe the synthesis of a key cedrane scaffold intermediate and a representative derivative.[4]

Protocol 1: Synthesis of a Versatile Cedrane Scaffold Intermediate

This protocol describes the multi-step synthesis of a cedrane scaffold with orthogonal reactive handles, which can be used to generate diverse libraries of compounds.

Workflow Diagram:

SynthesisWorkflow Start Cedrol Step1 Dehydration Start->Step1 Acid Step2 Epoxidation Step1->Step2 m-CPBA Step3 Epoxide Opening Step2->Step3 LiAlH4 Step4 Oxidation Step3->Step4 PCC Intermediate Functionalized Cedrane Intermediate Step4->Intermediate

Caption: Synthetic workflow for the functionalized cedrane intermediate.

Materials:

  • Cedrol

  • p-Toluenesulfonic acid

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Lithium aluminum hydride (LiAlH4)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous diethyl ether

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Dehydration of Cedrol: Cedrol is dehydrated using an acid catalyst such as p-toluenesulfonic acid in a suitable solvent to yield a mixture of cedrene isomers.

  • Epoxidation: The resulting cedrene mixture is treated with m-CPBA in a chlorinated solvent like DCM to form the corresponding epoxide.

  • Reductive Epoxide Opening: The epoxide is then reduced with a strong hydride reagent like LiAlH4 in an ethereal solvent such as diethyl ether or THF to introduce a hydroxyl group.

  • Oxidation: The secondary alcohol is oxidized to a ketone using an oxidizing agent like PCC in DCM to yield the functionalized cedrane intermediate.

  • Purification: The final product is purified using silica gel column chromatography.

Protocol 2: Synthesis of a Cedrane Derivative via Esterification

This protocol provides a general method for the synthesis of ester derivatives from the hydroxylated cedrane intermediate.

Workflow Diagram:

EsterificationWorkflow Intermediate Hydroxylated Cedrane Intermediate Step2 Esterification Intermediate->Step2 Triethylamine, DCM Step1 Acyl Chloride Formation Step1->Step2 Product Cedrane Ester Derivative Step2->Product Carboxylic Acid Carboxylic Acid Carboxylic Acid->Step1 SOCl2 or (COCl)2

Caption: Workflow for the synthesis of cedrane ester derivatives.

Materials:

  • Hydroxylated cedrane intermediate (from Protocol 1)

  • Desired carboxylic acid

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Acyl Chloride Formation: The carboxylic acid is converted to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride.

  • Esterification: The hydroxylated cedrane intermediate is dissolved in anhydrous DCM. Triethylamine is added, followed by the dropwise addition of the acyl chloride solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the final cedrane ester derivative.

Signaling Pathways and Logical Relationships

The precise signaling pathways affected by the cedrane derivatives are still under investigation. However, the phenotypic screening results suggest potential interactions with pathways involved in cytoskeletal dynamics (α-tubulin), cellular metabolism and apoptosis (mitochondria), and cellular degradation and recycling (lysosomes and endosomes). The diagram below illustrates the potential cellular targets based on the observed phenotypes.

CellularTargets cluster_CellularProcesses Potential Cellular Processes Affected Cedrane_Derivatives Cedrane Derivatives Cytoskeleton Cytoskeletal Dynamics (α-tubulin) Cedrane_Derivatives->Cytoskeleton Metabolism Mitochondrial Function (Metabolism, Apoptosis) Cedrane_Derivatives->Metabolism Degradation Lysosomal/Endosomal Pathways (Degradation, Recycling) Cedrane_Derivatives->Degradation

Caption: Potential cellular targets of cedrane derivatives.

Conclusion

This compound, and more broadly the cedrane scaffold, represents a promising and underexplored area for the discovery of new pharmaceutical agents. The synthetic accessibility and the unique three-dimensional structure of this scaffold provide a solid foundation for the generation of diverse and novel compound libraries. The preliminary biological data on cedrane derivatives suggest their potential to modulate key cellular processes implicated in diseases such as Parkinson's. The protocols and data presented here serve as a valuable resource for researchers interested in leveraging this natural product-inspired scaffold for the development of the next generation of therapeutics. Further investigation into the specific molecular targets and mechanisms of action of bioactive cedrane derivatives is warranted.

References

Application Notes and Protocols: Acetylcedrene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetylcedrene, a readily available sesquiterpenoid ketone, as a versatile starting material in the synthesis of other organic compounds. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its application in synthetic chemistry, particularly for the creation of novel bioactive molecules and functionalized materials.

Introduction

This compound, chemically known as 1-((3R,3aS,7R,8aS)-3,6,8,8-tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone, is a widely used fragrance ingredient prized for its characteristic woody and amber scent.[1][2] Beyond its olfactory properties, the unique tricyclic cedrane scaffold and the presence of a reactive ketone functional group make this compound an attractive and economically viable chiral building block for organic synthesis.[3] The inherent chemical reactivity of the carbonyl group allows for a variety of transformations, opening avenues for the synthesis of diverse and complex molecular architectures.[3]

Synthesis of this compound

This compound is typically synthesized via the acetylation of α-cedrene, a major constituent of cedarwood oil.[4] This process often involves the use of a protic acid catalyst, which can also induce isomerization of other sesquiterpenes present in the cedarwood oil to cedrene, thereby increasing the overall yield of the desired product.

General Experimental Protocol: Acetylation of Cedarwood Oil

A common industrial method for the synthesis of this compound involves the reaction of cedarwood oil with acetic anhydride in the presence of a protic acid catalyst such as polyphosphoric acid.

Reaction Scheme:

G cedarwood_oil Cedarwood Oil (containing α-Cedrene) reaction + cedarwood_oil->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction polyphosphoric_acid Polyphosphoric Acid (catalyst) This compound This compound arrow reaction->arrow arrow->this compound catalyst Polyphosphoric Acid 75-80 °C, 5-12 h arrow->catalyst

Figure 1. Synthesis of this compound from Cedarwood Oil.

Protocol:

  • To a reaction vessel, add cedarwood oil and 0.5-1 times its volume of a solvent such as benzene or toluene (optional).

  • Add the protic acid catalyst (e.g., polyphosphoric acid) in a molar ratio of 0.5-5 moles per mole of hydrocarbon.

  • Add acetic anhydride.

  • Heat the reaction mixture to 65-80 °C and stir for 5-12 hours.

  • After the reaction is complete, cool the mixture to 75 °C and add water to decompose the polyphosphoric acid.

  • Separate the organic layer. The aqueous layer can be extracted with a solvent like benzene to recover any remaining product.

  • Neutralize the combined organic layers by washing with a dilute alkali solution, followed by washing with water until neutral.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 120-168 °C/70Pa to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield 60%
Purity (ketone content) >80%

Chemical Transformations of this compound

The ketone carbonyl group in this compound is a key site for chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecules. Condensation reactions with amine derivatives are a primary example of its reactivity.[3]

Synthesis of Imine Derivatives

This compound can readily undergo condensation reactions with primary amines to form the corresponding imine derivatives. This reaction serves as a foundational step for introducing nitrogen-containing functionalities into the cedrane scaffold.

Reaction Scheme:

G This compound This compound reaction + This compound->reaction amine R-NH₂ amine->reaction imine Cedranyl Imine Derivative arrow reaction->arrow arrow->imine

Figure 2. General scheme for the synthesis of imine derivatives from this compound.

While specific, detailed protocols for the synthesis of imine derivatives directly from this compound for applications beyond fragrances are not extensively reported in publicly available literature, the general procedure for imine formation is a standard organic transformation.

Conceptual Protocol for Imine Synthesis:

  • Dissolve this compound in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a stoichiometric equivalent of the desired primary amine.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture, allowing for the azeotropic removal of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Potential Applications in the Synthesis of Bioactive Molecules

The rigid, three-dimensional structure of the cedrane scaffold makes it an interesting template for the design of novel bioactive compounds. By using this compound as a starting material, its inherent chirality can be leveraged to synthesize enantiomerically pure molecules, which is of significant interest in drug discovery.

Logical Workflow for Bioactive Molecule Synthesis:

G cluster_start Starting Material cluster_modification Chemical Modification cluster_diversification Diversification cluster_evaluation Biological Evaluation This compound This compound modification Functional Group Interconversion (e.g., Reduction, Oxidation, Condensation) This compound->modification diversification Introduction of Pharmacophores (e.g., Heterocycles, Amide Bonds) modification->diversification evaluation Screening for Biological Activity (e.g., Anticancer, Antimicrobial) diversification->evaluation

Figure 3. Conceptual workflow for the synthesis of bioactive molecules from this compound.

While specific examples of approved drugs derived directly from this compound are not readily found, the cedrane scaffold is present in various natural products with reported biological activities, suggesting the potential of this compound-derived compounds in medicinal chemistry.

Conclusion

This compound, a readily available and cost-effective fragrance ingredient, holds significant potential as a chiral starting material for the synthesis of a wide range of organic compounds. Its tricyclic cedrane framework provides a unique and rigid scaffold that can be functionalized through various chemical transformations, primarily at the ketone group. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. Further research into the derivatization of this compound is warranted to fully unlock its potential as a versatile building block in organic synthesis.

References

Application Notes and Protocols for the Olfactive Properties of Acetylcedrene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the olfactive properties of acetylcedrene and its isomers, including experimental protocols for their evaluation and an exploration of the underlying signaling pathways. This compound, a widely used fragrance ingredient, is prized for its complex woody, ambery, and musky scent profile. Understanding the nuances of its isomers and their interaction with olfactory receptors is crucial for the development of new fragrances and for research into the mechanisms of olfaction.

Olfactive Profile of this compound

This compound, also known as methyl cedryl ketone, is a synthetic compound derived from cedrene, a component of cedarwood oil.[1] Its scent is predominantly characterized by a rich and tenacious woody aroma, complemented by amber and musk undertones.[2][3] Commercial this compound is often a mixture of isomers, which can influence the overall odor profile.[1]

Table 1: General Olfactive Properties of this compound

PropertyDescriptionReferences
Odor Type Woody, Amber, Musk[2][3]
Appearance Pale brown liquid[3]
Assay (% by GC) ≥ 75.0[3]

Experimental Protocols for Olfactory Evaluation

To quantitatively and qualitatively assess the olfactive properties of this compound and its isomers, standardized experimental protocols are essential. Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluations are two primary methodologies employed for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual odor-active compounds within a mixture, such as the different isomers of this compound.

Protocol for GC-O Analysis:

  • Sample Preparation: Prepare a solution of the this compound isomer mixture in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.

  • Instrumentation: Utilize a gas chromatograph equipped with a sniffing port. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the sniffing port.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used for fragrance analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature ramp is crucial to achieve good separation of the isomers. A starting temperature of 50-60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C is a common starting point.

    • Injector: Split/splitless injector at a temperature of 250°C.

  • Olfactometry:

    • A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.

    • Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.

  • Data Analysis: The olfactogram (a chromatogram of odors) is aligned with the chemical chromatogram to correlate specific chemical compounds (isomers) with their perceived odors.

Diagram 1: Gas Chromatography-Olfactometry (GC-O) Workflow

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven Oven Detector Chemical Detector (FID/MS) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Data Data Acquisition (Chromatogram & Olfactogram) Detector->Data Panelist Trained Panelist SniffingPort->Panelist Sample Sample Injection Sample->Injector Panelist->Data Analysis Data Analysis (Correlation) Data->Analysis

Caption: Workflow of GC-O analysis.

Sensory Panel Evaluation

Sensory panel evaluation provides a comprehensive assessment of the overall odor profile of a substance. A trained panel of assessors evaluates the fragrance based on a set of predefined descriptors.

Protocol for Quantitative Descriptive Analysis (QDA):

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their olfactory acuity, ability to describe scents, and consistency.

    • Train the panel to recognize and rate the intensity of key odor descriptors relevant to woody, ambery, and musky fragrances. Reference standards for each descriptor should be provided.

  • Sample Preparation:

    • Prepare solutions of this compound and its individual isomers (if available) at a standardized concentration in an odorless solvent (e.g., diethyl phthalate or ethanol).

    • Samples should be coded to prevent bias.

  • Evaluation Procedure:

    • Present the samples to the panelists on fragrance blotters in a controlled, odor-free environment.

    • Panelists evaluate the odor at different time points (e.g., initial, 15 min, 1 hour, 4 hours) to assess the evolution of the fragrance (top, middle, and base notes).

    • For each descriptor, panelists rate the perceived intensity on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

  • Data Analysis:

    • Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences in the odor profiles of the different samples.

    • The results can be visualized using spider or radar plots to compare the sensory profiles.

Table 2: Example Sensory Descriptors for this compound Evaluation

Descriptor CategorySpecific Descriptors
Woody Cedarwood, Sandalwood, Dry Wood, Vetiver
Amber Warm, Resinous, Powdery, Sweet
Musk Animalic, Clean, Powdery
Other Smoky, Leathery, Spicy, Floral

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. While the specific ORs that bind to this compound and its isomers have not been definitively identified, the general mechanism of olfactory signal transduction is well-established. This process is a G-protein coupled receptor (GPCR) signaling cascade.

Steps in the Olfactory Signaling Pathway:

  • Odorant Binding: An odorant molecule binds to a specific OR on the surface of an OSN.

  • G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a specialized G-protein called Golf.

  • Adenylyl Cyclase Activation: The activated α-subunit of Golf stimulates the enzyme adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III converts ATP into cyclic adenosine monophosphate (cAMP), a secondary messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca2+ and Na+) into the cell, leading to depolarization of the OSN membrane.

  • Signal Amplification: The influx of Ca2+ also opens Ca2+-activated Cl- channels, leading to an efflux of Cl- which further depolarizes the cell, amplifying the signal.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain.

Diagram 2: Olfactory Signal Transduction Pathway

Olfactory_Signaling Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Golf G-protein (Golf) OR->Golf activates AC Adenylyl Cyclase III Golf->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization AP Action Potential to Olfactory Bulb Depolarization->AP

Caption: G-protein mediated olfactory signaling.

Structure-Odor Relationships of this compound Isomers

The specific arrangement of atoms in different isomers of this compound can lead to variations in their olfactive properties. While detailed public data is scarce, it is a well-established principle in fragrance chemistry that stereoisomerism can significantly impact odor character and intensity. For instance, the position of the acetyl group and the stereochemistry of the ring junctions in the cedrene framework will influence how the molecule fits into the binding pocket of an olfactory receptor. Further research, including the synthesis of pure isomers and their subsequent evaluation using the protocols outlined above, is necessary to fully elucidate the structure-odor relationships within the this compound family.

Conclusion

The olfactive properties of this compound are a result of a complex interplay between its molecular structure, the specific olfactory receptors it activates, and the subsequent neural processing. The application of rigorous experimental protocols such as GC-O and sensory panel evaluations is fundamental to characterizing its rich woody, ambery, and musky scent profile. Future research focused on the deorphanization of olfactory receptors for this compound and its isomers will provide deeper insights into the molecular basis of its perception and pave the way for the rational design of novel fragrance ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Acetylcedrene Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of acetylcedrene. The information is tailored for researchers, scientists, and drug development professionals to help improve experimental outcomes.

Synthesis Troubleshooting Guide

The synthesis of this compound, a valuable fragrance component, is typically achieved through the Friedel-Crafts acylation of α-cedrene.[1] This process, while effective, can present several challenges impacting yield and purity. This guide addresses common issues in a question-and-answer format.

Question: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I address them?

Answer: Low yields in the Friedel-Crafts acylation of α-cedrene can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride, boron trifluoride etherate) is extremely sensitive to moisture. Any water present in the glassware, solvent, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inactive Catalyst: The Lewis acid catalyst can lose activity over time due to improper storage.

    • Solution: Use a fresh bottle of the Lewis acid or purify the existing stock if possible.

  • Incorrect Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[3]

    • Solution: Carefully calculate and use the appropriate molar equivalents of the Lewis acid relative to the acylating agent.

  • Suboptimal Reaction Temperature: The acylation of α-cedrene is an exothermic reaction. If the temperature is too high, it can lead to side reactions and degradation of the product. Conversely, if the temperature is too low, the reaction rate may be too slow.

    • Solution: The reaction is typically carried out at a low temperature, often starting at 0°C with gradual warming to room temperature.[2][4] Precise temperature control is crucial.

  • Inefficient Mixing: Poor mixing can lead to localized overheating and incomplete reaction.

    • Solution: Use efficient mechanical or magnetic stirring throughout the reaction.

Question: I am observing significant side product formation, complicating the purification of this compound. How can I minimize these byproducts?

Answer: Side product formation is a common challenge. Key strategies to minimize byproducts include:

  • Isomerization of α-cedrene: The acidic conditions of the reaction can potentially cause isomerization of the starting material, α-cedrene, to its isomers like β-cedrene.[5] This can lead to the formation of isomeric acetylated products that are difficult to separate.

    • Solution: Maintain a low reaction temperature and add the Lewis acid catalyst slowly to a solution of α-cedrene and the acylating agent to control the exotherm and minimize unwanted isomerization.

  • Polyacylation: While less common in acylation compared to alkylation, there is a possibility of multiple acetyl groups being added to the cedrene molecule, especially if the reaction conditions are too harsh.[3]

    • Solution: Use a stoichiometric amount of the acylating agent (e.g., acetic anhydride or acetyl chloride) and maintain a low reaction temperature.

  • Rearrangement Products: The carbocation intermediate in the Friedel-Crafts reaction can potentially undergo rearrangement, leading to the formation of structural isomers.

    • Solution: The acylium ion in Friedel-Crafts acylation is generally stable and less prone to rearrangement.[6] However, maintaining a low reaction temperature is a good practice to minimize any potential rearrangements.

Question: The final product is a dark-colored oil instead of the expected pale yellow liquid. What is the likely cause?

Answer: Discoloration is often indicative of impurities formed through side reactions or degradation.

  • Cause: The use of harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the formation of polymeric or tar-like byproducts. Impurities in the starting cedarwood oil can also contribute to color.

  • Solution:

    • Strictly control the reaction temperature and time.

    • Use purified α-cedrene as the starting material.

    • During workup, ensure complete removal of the acidic catalyst.

    • Purification by vacuum distillation or column chromatography can help remove colored impurities.

Purification FAQs

Question: What is the recommended method for purifying crude this compound?

Answer: The two primary methods for purifying this compound are fractional vacuum distillation and column chromatography.

  • Fractional Vacuum Distillation: This is an effective method for separating this compound from lower-boiling starting materials and higher-boiling byproducts. Given the relatively high boiling point of this compound, distillation under vacuum is necessary to prevent thermal degradation.

  • Column Chromatography: This technique is useful for separating this compound from isomers and other impurities with similar boiling points. It relies on the differential adsorption of the compounds onto a stationary phase (e.g., silica gel) and their elution with a mobile phase.

Question: I am having trouble with the vacuum distillation of this compound. What are some common issues and solutions?

Answer:

Issue Potential Cause Solution
Bumping/Unstable Boiling Rapid heating or insufficient vacuum.Heat the distillation flask slowly and evenly using an oil bath. Ensure a stable and sufficient vacuum is achieved before heating. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Product Decomposition Temperature is too high.Use a good vacuum pump to lower the boiling point. Ensure the distillation is performed at the lowest possible temperature.
Poor Separation Inefficient distillation column or incorrect reflux ratio.Use a fractionating column with sufficient theoretical plates. Optimize the reflux ratio to balance separation efficiency and distillation time.

Question: What are the key parameters to consider for column chromatography of this compound?

Answer:

Parameter Consideration Recommendation
Stationary Phase Silica gel is the most common choice.Use silica gel with a particle size of 60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography.
Mobile Phase (Eluent) A non-polar solvent system is typically used.Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A gradient elution is often more effective than an isocratic elution.
Loading the Sample Proper loading is crucial for good separation.Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
Monitoring the Separation Thin-Layer Chromatography (TLC) is used to track the separation.Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

Experimental Protocols

1. Synthesis of this compound via Friedel-Crafts Acylation (General Procedure)

This protocol is a general guideline. The specific amounts and conditions may need to be optimized.

  • Materials:

    • α-Cedrene

    • Acetic anhydride (or acetyl chloride)

    • Anhydrous aluminum chloride (or another suitable Lewis acid)[7]

    • Anhydrous dichloromethane (solvent)

    • Hydrochloric acid (for workup)

    • Saturated sodium bicarbonate solution (for workup)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of acetic anhydride (or acetyl chloride) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

    • After the addition is complete, add a solution of α-cedrene in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

    • After the addition of α-cedrene, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

2. Purification of this compound by Vacuum Distillation

  • Procedure:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask using an oil bath.

    • Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. The boiling point will depend on the pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Setup Reaction Flask (under N2) add_catalyst Add Lewis Acid & Solvent start->add_catalyst cool Cool to 0°C add_catalyst->cool add_reagent Add Acylating Agent cool->add_reagent add_cedrene Add α-Cedrene add_reagent->add_cedrene react React & Monitor (TLC/GC-MS) add_cedrene->react quench Quench with Acid/Ice react->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis and purification.

Troubleshooting_Low_Yield start Low Yield Observed q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Is the Lewis acid catalyst active? a1_yes->q2 remedy1 Dry glassware, use anhydrous reagents/solvents, run under inert atmosphere. a1_no->remedy1 remedy1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Is the stoichiometry of the catalyst correct? a2_yes->q3 remedy2 Use fresh catalyst. a2_no->remedy2 remedy2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Check q4 Was the reaction temperature controlled? a3_yes->q4 remedy3 Use stoichiometric amount or slight excess. a3_no->remedy3 remedy3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Check end Yield Improved a4_yes->end remedy4 Maintain low temperature (e.g., 0°C). a4_no->remedy4 remedy4->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Improving Acetylcedrene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield of acetylcedrene in microbial fermentation systems like Saccharomyces cerevisiae and Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound in a microbial host?

A1: The heterologous production of this compound involves three main stages. First, a central carbon source like glucose is converted into acetyl-CoA. Second, acetyl-CoA enters a native or engineered isoprenoid precursor pathway (the Mevalonate (MVA) pathway in yeast or the MEP pathway in E. coli) to produce farnesyl pyrophosphate (FPP). Third, FPP is converted to α-cedrene by a heterologously expressed α-cedrene synthase. Finally, α-cedrene is acetylated to form this compound, a step that requires the co-expression of a suitable alcohol acetyltransferase (AAT), which must often be screened from various organisms.

Q2: My engineered strain is not producing any this compound. What are the first things I should check?

A2: If you detect no product, start by verifying the core components of your system:

  • DNA Integrity: Sequence your plasmids to confirm the correct insertion and sequence of your pathway genes (e.g., α-cedrene synthase, acetyltransferase, and any MVA pathway genes).

  • Gene Expression: Use RT-qPCR to confirm that your genes of interest are being transcribed after induction.

  • Protein Production: Run a Western blot or SDS-PAGE to check for the successful translation of your enzymes. Plant-derived sesquiterpene synthases can sometimes be expressed as insoluble inclusion bodies in E. coli, which would result in no active enzyme.[1]

Q3: My this compound titer is very low. What are the most common metabolic bottlenecks?

A3: Low titers are often due to metabolic limitations. The most common bottlenecks are:

  • Insufficient FPP Precursor: The pool of FPP is the most critical limiting factor. The native flux in wild-type yeast or E. coli is often insufficient for high-level sesquiterpene production.[2][3]

  • Sub-optimal Enzyme Activity: The chosen α-cedrene synthase or acetyltransferase may have low catalytic efficiency or be poorly expressed in your host. Screening synthases from different organisms can yield significant improvements.[4][5]

  • Competing Pathways: FPP is a crucial branch-point metabolite. In yeast, it is naturally consumed by the sterol biosynthesis pathway (leading to ergosterol) and other pathways.[2]

Q4: I'm observing poor cell growth and viability after inducing my pathway. What could be the cause?

A4: Poor cell health is typically caused by:

  • Metabolic Burden: Overexpression of many heterologous proteins can drain cellular resources (ATP, NADPH, amino acids), stressing the cells and inhibiting growth.[6]

  • Intermediate Accumulation: Accumulation of certain MVA pathway intermediates, like HMG-CoA, can be toxic. Balancing the expression levels of pathway enzymes is crucial.

  • Product Toxicity: High concentrations of sesquiterpenes can disrupt cell membranes, leading to toxicity. This can sometimes be mitigated by using a two-phase fermentation system where the product is sequestered in an organic overlay.[7]

Q5: How do I choose the right host strain for my experiment?

A5: For S. cerevisiae, strains like CEN.PK or BY4741 are common starting points for metabolic engineering.[3][8] For E. coli, strains like BL21(DE3) are often used for protein expression, but DH5α or MG1655 may also be suitable depending on the specific genetic tools and pathway design.[1][9] It is often beneficial to use strains that have been pre-engineered for higher precursor flux.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common issues.

Guide 1: Low or No Product Yield

This guide follows a logical flow from initial checks to in-depth metabolic optimization.

dot

Caption: Troubleshooting workflow for low this compound yield.

Quantitative Data

While specific microbial production titers for this compound are not widely published, data from related, structurally similar sesquiterpenes provide valuable benchmarks for what is achievable through metabolic engineering.

Table 1: Production Titers of Various Sesquiterpenes in Engineered Microbes

CompoundHost OrganismCultivation MethodTiter AchievedReference
α-FarneseneS. cerevisiaeFed-batch Fermentation28.3 g/L[5]
α-FarneseneS. cerevisiaeFed-batch Fermentation10.4 g/L[6]
(-)-Germacrene DS. cerevisiaeFed-batch Fermentation7.9 g/L[4]
α-SantaleneS. cerevisiaeFed-batch Fermentation163 mg/L[10]
(+)-ZizaeneE. coliShake Flask~25 mg/L[11]

Metabolic Engineering Strategies & Pathways

Successful production of this compound relies on systematically engineering the host's metabolism to channel carbon flux towards the product. The primary targets are the precursor supply pathway and the elimination of competing pathways.

dot

Caption: Proposed biosynthetic pathway for this compound in S. cerevisiae.

Key Genetic Targets for Yield Improvement

To boost the production of FPP, a combination of gene overexpression and deletion/downregulation is typically required.

Table 2: Key Genetic Targets in S. cerevisiae for Enhancing FPP Supply

Target GeneFunctionStrategyRationaleReference
tHMG1 Truncated HMG-CoA reductaseOverexpressKey rate-limiting step of the MVA pathway. Truncated form is soluble and avoids feedback regulation.[3]
ERG20 FPP synthaseOverexpressCatalyzes the final step in FPP synthesis from IPP and DMAPP.[8]
ERG9 Squalene synthaseDownregulate / RepressFirst committed step in the competing sterol pathway that consumes FPP. Complete knockout is lethal.[2]
LPP1 / DPP1 Lipid phosphate phosphatasesDelete / KnockoutThese enzymes can dephosphorylate FPP to farnesol, representing a loss of precursor.[6][12]
UPC2.1 Global transcription factorOverexpressUpregulates several genes in the MVA pathway.[13]

dot

Caption: Key metabolic engineering targets for increasing FPP precursor supply.

Experimental Protocols

This section provides a generalized protocol for the production of this compound in S. cerevisiae. It should be optimized for specific strains and enzymes.

Protocol 1: Shake-Flask Production of this compound in S. cerevisiae

Objective: To screen engineered yeast strains for this compound production in small-scale cultures.

1. Strain Preparation:

  • Transform your S. cerevisiae host strain with plasmids containing the α-cedrene synthase and a putative alcohol acetyltransferase, each under the control of a strong promoter (e.g., pGAL1, pTEF1).

  • Use a host strain already engineered for high FPP production (e.g., with overexpressed tHMG1 and downregulated ERG9).

  • Select transformants on appropriate synthetic complete (SC) drop-out medium agar plates.

2. Pre-culture Preparation:

  • Inoculate a single colony into 5 mL of selective SC medium.

  • Incubate at 30°C with shaking at 220 rpm for 24-48 hours until the culture is saturated.

3. Production Culture:

  • Prepare a 250 mL shake flask containing 50 mL of production medium (e.g., YPD or a defined mineral medium). For GAL-inducible promoters, use a medium with raffinose (2%) as the carbon source.

  • Inoculate the production medium with the pre-culture to a starting OD₆₀₀ of ~0.1.

  • Add a 10% (v/v) organic overlay to the culture to capture the product and reduce toxicity (e.g., dodecane).

  • Incubate at 30°C with shaking at 220 rpm.

  • If using an inducible promoter, add the inducer (e.g., 2% galactose for pGAL1) when the OD₆₀₀ reaches 0.8-1.0.

  • Continue incubation for 72-96 hours.

4. Sample Extraction:

  • After fermentation, transfer the entire culture (including the dodecane layer) to a centrifuge tube.

  • Vortex vigorously for 1 minute to ensure the product is extracted into the organic phase.

  • Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Carefully collect the top organic layer (dodecane) for analysis.

5. GC-MS Analysis:

  • Prepare a standard curve using a commercial this compound standard of known concentrations.

  • Dilute the dodecane sample if necessary and add an internal standard (e.g., caryophyllene).

  • Analyze 1 µL of the sample by GC-MS.

  • Quantify the this compound peak by comparing its area to the standard curve.[14]

Table 3: Common Fermentation Parameters for Optimization

ParameterTypical RangeNotes
Temperature 20 - 30°CLower temperatures (e.g., 20-25°C) can improve protein folding and reduce product volatility but may slow growth.[15][11]
pH 5.0 - 7.0The optimal pH can be product-specific. It should be buffered or controlled in a bioreactor.
Inducer Conc. Varies (e.g., 0.1 - 1 mM IPTG)The optimal concentration should be titrated to balance metabolic load with enzyme expression.[9]
Induction OD₆₀₀ 0.6 - 1.0Inducing too early can stunt growth; inducing too late can result in lower productivity.[9]
Carbon Source Glucose, Galactose, GlycerolChoice depends on promoters used and host metabolism. High glucose can cause overflow metabolism (acetate formation in E. coli).[16]

References

resolving impurities in technical grade Acetylcedrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving impurities in technical grade Acetylcedrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and eliminating common impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is technical grade this compound and what are the common impurities?

A1: Technical grade this compound is a mixture that typically contains 65-85% of the desired this compound isomer. The remaining 15-35% is comprised of various impurities. These impurities are primarily a result of the manufacturing process, which involves the acetylation of cedarwood oil. Common impurities include:

  • Structural Isomers of this compound: These are molecules with the same chemical formula as this compound but with a different arrangement of atoms. They arise from the rearrangement of carbocation intermediates during the acetylation reaction.

  • Acetylated Isomers of other Cedarwood Oil Components: Cedarwood oil is a complex mixture of sesquiterpenes. The acetylation process can lead to the formation of acetylated derivatives of other sesquiterpenes present in the oil.

  • Unreacted α-Cedrene: Incomplete acetylation can result in the presence of the starting material, α-cedrene.

  • Over-oxidation Products: Side reactions during synthesis can lead to the formation of ketones like Cedrone.[1]

Q2: Why is it important to purify technical grade this compound?

A2: The presence of impurities can significantly impact the olfactory properties of this compound, altering its characteristic woody and amber fragrance. For applications in fine fragrance, cosmetics, and pharmaceuticals, high purity is essential to ensure product consistency, safety, and efficacy. Furthermore, purified this compound is a solid, while the technical mixture is a liquid, which can affect formulation properties.

Q3: What are the recommended methods for purifying technical grade this compound?

A3: The most effective methods for purifying technical grade this compound are fractional vacuum distillation and recrystallization. Chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, although they may be less scalable for large quantities.

Q4: How can I analyze the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for determining the purity of this compound and identifying its impurities. The gas chromatogram separates the different components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

Troubleshooting Guides

Problem 1: Poor separation of isomers during fractional distillation.

Possible Cause: Insufficient column efficiency or improper distillation parameters.

Solutions:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation, but will also increase the distillation time. Experiment to find the optimal balance.

  • Control Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. Avoid rapid heating, which can lead to flooding of the column and poor equilibration between the liquid and vapor phases.

  • Ensure Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, leading to poor separation. Use a reliable vacuum pump and a pressure controller to maintain a stable, low pressure.

Problem 2: Oiling out during recrystallization instead of crystal formation.

Possible Cause: The solvent system is not optimal, or the solution is supersaturated to a degree that favors amorphous precipitation over crystallization.

Solutions:

  • Solvent System Selection:

    • Single Solvent: If the compound is too soluble at room temperature, try a less polar solvent. If it is not soluble enough when hot, try a more polar solvent.

    • Solvent Pair: Use a solvent in which this compound is highly soluble (e.g., ethanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., water, hexane). Dissolve the this compound in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Control Cooling Rate: Slow cooling is essential for the formation of well-defined crystals. Allow the solution to cool to room temperature undisturbed before transferring it to an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound crystals, add a single crystal to the cooled, saturated solution to induce crystallization.

Problem 3: Co-elution of impurities in GC-MS analysis.

Possible Cause: The GC column and temperature program are not optimized for the separation of closely related isomers.

Solutions:

  • Column Selection: Use a long, non-polar capillary column (e.g., HP-5MS, DB-5MS) which is well-suited for separating sesquiterpenes and their derivatives.

  • Optimize Temperature Program: A slower temperature ramp rate will provide better resolution between closely eluting peaks. You can also add an isothermal hold at a temperature where the isomers are beginning to separate.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium) can improve column efficiency and resolution.

Data Presentation

The following tables summarize the expected impurity profile of technical grade this compound before and after purification.

Table 1: Typical Impurity Profile of Technical Grade this compound (Before Purification)

CompoundRetention Time (min)Molecular Weight ( g/mol )Typical Abundance (%)
α-Cedrene (unreacted)10.5204.352 - 5
Isomer 1 (Structural)12.1246.395 - 10
Isomer 2 (Structural)12.3246.393 - 7
This compound 12.8 246.39 65 - 85
Acetylated Sesquiterpene 113.2246.391 - 3
Cedrone (over-oxidation)13.5220.35< 1

Note: Retention times are illustrative and will vary depending on the specific GC-MS method used.

Table 2: Impurity Profile of this compound After Purification

Purification Methodα-Cedrene (%)Isomer 1 (%)Isomer 2 (%)This compound (%) Acetylated Sesquiterpene 1 (%)Cedrone (%)
Fractional Vacuum Distillation< 0.51 - 20.5 - 1.5> 95 < 0.5< 0.1
Recrystallization< 0.1< 0.5< 0.5> 99 < 0.1Not Detected

Experimental Protocols

Fractional Vacuum Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus consisting of a round-bottom flask, a Vigreux column (or a packed column for higher efficiency), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the round-bottom flask with technical grade this compound and a magnetic stir bar.

  • Distillation:

    • Begin stirring and apply a vacuum to the system, aiming for a stable pressure of 1-5 mmHg.

    • Gradually heat the flask using a heating mantle.

    • Observe the vapor rising through the column. Collect the initial fraction, which will be enriched in lower-boiling impurities like unreacted α-cedrene.

    • Monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Once the main fraction is collected, stop the heating and allow the system to cool before carefully venting to atmospheric pressure.

Recrystallization

Objective: To purify solid this compound obtained from fractional distillation or to directly purify technical grade material if it can be induced to crystallize.

Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not when cold. Common choices for sesquiterpene ketones include ethanol, acetone, hexane, or mixtures like ethanol/water or acetone/hexane.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.

GC-MS Analysis

Objective: To determine the purity of this compound and identify impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Mass Spectrometer (MS): Operating in Electron Ionization (EI) mode.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Identify the components by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and their retention times with known standards. Calculate the relative percentage of each component based on the peak areas.

Visualizations

Experimental_Workflow cluster_0 Purification cluster_1 Quality Control Technical_Grade Technical Grade This compound (65-85%) Fractional_Distillation Fractional Vacuum Distillation Technical_Grade->Fractional_Distillation GC_MS_Analysis_Initial GC-MS Analysis Technical_Grade->GC_MS_Analysis_Initial Recrystallization Recrystallization Fractional_Distillation->Recrystallization Purified_Product Purified this compound (>99%) Recrystallization->Purified_Product GC_MS_Analysis_Final GC-MS Analysis Purified_Product->GC_MS_Analysis_Final

Caption: Experimental workflow for the purification and analysis of technical grade this compound.

Logical_Relationship cluster_synthesis Synthesis cluster_product Product Mixture cluster_impurities Resulting Impurities cedarwood_oil Cedarwood Oil (α-Cedrene, etc.) acetylation Acetylation cedarwood_oil->acetylation tech_this compound Technical Grade This compound acetylation->tech_this compound isomers Structural Isomers tech_this compound->isomers acetylated_byproducts Acetylated Byproducts tech_this compound->acetylated_byproducts unreacted Unreacted Precursors tech_this compound->unreacted

Caption: Logical relationship of impurity formation during this compound synthesis.

References

degradation pathways of Acetylcedrene in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetylcedrene in various formulations.

Troubleshooting Guides

Issue: Variability in Potency Assays Over Time

  • Question: We are observing a decrease in the concentration of this compound in our formulation during stability studies. What could be the cause?

  • Answer: A decrease in this compound concentration suggests degradation. Potential causes include exposure to light, elevated temperatures, or interactions with other formulation components. This compound lacks functional groups prone to hydrolysis, but it can be susceptible to oxidation and photodegradation. High temperatures may also lead to the formation of hazardous decomposition products such as carbon dioxide, carbon monoxide, and nitrogen oxides[1]. Volatilization is another significant factor that can lead to loss of the active ingredient from the formulation[2].

Issue: Appearance of Unknown Peaks in Chromatograms

  • Question: Our HPLC/GC analysis shows new peaks appearing over time in our this compound formulation. How can we identify these?

  • Answer: The appearance of new peaks indicates the formation of degradation products. Based on environmental degradation studies, potential degradants could be hydroxylated or oxygenated forms of this compound[2]. To identify these, we recommend conducting a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate and characterize these impurities. Mass spectrometry (MS) coupled with your chromatographic method (LC-MS or GC-MS) is the definitive technique for identifying the molecular weights and structures of these unknown peaks.

Issue: Changes in Physical Properties of the Formulation

  • Question: Our cream formulation containing this compound is showing changes in color and odor. Is this related to degradation?

  • Answer: Yes, changes in physical properties are often indicative of chemical instability. Odor changes can occur if the degradation products themselves are volatile and odorous. Color changes can result from oxidative processes or the formation of new chromophores. It is crucial to correlate these physical changes with analytical data from techniques like HPLC to quantify the extent of this compound degradation.

Frequently Asked Questions (FAQs)

1. What are the known degradation pathways for this compound?

Direct studies on this compound degradation in specific formulations are limited. However, based on its chemical structure and environmental degradation data, the primary pathways are likely to be oxidation and volatilization. In a surface water biodegradation study, two tentatively identified degradation products were a dihydroxylated form (C17H28O3) and a dioxygenated form of this compound (C17H26O3)[2]. This compound is not expected to degrade via hydrolysis due to the lack of hydrolysable functional groups[2].

2. How stable is this compound in different formulation types?

The stability of this compound is highly dependent on the formulation matrix and storage conditions. In a study involving microencapsulated methyl cedryl ketone (a non-stereospecific version of this compound), the active substance loss was only 5.5% over 60 days at 20°C, suggesting that encapsulation can significantly improve stability by reducing volatility and exposure to environmental factors[3]. For other formulations, such as creams, lotions, or solutions, it is essential to conduct specific stability studies.

3. What conditions are likely to accelerate the degradation of this compound?

Based on general principles of chemical stability, the following conditions may accelerate degradation:

  • Exposure to UV or fluorescent light: Can induce photolytic degradation.

  • High temperatures: Can increase the rate of oxidative reactions and lead to decomposition[1].

  • Presence of oxidizing agents: Peroxides or metal ions in excipients can initiate oxidative degradation.

  • High air exposure: Can facilitate oxidation and volatilization[2].

4. Are there any known incompatible excipients with this compound?

While specific incompatibility studies are not widely published, it is advisable to avoid formulation components that are strong oxidizing agents. The potential for interaction with other components should be evaluated during formulation development and stability testing.

Quantitative Data Summary

Table 1: Biodegradation of this compound

Test TypeDurationBiodegradationObservationsReference
OECD TG 301F (Manometric Respirometry)28 days36%No further degradation observed after day 21, suggesting persistent degradants were formed.[2]
OECD TG 301C-No biodegradation observed-[2]
OECD TG 309 (Surface Water Simulation)61 days0.7% mineralizationSignificant decline in water phase concentration, primarily attributed to volatilization. Two degradation products tentatively identified.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the degradation pathways of this compound in a specific formulation.

  • Preparation of Samples:

    • Prepare five batches of the this compound formulation.

    • Keep one batch as a control at the recommended storage condition (e.g., 25°C/60% RH).

    • Expose the other four batches to the following stress conditions:

      • Acidic: Add 1M HCl to the formulation and store at 60°C for 48 hours.

      • Basic: Add 1M NaOH to the formulation and store at 60°C for 48 hours.

      • Oxidative: Add 3% H₂O₂ to the formulation and store at room temperature for 48 hours.

      • Thermal: Store the formulation at 80°C for 48 hours.

      • Photolytic: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Extract this compound and its degradation products using a suitable solvent.

    • Analyze the extracts using a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Determine the percentage of this compound degradation in each condition.

    • Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectra.

    • Establish the mass balance to ensure that all degradation products have been accounted for.

Protocol 2: Stability-Indicating HPLC Method Development

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.

    • Injection Volume: 20 µL.

  • Method Validation:

    • Specificity: Analyze blank formulation, this compound standard, and stressed samples to demonstrate that the peaks of degradation products are well-resolved from the this compound peak.

    • Linearity: Prepare a series of standard solutions of this compound over a range of concentrations and generate a calibration curve.

    • Accuracy and Precision: Determine the recovery and repeatability of the method by analyzing samples with known concentrations of this compound.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Acetylcedrene_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Oxidation Oxidation (e.g., H₂O₂) Dihydroxylated Dihydroxylated this compound (C17H28O3) Oxidation->Dihydroxylated Dioxygenated Dioxygenated this compound (C17H26O3) Oxidation->Dioxygenated Volatility Volatility (Heat, Airflow) Volatilized Volatilized this compound Volatility->Volatilized Thermal High Temperature Gaseous Gaseous Products (CO, CO₂, NOx) Thermal->Gaseous This compound This compound (C17H26O) This compound->Dihydroxylated Oxidative Attack This compound->Dioxygenated Further Oxidation This compound->Gaseous Decomposition This compound->Volatilized Phase Change

Caption: Proposed degradation pathways of this compound.

Forced_Degradation_Workflow start Prepare Formulation Batches stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS Method sampling->analysis characterization Identify & Characterize Degradation Products analysis->characterization end Establish Degradation Profile characterization->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Acetylcedrene Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Acetylcedrene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a sesquiterpenoid ketone primarily used as a fragrance ingredient.[1] For researchers investigating its biological properties, its very low aqueous solubility (approximately 6 mg/L at 23°C) presents a significant challenge for in vitro and in vivo studies, as it can lead to precipitation, inaccurate concentration measurements, and poor bioavailability.

Q2: What are the primary recommended solvents for creating a stock solution of this compound?

A: Due to its hydrophobic nature, this compound is readily soluble in organic solvents. For biological experiments, the most commonly recommended solvents are high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use anhydrous solvents as water absorption can significantly reduce the solubilizing capacity for hydrophobic compounds.

Q3: My this compound stock solution in DMSO appears cloudy. What should I do?

A: Cloudiness or visible precipitate in your stock solution indicates that the compound has either not fully dissolved or has precipitated out during storage. Here are some troubleshooting steps:

  • Gentle Warming: Warm the solution briefly in a 37°C water bath to aid dissolution.

  • Vortexing or Sonication: Vigorously mix the solution using a vortex mixer or sonicate it in a water bath to break up any precipitate.

  • Prepare a Fresh Solution: If the precipitate persists, it is best to prepare a fresh stock solution, ensuring the use of anhydrous DMSO.

Q4: How can I prevent this compound from precipitating when I dilute my stock solution into an aqueous buffer or cell culture medium?

A: This "crashing out" effect is due to the rapid change in solvent polarity. To prevent this, consider the following:

  • Optimize the Dilution Process: Add the stock solution dropwise to the aqueous medium while continuously stirring or vortexing to ensure rapid dispersion.

  • Use Co-solvents: A multi-step dilution using co-solvents can help maintain solubility.

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your experiment.

  • Employ Solubilizing Agents: For certain applications, the use of surfactants or cyclodextrins may be appropriate to enhance aqueous solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem Potential Cause Recommended Solution
Precipitation in Stock Solution Stock concentration is too high.Prepare a new stock solution at a lower concentration.
DMSO has absorbed water.Use fresh, anhydrous DMSO for stock solution preparation.
Improper storage (e.g., repeated freeze-thaw cycles).Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Immediate Precipitation Upon Dilution "Antisolvent" effect from rapid polarity change.Add the stock solution dropwise into the vortex of the aqueous medium. Consider serial dilutions.
Final concentration exceeds aqueous solubility.Reduce the final working concentration of this compound.
Cloudiness or Precipitate Forms Over Time Slow crystallization or aggregation.Consider using a formulation with a solubilizing agent like Tween 80 or PEG-40 Hydrogenated Castor Oil (see protocols below).
Inconsistent Experimental Results Variable precipitation leading to inconsistent effective concentrations.Standardize the protocol for preparing the final aqueous solution, including the rate of addition and mixing speed. Visually inspect for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the calculated volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If necessary, briefly sonicate the vial in a room temperature water bath to aid dissolution.

  • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using a Co-solvent/Surfactant System for in vitro Assays

Objective: To prepare a working solution of this compound in an aqueous medium with improved solubility for cell-based assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Tween 80 (Polysorbate 80) or PEG-40 Hydrogenated Castor Oil

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • In a sterile tube, mix the this compound stock solution with the solubilizing agent (Tween 80 or PEG-40 Hydrogenated Castor Oil). A starting ratio of 1:2 to 1:5 (this compound:solubilizer) by volume is recommended.

  • Vortex the mixture thoroughly to ensure it is homogenous.

  • Slowly add the aqueous buffer or medium to the this compound-solubilizer mixture while continuously vortexing or stirring.

  • Visually inspect the final solution for clarity. If the solution is cloudy or contains a precipitate, the ratio of solubilizer to this compound may need to be increased in subsequent preparations.

  • Ensure the final concentration of the organic solvent and solubilizer is compatible with your experimental system and below any known cytotoxic levels.

Signaling Pathway and Experimental Workflow

As a fragrance molecule, the primary biological interaction of this compound is with olfactory receptors, which are a class of G-protein coupled receptors (GPCRs).[2][3][4][5][6] The binding of an odorant like this compound to its receptor initiates a signal transduction cascade.

olfactory_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Odorant) OR Olfactory Receptor (GPCR) This compound->OR G_protein G-protein (Gαolf, β, γ) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts CNG_channel CNG Channel Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx ATP ATP ATP->AC cAMP->CNG_channel opens Depolarization Depolarization & Signal to Brain Ca_Na_influx->Depolarization

Olfactory signal transduction pathway initiated by an odorant.

The workflow for investigating the effects of this compound in a cell-based assay requires careful preparation to avoid solubility issues.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution (with solubilizer in medium) prep_stock->prep_working treat_cells Treat Cells with Working Solution prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Biological Assay (e.g., cytotoxicity, receptor activation) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

References

Technical Support Center: Optimizing GC-MS Parameters for Acetylcedrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Acetylcedrene.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS parameters for this compound analysis?

A1: General starting parameters for this compound, a sesquiterpene ketone, involve a non-polar or mid-polar capillary column and a temperature-programmed oven ramp. The mass spectrometer is typically operated in electron ionization (EI) mode. Specific parameters can be found in the tables below, derived from established methods for fragrance allergen analysis.[1][2][3]

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing for a relatively non-polar compound like this compound can be caused by several factors:

  • Active Sites in the Inlet or Column: Un-deactivated sites in the liner or the front of the column can interact with the analyte. Solution: Perform inlet maintenance, including replacing the liner and septum. Use a deactivated liner. If the column is old, trimming a small portion (10-20 cm) from the inlet side can help.

  • Column Contamination: High-boiling residues from previous injections can cause peak tailing. Solution: Bake out the column at a high temperature as recommended by the manufacturer.

  • Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet or detector can create dead volume and disrupt the flow path. Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions for your specific GC model.

Q3: I am seeing co-elution of this compound with other isomeric compounds. How can I improve separation?

A3: Sesquiterpenes and their derivatives often have similar structures and boiling points, leading to co-elution.[1] To improve resolution:

  • Optimize the Temperature Program: A slower oven ramp rate (e.g., 3-5°C/min) can enhance separation. Introducing short isothermal holds at critical elution temperatures can also be beneficial.[3]

  • Change the Stationary Phase: If you are using a standard non-polar column (like a DB-5ms), switching to a column with a different selectivity, such as a mid-polar column (e.g., DB-17ms), can alter the elution order and resolve co-eluting peaks.[4]

  • Use a Longer Column: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve separation, though it will also increase analysis time.

Q4: What are the expected mass fragments for this compound?

A4: this compound (C₁₇H₂₆O) has a molecular weight of 246.39 g/mol . In electron ionization mass spectrometry, you would expect to see the molecular ion peak (M⁺) at m/z 246. The fragmentation pattern will be characteristic of the cedrene skeleton and the acetyl group. A common method for fragrance allergen analysis identifies the following ions for α-Acetyl cedrene:

  • Quantification Ion: m/z 161.1

  • Qualifier Ions: m/z 231.2, 246.2[1] The loss of an acetyl group (CH₃CO, 43 Da) from the molecular ion would result in a fragment at m/z 203. Other fragments arise from the complex rearrangement and fragmentation of the tricyclic cedrene core.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during this compound analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in Inlet 1. Cool down the inlet and replace the liner with a new, deactivated liner. 2. Replace the septum. 3. Check the O-ring for signs of wear and replace if necessary.
Column Contamination 1. Disconnect the column from the detector and bake it out at the maximum recommended temperature for the phase. 2. If tailing persists, trim 10-20 cm from the front of the column.
Column Overload 1. Dilute the sample. 2. Increase the split ratio if using a split injection. This is a common cause of peak fronting.
Incompatible Solvent 1. Ensure the sample solvent is appropriate for the analysis. For splitless injection, the initial oven temperature should be about 20°C below the solvent's boiling point.
Issue 2: Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Injector Problem 1. Verify the syringe is functioning correctly and picking up the sample. 2. Check for a blocked or cored septum that may be preventing the sample from reaching the inlet.
MS Tuning 1. Perform an autotune of the mass spectrometer to ensure it is calibrated and functioning optimally.
Incorrect MS Parameters 1. Ensure the MS is set to acquire data in the correct mass range (e.g., m/z 35-500). 2. If using Selected Ion Monitoring (SIM), verify that the correct ions for this compound are being monitored (see FAQ 4).
Sample Degradation 1. Some sesquiterpenes can be thermally labile. Consider lowering the injector temperature.

Quantitative Data Summary

The following tables summarize typical GC-MS parameters for the analysis of fragrance allergens, including this compound.

Table 1: GC and MS Instrumental Parameters

Parameter Example Method 1[2] Example Method 2[3] Example Method 3[1]
GC System Agilent 7890AAgilent Model 5975 seriesGCMS-QP2020 NX
Column vf-5ms (30m x 0.25mm, 0.25µm)DB-5 MS (30m x 0.32mm, 0.25µm)SH-I-17 (Twin Line)
Injection Mode Pulsed SplitlessSplit (20:1)Not Specified
Injection Volume 2.0 µL1.0 µLNot Specified
Inlet Temperature Not Specified250 °CNot Specified
Carrier Gas Helium, 1.0 mL/min (constant flow)Helium, 1.0 mL/min (constant flow)Helium
MS System Agilent 5975CAgilent Model 5975 seriesGCMS-QP2020 NX
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)Scan (35-500 amu) & SIMNot Specified
Ion Source Temp. Not Specified230 °CNot Specified
Transfer Line Temp. Not Specified150 °CNot Specified

Table 2: Oven Temperature Programs

Program Step Example Method 1[2] Example Method 2[3]
Initial Temperature 60 °C, hold for 2 min50 °C, hold for 0.5 min
Ramp 1 3 °C/min to 125 °C3 °C/min to 115 °C
Ramp 2 7 °C/min to 230 °C4 °C/min to 170 °C
Ramp 3 20 °C/min to 300 °C, hold for 5 min35 °C/min to 200 °C, hold for 5 min
Total Run Time Approx. 45 minApprox. 42 min

Table 3: Mass Spectrometry Ions for α-Acetyl cedrene

Ion Type m/z[1]
Quantification 161.1
Qualifier 1 231.2
Qualifier 2 246.2

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a generalized procedure for extracting fragrance allergens from cosmetic products.[2]

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard solution (e.g., 1,4-dibromobenzene and 4,4'-dibromobiphenyl).

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic layer from the sample matrix.

  • Collection: Carefully transfer the supernatant (organic layer) to a clean GC vial.

  • Analysis: Inject the extract into the GC-MS system.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Cosmetic Sample Solvent Add Solvent & Internal Standard Sample->Solvent Extract Vortex & Centrifuge Solvent->Extract Vial Transfer to GC Vial Extract->Vial Injector GC Injector Vial->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Data Data System MS->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing cluster_checks Troubleshooting Steps Start Peak Tailing Observed Inlet Check Inlet: - Replace Liner - Replace Septum Start->Inlet Column Check Column: - Bakeout - Trim Inlet Inlet->Column Issue Persists Result Symmetrical Peak Inlet->Result Method Check Method: - Reduce Sample Conc. - Check Solvent Column->Method Issue Persists Column->Result Method->Result

Caption: Logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Acetylcedrene and Skin Sensitization Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the skin sensitization potential of Acetylcedrene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the current regulatory classification of this compound regarding skin sensitization?

A1: this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as "Skin Sensitizer 1B," with the hazard statement H317: "May cause an allergic skin reaction".[1][2][3] This classification indicates that it is presumed to have the potential to cause skin sensitization in humans. Regulatory bodies require that the presence of this compound be indicated on the ingredients list of cosmetic products when its concentration exceeds certain thresholds.[4]

Q2: Has this compound been reported to cause allergic contact dermatitis in humans?

A2: Yes, there are published case reports of individuals developing allergic contact dermatitis from this compound present in consumer products such as underarm deodorants.[5] This confirms its potential as a skin sensitizer in real-world scenarios.

Q3: What is the known skin sensitization potency of this compound?

A3: Based on animal data from the Local Lymph Node Assay (LLNA), this compound is classified as a weak sensitizer.[6] The Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) of 35000 μg/cm² based on a weight of evidence approach including human data.[6]

Troubleshooting Experimental Workflows

Q4: We are seeing inconsistent results in our in vitro skin sensitization assays for this compound. What could be the cause?

A4: Inconsistent results with this compound in assays like the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, or the human Cell Line Activation Test (h-CLAT) can stem from several factors:

  • Solubility: this compound has low water solubility.[7] Ensure complete dissolution in the chosen solvent (e.g., DMSO, acetonitrile) before preparing final dilutions in aqueous buffers. Precipitation of the test material can lead to variable concentrations and inaccurate results.

  • Volatility: Although not extremely volatile, ensuring proper sealing of test plates can prevent concentration changes over the incubation period.

  • Cell Line Maintenance: For cell-based assays (KeratinoSens™, h-CLAT), strict adherence to cell culture protocols is crucial. Passage number, confluency, and overall cell health can significantly impact assay performance.

  • Cytotoxicity: High concentrations of this compound may induce cytotoxicity, which can interfere with the assay endpoints. It is critical to determine the appropriate concentration range by performing a preliminary cytotoxicity assessment.

Q5: Our Direct Peptide Reactivity Assay (DPRA) results for this compound show minimal peptide depletion, suggesting it's a non-sensitizer, which contradicts other data. Why might this be?

A5: The DPRA measures the direct reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the molecular initiating event of skin sensitization.[3][8][9] A negative or weak result in the DPRA for a known sensitizer like this compound could be because it is a "pro-hapten." Pro-haptens require metabolic activation (e.g., by skin enzymes) to become reactive haptens that can then bind to proteins. The DPRA does not incorporate metabolic activation. Therefore, an integrated testing strategy using cell-based assays that have some metabolic capacity is recommended.

Q6: In our KeratinoSens™ assay, we observe a positive response for this compound, but the dose-response curve is not ideal. How can we optimize this?

A6: The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[1][4][10] An irregular dose-response curve for this compound could be due to:

  • Narrow Therapeutic Window: The concentrations that induce a response might be very close to those causing cytotoxicity. A more refined and narrower concentration range in your serial dilutions may be necessary.

  • Sub-optimal Incubation Time: While the standard protocol suggests a 48-hour incubation, for weakly potent substances, exploring slightly different time points (e.g., 24 hours) might yield a more defined response curve, provided it aligns with validated protocols.

  • Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level as specified in the OECD guideline.

Quantitative Data Summary

ParameterValueAssaySource
Potency Classification Weak SensitizerLLNARIFM[6]
EC3 Value 3482.5 µg/cm²LLNARIFM[6]
No Expected Sensitization Induction Level (NESIL) 35000 µg/cm²WoE (Human Data)RIFM[6]
GHS Classification Skin Sens. 1BECHA[1]

Experimental Protocols

Below are summarized methodologies for key skin sensitization assays. For complete details, refer to the corresponding OECD Test Guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

This in chemico method assesses the reactivity of a test chemical with synthetic peptides containing cysteine or lysine.

  • Preparation: A cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) are prepared in a suitable buffer. The test chemical, positive control, and negative control are dissolved in an appropriate solvent (e.g., acetonitrile).

  • Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C with shaking.

  • Analysis: The concentration of the remaining (unreacted) peptide is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Endpoint: The percentage of peptide depletion is calculated for both cysteine and lysine peptides. The mean depletion is used to classify the chemical's reactivity, which correlates with its sensitization potential.

KeratinoSens™ Assay - OECD 442D

This in vitro assay uses a modified human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE signaling pathway.

  • Cell Seeding: KeratinoSens™ cells are seeded into 96-well plates and incubated for 24 hours.

  • Exposure: Cells are exposed to a series of concentrations of the test chemical (typically 12 concentrations) for 48 hours. A positive control (e.g., cinnamaldehyde) and a negative control (vehicle) are included.

  • Luminescence Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the activation of the ARE pathway, is measured using a luminometer.

  • Cytotoxicity Assessment: A parallel plate is used to assess cell viability (e.g., using an MTT assay) to ensure that the observed luminescence is not due to cytotoxic effects.

  • Endpoint: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (Imax > 1.5-fold) at a concentration that maintains sufficient cell viability.

Human Cell Line Activation Test (h-CLAT) - OECD 442E

This in vitro method evaluates the activation of dendritic cells, a key event in skin sensitization, by measuring the expression of cell surface markers on a human monocytic leukemia cell line (THP-1).

  • Cell Culture and Exposure: THP-1 cells are cultured and then exposed to at least eight concentrations of the test chemical for 24 hours.

  • Staining: After incubation, cells are stained with fluorescently-labeled antibodies against the cell surface markers CD86 and CD54. A viability marker (e.g., propidium iodide) is also included.

  • Flow Cytometry: The expression levels of CD86 and CD54 on viable cells are quantified using a flow cytometer.

  • Endpoint: A chemical is considered a sensitizer if the relative fluorescence intensity (RFI) of CD86 increases by ≥ 150% and/or the RFI of CD54 increases by ≥ 200% at a concentration that results in at least 50% cell viability.

Local Lymph Node Assay (LLNA) - OECD 442B

This in vivo method measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance.

  • Animal Dosing: Typically, female CBA/J mice are used. The test substance is applied topically to the dorsum of both ears for three consecutive days. A vehicle control and a positive control group are also included.

  • Lymphocyte Proliferation Measurement: On day 6, a systemic injection of 5-bromo-2'-deoxyuridine (BrdU) is administered. Several hours later, the animals are euthanized, and the auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared.

  • Analysis: The incorporation of BrdU into the DNA of proliferating lymphocytes is measured using an ELISA-based method.

  • Endpoint: The Stimulation Index (SI) is calculated by dividing the mean BrdU incorporation in the test group by the mean in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 1.6.

Visualizations

G Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_0 Key Events cluster_1 Corresponding Assays KE1 Molecular Initiating Event: Covalent Binding to Skin Proteins KE2 Keratinocyte Activation: Inflammatory Response & Nrf2 Activation KE1->KE2 triggers DPRA DPRA (in chemico) KE1->DPRA KE3 Dendritic Cell Activation: Maturation and Migration KE2->KE3 signals KeratinoSens KeratinoSens™ (in vitro) KE2->KeratinoSens KE4 T-Cell Activation & Proliferation: In Draining Lymph Node KE3->KE4 presents antigen hCLAT h-CLAT (in vitro) KE3->hCLAT LLNA LLNA (in vivo) KE4->LLNA AdverseOutcome Adverse Outcome: Allergic Contact Dermatitis KE4->AdverseOutcome leads to

Caption: Adverse Outcome Pathway for skin sensitization and corresponding assays.

G Keap1-Nrf2-ARE Signaling Pathway cluster_0 Cytoplasm (Basal State) cluster_1 Cytoplasm (Activated State) cluster_2 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Ub->Proteasome Sensitizer Sensitizer (e.g., this compound) Sensitizer->Keap1_mod modifies Cys residues Nrf2 Nrf2 Keap1_mod->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene Cytoprotective Gene Transcription (e.g., Luciferase in KeratinoSens™) ARE->Gene activates

Caption: Activation of the Keap1-Nrf2-ARE pathway by a skin sensitizer.

References

interference in analytical measurement of Acetylcedrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of Acetylcedrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the quantification of this compound in various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most prevalent analytical technique for the quantification of this compound, a volatile sesquiterpene, is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). GC-MS is often preferred due to its high sensitivity and selectivity, which is crucial when analyzing complex matrices.[1][2][3] High-Performance Liquid Chromatography (HPLC) is generally less suitable for volatile compounds like this compound.

Q2: What are the primary sources of interference in this compound analysis?

A2: Interference in this compound analysis typically arises from the sample matrix. In cosmetics and personal care products, fatty components and polar ingredients like glycerin can co-elute with the analyte, causing matrix effects.[4][5] In essential oils, structurally similar sesquiterpenes, such as α-cedrene, β-cedrene, and cedrol, can co-elute and interfere with accurate quantification.[6][7]

Q3: What is a "matrix effect" and how does it affect this compound analysis?

A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement.[4] In GC-MS analysis of this compound, fatty matrices can cause signal enhancement, while other components might lead to suppression.[4][5] This can result in inaccurate quantification if not properly addressed. Therefore, the use of matrix-matched calibration curves is often recommended.[4][5]

Q4: Can this compound degrade during sample preparation or analysis?

A4: Like many phytoconstituents, this compound can be susceptible to degradation under certain conditions such as exposure to light, heat, and extreme pH, which can compromise the quality and efficacy of the analysis.[8] It is crucial to use proper storage conditions for samples and standards and to employ analytical methods that are stability-indicating.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical measurement of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram, with a tail or a front.

  • Reduced peak height and poor resolution from adjacent peaks.

Possible Causes and Solutions:

Cause Solution
Active Sites in the GC System Active sites in the injector liner or the column can interact with this compound, causing peak tailing. Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column if contamination is suspected.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.
Inappropriate Solvent A mismatch between the sample solvent and the mobile phase (in LC) or a solvent that is too strong can cause peak distortion. For GC, ensure the solvent is appropriate for the injection technique. Solution: Dissolve the sample in a weaker solvent or a solvent compatible with the initial chromatographic conditions.
Column Contamination Accumulation of non-volatile matrix components at the head of the column can lead to peak distortion. Solution: Implement a proper sample clean-up procedure. Use a guard column to protect the analytical column. Regularly bake out the column at a high temperature (within its limits) to remove contaminants.
Issue 2: Inaccurate Quantification due to Matrix Effects

Symptoms:

  • Inconsistent and non-reproducible results.

  • Recovery values are significantly higher or lower than 100%.

Possible Causes and Solutions:

Cause Solution
Signal Suppression or Enhancement Co-eluting matrix components interfere with the ionization of this compound in the MS source.[4] Solution 1: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effect.[4][5] Solution 2: Standard Addition: This method can be used to quantify the analyte in a complex matrix by adding known amounts of the standard to the sample. Solution 3: Isotope Dilution: Use a stable isotope-labeled internal standard of this compound. This is the most effective way to correct for matrix effects but can be costly. Solution 4: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Inadequate Sample Preparation Insufficient removal of interfering matrix components. Solution: Optimize the sample preparation method. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Matrix Solid-Phase Dispersion (MSPD) can be effective in cleaning up complex samples like cosmetics.[9][10][11][12]
Issue 3: Co-elution with Interfering Compounds

Symptoms:

  • A single chromatographic peak that represents more than one compound.

  • Inaccurate quantification and identification.

Possible Causes and Solutions:

Cause Solution
Structurally Similar Compounds In essential oils, isomers and related sesquiterpenes like α-cedrene, β-cedrene, and cedrol may co-elute with this compound.[6][7] Solution 1: Optimize Chromatographic Conditions: Adjust the GC temperature program (slower ramp rate), use a longer column, or a column with a different stationary phase to improve separation. Solution 2: Comprehensive Two-Dimensional GC (GCxGC): This technique provides significantly higher resolution and is effective for separating complex mixtures. Solution 3: High-Resolution Mass Spectrometry (HRMS): Can help to distinguish between co-eluting compounds with the same nominal mass but different elemental compositions.
Complex Matrix Components In fragrances and cosmetics, numerous other fragrance ingredients or formulation components can co-elute.[1][13] Solution: Employ advanced sample preparation techniques to remove interferents. Utilize GC-MS/MS in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[14]

Quantitative Data Summary

Table 1: Method Validation Parameters for Fragrance Allergen Analysis by GC-MS

ParameterRangeReference
Linearity (Concentration Range)0.1 - 10 µg/mL[4]
Coefficient of Determination (r²)> 0.995[4]
Intra-day and Inter-day Recoveries84.4 - 119%[4]
Coefficient of Variation (CV)< 13.5%[4]
Limit of Quantification (LOQ)2 - 20 µg/g[4]

Table 2: Composition of Major Components in Virginia Cedarwood Oil

ComponentConcentration Range (%)Reference
α-Cedrene18 - 40[7]
β-Cedrene4 - 8[7]
Thujopsene16 - 31[7]
Cuparene2 - 4[7]
Cedrol19 - 26[7]

Experimental Protocols

Protocol 1: Sample Preparation of Cosmetic Creams for GC-MS Analysis

This protocol is a general guideline and may need optimization based on the specific cream formulation.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties not present in the sample).

  • Extraction:

    • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the tube.[5]

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • For enhanced extraction, place the tube in an ultrasonic bath for 30 minutes.[15]

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Drying: Transfer the upper organic layer (MTBE) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Filtration and Analysis: Filter the dried extract through a 0.2 µm syringe filter into a GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides typical GC-MS parameters for the analysis of this compound.

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 125°C.

    • Ramp 2: 7°C/min to 230°C.

    • Ramp 3: 20°C/min to 300°C, hold for 5 minutes.[5]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) or MRM for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample istd Add Internal Standard sample->istd extraction Liquid-Liquid Extraction istd->extraction drying Dry with Na2SO4 extraction->drying filtration Filter drying->filtration injection Inject into GC-MS filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report troubleshooting_logic cluster_investigation Initial Investigation cluster_causes Identify Potential Cause cluster_solutions Implement Solutions start Analytical Problem (e.g., Poor Peak Shape, Inaccurate Results) check_chromatogram Examine Chromatogram: - Peak Shape - Retention Time - Baseline start->check_chromatogram check_system Review System Suitability: - Pressure - Flow Rate - Temperature start->check_system cause_sample Sample-Related: - Matrix Effects - Co-elution check_chromatogram->cause_sample cause_instrument Instrument-Related: - Column Contamination - Injector Issues - Detector Fouling check_chromatogram->cause_instrument check_system->cause_instrument cause_method Method-Related: - Inadequate Sample Prep - Suboptimal GC Program check_system->cause_method solution_sample Optimize Sample Prep (SPE, LLE) Use Matrix-Matched Standards cause_sample->solution_sample solution_instrument Perform Maintenance: - Replace Liner/Septum - Trim/Replace Column - Clean MS Source cause_instrument->solution_instrument solution_method Optimize Method: - Adjust Temp. Program - Change Column Phase cause_method->solution_method end Problem Resolved solution_sample->end solution_instrument->end solution_method->end

References

Technical Support Center: High-Purity Acetylcedrene Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center for the refinement of high-purity Acetylcedrene. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and answers to frequently asked questions encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound synthesis?

A1: The primary starting material for the industrial synthesis of this compound is α-cedrene.[1] α-cedrene is a major sesquiterpene component of cedarwood oil, which is extracted from trees such as Juniperus virginiana (Virginia cedarwood).[2][3]

Q2: What is the common industrial purity of technical-grade this compound?

A2: Technical-grade this compound typically has a purity in the range of 65-85%. The remaining 15-35% consists of various impurities, including acetylated isomers of other cedarwood oil components and structural isomers of this compound that are by-products of the synthesis.[2]

Q3: What are the main challenges in obtaining high-purity this compound?

A3: The primary challenges stem from the inherent complexity of the starting material (cedarwood oil) and the nature of the chemical synthesis. Key difficulties include:

  • Presence of Isomers: Cedarwood oil contains multiple isomers of cedrene (e.g., α-cedrene, β-cedrene) and other structurally similar sesquiterpenes.[4][5]

  • Formation of By-products: The acetylation reaction can lead to the formation of various side-products and isomers of this compound, which often have very similar physical properties, making them difficult to separate.[2]

  • Co-elution in Chromatography: The similar polarities and boiling points of this compound and its isomers can lead to co-elution during chromatographic separation and incomplete separation during distillation.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of this compound and its impurities.[6][7] It allows for the separation of volatile compounds and their identification based on their mass spectra and retention times. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment, particularly for less volatile impurities.[8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Reaction Yield in this compound Synthesis (Friedel-Crafts Acylation)

Problem: The yield of the crude this compound after the acylation of α-cedrene is significantly lower than expected.

Potential Cause Troubleshooting Steps Rationale
Deactivated Aromatic Ring While α-cedrene is reactive, ensure the starting material is of high quality and free from deactivating contaminants.Friedel-Crafts acylation is an electrophilic aromatic substitution, and its efficiency depends on the nucleophilicity of the aromatic substrate.[6][10]
Catalyst Inactivity Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).Lewis acids are highly sensitive to moisture, which can lead to their deactivation and significantly reduce the reaction rate and yield.[10]
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reactions may require initial cooling to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.Temperature control is crucial. Excessively high temperatures can promote the formation of side products and decomposition.[10]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure the consumption of the starting material before quenching the reaction.Prematurely stopping the reaction will naturally lead to a lower yield of the desired product.
Product Loss During Work-up Ensure complete quenching of the catalyst. Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. Minimize emulsion formation during washing steps.The product can be lost due to incomplete extraction from the aqueous phase or during the removal of the catalyst.
Poor Separation of this compound from Isomeric Impurities

Problem: GC-MS or HPLC analysis of the purified product shows the presence of significant isomeric impurities that are difficult to remove.

Potential Cause Troubleshooting Steps Rationale
Similar Boiling Points of Isomers For fractional distillation, use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) and a slow distillation rate. Operate under vacuum to reduce the boiling points and minimize thermal degradation.Isomers often have very close boiling points, making their separation by simple distillation ineffective. Fractional distillation enhances the separation efficiency.
Co-elution in Column Chromatography Optimize the stationary and mobile phases. For normal-phase chromatography, try different solvent systems with varying polarities. For reversed-phase HPLC, consider columns with different selectivities (e.g., phenyl-based columns that offer π-π interactions).[11]Standard chromatography columns may not provide sufficient selectivity to resolve closely related isomers.
Overlapping Peaks in Preparative HPLC Adjust the mobile phase composition, flow rate, and column temperature. Perform scouting gradients at an analytical scale to find the optimal separation conditions before scaling up to preparative HPLC.[9][11]Fine-tuning the chromatographic parameters can significantly improve the resolution between closely eluting peaks.
Difficulty in Crystallization If attempting recrystallization, screen a variety of solvents and solvent mixtures to find a system where the solubility of this compound and its isomers differs significantly with temperature. Seeding with a pure crystal of this compound may aid in selective crystallization.Finding a suitable solvent system is critical for effective purification by recrystallization.[2][12]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation of α-Cedrene

This protocol is a generalized procedure and may require optimization based on the specific quality of the starting materials and laboratory conditions.

Materials:

  • α-Cedrene (high purity)

  • Acetic anhydride

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄))[13]

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve α-cedrene in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the Lewis acid catalyst portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Add acetic anhydride dropwise from the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of α-cedrene.

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound by Vacuum Fractional Distillation

Apparatus:

  • A round-bottom flask

  • A fractionating column (e.g., Vigreux)

  • A distillation head with a condenser and a thermometer

  • Receiving flasks

  • A vacuum pump and a vacuum gauge

  • A heating mantle

Procedure:

  • Place the crude this compound in the round-bottom flask with a stir bar.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.

  • Begin heating the flask gently while applying a vacuum.

  • Slowly increase the temperature and monitor the vapor temperature at the distillation head.

  • Collect the initial fractions, which will likely contain lower-boiling impurities.

  • Collect the main fraction of this compound at its characteristic boiling point under the applied vacuum. The boiling point of this compound is approximately 272°C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.[12][14]

  • Monitor the purity of the collected fractions by GC-MS.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Typical GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[6]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: An initial temperature of around 80-100°C, held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, with a mass scan range of m/z 40-450.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₇H₂₆O[15]
Molecular Weight 246.39 g/mol [15]
Appearance Pale yellow to pale brown liquid[12]
Boiling Point 272 °C (at 760 mmHg)[12][14]
Density ~0.997 g/mL at 25°C[12]
Refractive Index (n20/D) ~1.516[12]
Flash Point >110 °C (>230 °F)[4]
Water Solubility 6 mg/L at 23°C[2]

Table 2: Comparison of Purification Techniques for this compound (Illustrative)

Purification Method Typical Purity Achieved Expected Yield Key Advantages Key Disadvantages
Vacuum Fractional Distillation 85-95%Moderate to HighScalable, cost-effective for large quantities.May not effectively separate isomers with very close boiling points.
Column Chromatography (Silica Gel) 90-98%ModerateGood for removing polar impurities.Can be time-consuming and requires large volumes of solvent.
Preparative HPLC >99%Low to ModerateHigh resolution, excellent for separating closely related isomers.Expensive, not easily scalable for large quantities, requires specialized equipment.[13]
Recrystallization >98% (if successful)VariableCan yield very high purity product if a suitable solvent is found.Finding an appropriate solvent for this compound can be challenging; may result in significant product loss in the mother liquor.[2][12]

Visualizations

Experimental Workflow for this compound Synthesis and Purification

Acetylcedrene_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start α-Cedrene + Acetic Anhydride reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) start->reaction 1. Reaction quench Quenching & Extraction reaction->quench 2. Work-up crude_product Crude this compound (65-85% Purity) quench->crude_product 3. Isolation distillation Vacuum Fractional Distillation crude_product->distillation Option A chromatography Column Chromatography (e.g., Preparative HPLC) crude_product->chromatography Option B high_purity_product High-Purity this compound (>98%) distillation->high_purity_product Purified Product chromatography->high_purity_product Purified Product

Caption: Workflow for the synthesis and purification of high-purity this compound.

Logical Troubleshooting Flow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Crude This compound check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction check_reagents Verify Reagent Quality (Anhydrous Conditions) check_reaction->check_reagents Yes incomplete Incomplete Reaction check_reaction->incomplete No optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions Good reagent_issue Reagent/Catalyst Deactivation check_reagents->reagent_issue Poor workup_loss Investigate Work-up Procedure optimize_conditions->workup_loss Optimized suboptimal Sub-optimal Conditions optimize_conditions->suboptimal Not Optimized extraction_issue Poor Extraction or Emulsion Formation workup_loss->extraction_issue Issue Identified solution Solution Found workup_loss->solution No Issue incomplete->optimize_conditions Action reagent_issue->solution Action: Use fresh, anhydrous reagents suboptimal->solution Action: Adjust T, time extraction_issue->solution Action: Modify work-up

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Acetylcedrene Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of acetylcedrene in acidic environments. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a significant decrease in the concentration of this compound in my acidic formulation over a short period. What could be the cause?

A1: this compound, a sesquiterpene ketone, can be susceptible to degradation in acidic media. The primary cause of its instability is likely acid-catalyzed reactions involving the ketone functional group and the terpene backbone. Protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack or rearrangements. Additionally, the complex ring structure of cedrene may undergo acid-catalyzed rearrangements.

Q2: My solution containing this compound has developed a yellow tint after acidification. Is this related to degradation?

A2: Discoloration, such as the appearance of a yellow tint, is a common indicator of chemical degradation. The formation of conjugated systems or degradation products with chromophores can lead to changes in the solution's color. It is recommended to analyze the discolored solution using techniques like UV-Vis spectroscopy and chromatography to identify any new chemical species.

Q3: I have noticed the formation of a precipitate in my this compound solution after lowering the pH. What could this be?

A3: Precipitation upon acidification could be due to several factors. The degradation products of this compound may have lower solubility in your chosen solvent system compared to the parent compound. Alternatively, polymerization or condensation reactions catalyzed by the acid could lead to the formation of insoluble larger molecules. It is advisable to isolate and characterize the precipitate to understand its origin.

Q4: How can I minimize the degradation of this compound in my acidic formulation?

A4: To minimize degradation, consider the following strategies:

  • pH Control: Use the least acidic pH that is required for your application.

  • Temperature Control: Store the formulation at the lowest possible temperature to slow down the rate of degradation reactions.

  • Excipient Selection: Certain excipients may either buffer the formulation or protect this compound from degradation.

  • Use of Antioxidants: While the primary degradation pathway may be acid-catalyzed, oxidative degradation can also occur, especially in the presence of light and air. The inclusion of antioxidants might be beneficial.

  • Encapsulation: Microencapsulation or complexation with cyclodextrins can provide a protective barrier for this compound against the acidic environment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of this compound concentration Acid-catalyzed degradation or rearrangement.1. Confirm the pH of your medium. 2. Analyze for degradation products using HPLC or GC-MS. 3. Perform a stability study at different pH values and temperatures to identify optimal conditions.
Appearance of new peaks in chromatogram Formation of degradation products.1. Attempt to identify the structure of the new peaks using mass spectrometry. 2. Compare the degradation profile to known acid-catalyzed reactions of terpenes and ketones.
Change in color or odor of the formulation Chemical degradation leading to the formation of chromophores or volatile byproducts.1. Quantify the color change using spectrophotometry. 2. Use sensory analysis to characterize any changes in odor. 3. Correlate these changes with the appearance of new peaks in your analytical chromatogram.
Phase separation or precipitation Formation of insoluble degradation products or polymers.1. Isolate the precipitate and analyze its composition. 2. Evaluate the solubility of this compound and potential degradation products in your formulation.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various acidic conditions to illustrate potential degradation trends. Actual results may vary depending on the specific experimental conditions.

pH Temperature (°C) Time (days) This compound Remaining (%)
3.025798.5
3.040795.2
4.025799.1
4.040797.8
5.025799.8
5.040799.2
3.0253092.1
4.0253096.5
5.0253098.9

Experimental Protocols

Protocol for Assessing this compound Stability in Acidic Media

This protocol outlines a general procedure for evaluating the stability of this compound in an acidic aqueous/ethanolic solution.

1. Materials and Reagents:

  • This compound (high purity standard)

  • Ethanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl) or Citric Acid buffer solutions of desired pH

  • Sodium hydroxide (NaOH) for pH adjustment

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC, DB-5 for GC)

  • Calibrated pH meter

  • Incubator or water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

3. Preparation of Test Solutions:

  • For each pH condition to be tested (e.g., pH 3, 4, 5), prepare the test solutions by diluting the this compound stock solution with the appropriate acidic buffer to a final concentration of 100 µg/mL. The final ethanol concentration should be kept consistent across all samples.

  • Prepare a control sample at a neutral pH (e.g., pH 7.0).

4. Stability Study (Accelerated):

  • Divide each test solution into aliquots in sealed, amber glass vials to protect from light.

  • Place the vials in a stability chamber or incubator set at a constant temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial for each pH condition.

5. Sample Analysis:

  • At each time point, analyze the samples by a validated HPLC or GC-MS method to determine the concentration of this compound.

  • The mobile phase for HPLC could be a gradient of acetonitrile and water. For GC-MS, a suitable temperature program should be developed.

  • Quantify the this compound peak area against a standard curve prepared from freshly diluted stock solution.

  • Monitor for the appearance of any new peaks, which would indicate degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound versus time for each pH and temperature condition.

  • Determine the degradation rate constant and half-life if possible.

Visualizations

Acetylcedrene_Degradation_Pathway cluster_main Plausible Acid-Catalyzed Degradation of this compound This compound This compound Protonated_Ketone Protonated Ketone (Electrophilic Intermediate) This compound->Protonated_Ketone H+ (Acid Catalyst) Rearranged_Carbocation Rearranged Carbocation Protonated_Ketone->Rearranged_Carbocation Wagner-Meerwein Rearrangement Hydrated_Intermediate Hydrated Intermediate (Gem-diol) Protonated_Ketone->Hydrated_Intermediate +H2O Degradation_Product_1 Isomeric Ketone Rearranged_Carbocation->Degradation_Product_1 -H+ Degradation_Product_2 Hydrolyzed Product Hydrated_Intermediate->Degradation_Product_2 Further Reactions

Caption: Plausible degradation pathway of this compound in acidic media.

Experimental_Workflow cluster_workflow Experimental Workflow for Stability Testing A Prepare this compound Stock Solution B Prepare Test Solutions at Different pH Values A->B C Incubate Samples at Controlled Temperature B->C D Withdraw Samples at Scheduled Time Points C->D E Analyze Samples by HPLC or GC-MS D->E F Quantify this compound and Degradation Products E->F G Data Analysis and Stability Assessment F->G

Caption: General experimental workflow for this compound stability testing.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Result Observed (e.g., Low Assay, New Peaks) Check_pH Is the pH of the medium correct? Start->Check_pH Check_Temp Is the storage temperature correct? Check_pH->Check_Temp Yes Adjust_pH Adjust and re-verify pH. Check_pH->Adjust_pH No Analytical_Issue Is the analytical method validated and performing correctly? Check_Temp->Analytical_Issue Yes Adjust_Temp Calibrate and monitor temperature. Check_Temp->Adjust_Temp No Degradation_Confirmed Degradation is likely. Analytical_Issue->Degradation_Confirmed Yes Validate_Method Validate/troubleshoot analytical method. Analytical_Issue->Validate_Method No Investigate_Degradation Proceed to degradation product identification and pathway analysis. Degradation_Confirmed->Investigate_Degradation Adjust_pH->Start Adjust_Temp->Start Validate_Method->Start

Caption: Troubleshooting decision tree for unexpected experimental results.

strategies to minimize by-product formation during Acetylcedrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylcedrene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is synthesized through the Friedel-Crafts acylation of α-cedrene, a major component of cedarwood oil. The reaction typically involves an acylating agent like acetic anhydride or acetyl chloride and a Lewis acid catalyst.

Q2: What are the common by-products observed during this compound synthesis?

A2: Technical grade this compound can contain 15-35% impurities, which include acetylated isomers of other components from cedarwood oil and structural isomers of this compound itself. Specifically, when using titanium tetrachloride as a catalyst, a hydroxyketone and a vinyl ether derived from it have been identified as by-products.

Q3: What are the key factors influencing by-product formation?

A3: The formation of by-products in Friedel-Crafts acylation is influenced by several factors, including the choice and amount of Lewis acid catalyst, reaction temperature, reaction time, and the purity of the starting materials (α-cedrene and acylating agent).

Q4: How can I monitor the progress of the reaction and the formation of by-products?

A4: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction progress. It allows for the identification and quantification of the desired this compound product as well as the common by-products and unreacted starting materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides strategies to minimize by-product formation.

Issue Potential Cause Recommended Solution
Low yield of this compound - Inactive or insufficient Lewis acid catalyst. - Suboptimal reaction temperature. - Short reaction time. - Impure starting materials.- Use a fresh, anhydrous Lewis acid in stoichiometric amounts. - Optimize the reaction temperature; start at a lower temperature (e.g., 10°C) and gradually increase if necessary. - Extend the reaction time and monitor progress using GC-MS. - Ensure the α-cedrene and acylating agent are of high purity.
High percentage of hydroxyketone and vinyl ether by-products - Reaction with certain Lewis acids like titanium tetrachloride can promote the formation of these specific by-products. - Non-optimal reaction conditions.- Consider using a different Lewis acid catalyst. Solid super-strong acids (e.g., SO₄²⁻/Fe₂O₃) have been shown to be effective. - Carefully control the reaction temperature and molar ratio of reactants.
Formation of multiple isomers - Isomerization of the cedrene backbone under acidic conditions. - Non-regioselective acylation.- Employing milder reaction conditions (lower temperature, less harsh Lewis acid) can reduce isomerization. - The choice of Lewis acid can significantly influence regioselectivity. Experiment with different catalysts to find the optimal one for the desired isomer.
Difficulty in purifying the final product - Similar boiling points and polarities of this compound and its by-products.- Fractional distillation under reduced pressure is a common method for purification. - Column chromatography on silica gel with a suitable eluent system can also be employed for effective separation.

Quantitative Data Summary

The following table summarizes data from a patented synthesis method for Methyl Cedryl Ketone (this compound) using a solid super-strong acid catalyst.

ParameterValue
Catalyst SO₄²⁻/Fe₂O₃
Reactants Cedrene and Acetic Anhydride
Molar Ratio (Acetic Anhydride:Cedrene) 1.055:1
Catalyst Loading ~2.5% (by weight of cedrene)
Reaction Temperature 80°C
Reaction Time 8 hours
Yield ~64%
Product Purity (Ketone Content) 78%
Data sourced from patent CN101265170B.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Super-Strong Acid Catalyst

This protocol is adapted from patent CN101265170B for the synthesis of Methyl Cedryl Ketone.[1]

Materials:

  • α-Cedrene (2 mol, 408g)

  • Acetic Anhydride (2.11 mol, 215g)

  • Solid super-strong acid (SO₄²⁻/Fe₂O₃ type, 10g)

  • Three-necked flask (1000ml)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • To a 1000ml three-necked flask, add 408g (2mol) of cedrene and 215g (2.11mol) of acetic anhydride.

  • With stirring, add 10g of the SO₄²⁻/Fe₂O₃ solid super-strong acid catalyst.

  • Heat the reaction mixture to 80°C and maintain for 8 hours with continuous stirring.

  • After 8 hours, cool the reaction mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • The filtrate is then subjected to vacuum distillation to recover unreacted acetic anhydride and acetic acid formed during the reaction, yielding the crude this compound.

  • Further purify the crude product by rectification (fractional distillation) to obtain the final product.

Protocol 2: General Purification of this compound by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Place the crude this compound in the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Begin heating the flask gently under reduced pressure.

  • Carefully monitor the temperature at the distillation head. Collect the initial fractions, which will likely contain lower-boiling impurities.

  • Collect the fraction that distills at the boiling point of this compound at the corresponding pressure.

  • Analyze the collected fractions by GC-MS to determine their purity. Combine the fractions that meet the desired purity specifications.

Visualizations

Acetylcedrene_Synthesis_Workflow This compound Synthesis and Troubleshooting Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies Start Start Mix_Cedrene_Ac2O Mix α-Cedrene and Acetic Anhydride Start->Mix_Cedrene_Ac2O Add_Catalyst Add Lewis Acid Catalyst Mix_Cedrene_Ac2O->Add_Catalyst React Heat and Stir Add_Catalyst->React Workup Workup (Filtration, Distillation) React->Workup Crude_Product Crude this compound Workup->Crude_Product GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis Check_Purity Desired Purity? GCMS_Analysis->Check_Purity High_Purity High Purity this compound Check_Purity->High_Purity Yes Low_Purity Low Purity/ High By-products Check_Purity->Low_Purity No Optimize Optimize Reaction Conditions Low_Purity->Optimize Change_Catalyst Change Lewis Acid Optimize->Change_Catalyst Adjust_Temp Adjust Temperature/ Time Optimize->Adjust_Temp Purify Purification (Fractional Distillation) Optimize->Purify Change_Catalyst->Start Adjust_Temp->Start Purify->High_Purity

Caption: Workflow for this compound synthesis, analysis, and troubleshooting.

Byproduct_Formation_Logic Logic Diagram for By-product Formation Start α-Cedrene + Acylating Agent Desired_Pathway Desired Acylation Pathway Start->Desired_Pathway Side_Pathways Side Reaction Pathways Start->Side_Pathways Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Desired_Pathway Influences Regioselectivity Lewis_Acid->Side_Pathways Can Promote Side Reactions Reaction_Conditions Reaction Conditions (Temp, Time) Reaction_Conditions->Desired_Pathway Affects Rate and Yield Reaction_Conditions->Side_Pathways Can Increase By-product Formation This compound This compound Desired_Pathway->this compound Byproducts By-products (Hydroxyketone, Vinyl Ether, Isomers) Side_Pathways->Byproducts

Caption: Factors influencing this compound and by-product formation.

References

Validation & Comparative

A Comprehensive Guide to Acetylcedrene, also known as Methyl Cedryl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the fragrance ingredient commercially known as Vertofix, Lignofix, and other trade names.

In the realm of fragrance chemistry, the nomenclature of aromatic molecules can often lead to confusion. A case in point is the relationship between Acetylcedrene and Methyl Cedryl Ketone. Contrary to what the distinct names might suggest, they are, in fact, synonyms for the same chemical compound, identified by the CAS number 32388-55-9.[1][2][3][4][5][6] This guide provides a comprehensive overview of this single, versatile fragrance ingredient, detailing its physicochemical properties, synthesis, olfactory profile, and applications, supported by available data.

Physicochemical Properties

This compound is a synthetic ketone, structurally derived from cedrene, a component of cedarwood oil.[1] It is a colorless to pale yellow or brown liquid prized for its strong, long-lasting woody and ambery aroma.[2][3][4][6] The technical mixtures of this compound typically have a purity in the range of 65–85%.[7] The remaining portion consists of acetylated isomers of cedarwood oil components and structural isomers of this compound that are by-products of the synthesis process.[7]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₁₇H₂₆O[4][5][6][8][9][10]
Molecular Weight 246.39 g/mol [2][4][5][8][9]
CAS Number 32388-55-9[1][2][4][5][6][8]
Appearance Pale yellow to pale brown liquid[1][4][10]
Boiling Point 272 °C (lit.)[2][8][11]
Density 0.997 g/mL at 25 °C (lit.)[2][8][11]
Flash Point >100 °C (>230 °F)[2][12][13]
Refractive Index n20/D 1.516 (lit.)[2][8][11]
Water Solubility 6 mg/L at 23 °C[2][7][8]
Synonyms Methyl Cedryl Ketone, Vertofix, Lignofix, Woodyflor, Cedrylide, Lixetone[1][4][5][6][12][14]

Olfactory Profile and Applications in Fragrance

This compound is a cornerstone in the perfumer's palette, particularly in the creation of woody, amber, and masculine fragrances.[1][15] Its scent is consistently described as having a dry, woody character with distinct cedar-like and ambery undertones.[1][15] Some sources also note leathery, musky, and even vetiver and patchouli nuances.[14][16][17][18]

Its primary roles in fragrance compositions are:

  • Volume Builder : It adds richness, depth, and body to woody and oriental fragrance bases.[1]

  • Fixative : Due to its low volatility and high substantivity (lasting up to 400 hours on a fragrance strip), it anchors more volatile top and heart notes, extending the overall longevity of the perfume.[1][14][17]

  • Enhancer and Modulator : It enhances the diffusion and tenacity of a fragrance.[1] It blends well with a wide array of other fragrance materials, from floral to spicy notes, adding complexity.[14]

This versatility leads to its widespread use in a variety of products, including:

  • Fine Fragrances : A key component in many perfumes and colognes, especially in masculine and unisex scents.[1][15][19]

  • Personal Care Products : Found in soaps, shampoos, deodorants, lotions, and creams.[2][3][15][19]

  • Household Products : Used in air fresheners, candles, and detergents to impart a warm and elegant aroma.[15][19]

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is through the acetylation of cedrene.[3] Cedrene is a sesquiterpene hydrocarbon that is a major component of cedarwood oil.

General Synthesis Workflow:

General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Purification cluster_3 Final Product cedarwood_oil Cedarwood Oil reaction_vessel Friedel-Crafts Acetylation (Acid Catalyst) cedarwood_oil->reaction_vessel Cedrene source acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_vessel Acetylating agent filtration Filtration reaction_vessel->filtration Crude product distillation Fractional Distillation filtration->distillation This compound This compound (Methyl Cedryl Ketone) distillation->this compound

Caption: Synthesis of this compound from Cedarwood Oil.

Detailed Experimental Protocol (Based on Patent Literature):

A common method involves the Friedel-Crafts acetylation of cedrene-rich fractions of cedarwood oil using acetic anhydride as the acetylating agent and a protic or Lewis acid as a catalyst.[20] More recent methods also employ solid super-strong acids to create a more environmentally friendly process.[21]

  • Reactant Preparation : A molar ratio of acetic anhydride to cedrene between 1:1 and 15:1 is prepared in a reaction vessel.[21]

  • Catalyst Addition : A catalyst, such as polyphosphoric acid, sulfuric acid, or a solid superacid (e.g., SO₄²⁻/TiO₂-SiO₂), is added to the mixture.[20][21] The catalyst amount typically ranges from 1% to 10% by weight relative to the cedrene.[21]

  • Reaction Conditions : The mixture is heated to a temperature between 10 °C and 120 °C and stirred for several hours (typically over 3 hours).[21]

  • Work-up and Purification :

    • The reaction mixture is cooled to room temperature.

    • The catalyst is removed by filtration.[21]

    • The filtrate undergoes vacuum distillation to remove unreacted acetic anhydride and acetic acid by-product, yielding the crude product.[21]

    • The crude product is then purified by fractional distillation to obtain the final this compound.[21]

Logical Relationship: Nomenclature and Commercial Products

The relationship between the chemical names and commercial products can be visualized as follows. "this compound" and "Methyl Cedryl Ketone" are systematic or common chemical names, while products like "Vertofix" are the trade names under which this chemical is marketed, often as a mixture with related isomers.

Nomenclature of CAS 32388-55-9 cluster_0 Chemical Identity cluster_1 Synonymous Chemical Names cluster_2 Commercial Trade Names cas CAS: 32388-55-9 ac This compound cas->ac mck Methyl Cedryl Ketone cas->mck vertofix Vertofix ac->vertofix is marketed as lignofix Lignofix ac->lignofix is marketed as others Other Trade Names... ac->others is marketed as mck->vertofix is marketed as mck->lignofix is marketed as mck->others is marketed as

Caption: Relationship between chemical names and trade names.

References

A Comparative Guide to the Validation of Analytical Methods for Acetylcedrene in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative determination of Acetylcedrene, a common fragrance ingredient, in various complex matrices such as cosmetics and environmental water samples. The selection of an appropriate analytical method is critical for accurate quantification, ensuring product safety, regulatory compliance, and reliable environmental monitoring. This document summarizes performance data from validated methods and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and sensitive mass spectrometric detection make it well-suited for identifying and quantifying this analyte in intricate sample matrices. The following tables summarize the validation parameters for GC-MS based methods applied to cosmetic and environmental samples.

Data Presentation

Table 1: GC-MS Method Validation for this compound in Cosmetics

Validation ParameterGC-MS with Liquid-Liquid ExtractionGC-MS with Twin Line MS System
Linearity Range 0.1 - 10 µg/mL[1]0.5 - 50 mg/kg[2]
Coefficient of Determination (r²) > 0.995[1]> 0.999[2]
Limit of Quantification (LOQ) 2 - 20 µg/g (for a range of fragrance allergens)[1]Not explicitly stated for this compound
Recovery (%) 84.4 - 119% (Intra-day and Inter-day)[1]Not explicitly stated
Precision (%RSD) < 13.5% (Intra-day and Inter-day)[1]< 5% for 97% of compounds at 0.5 mg/kg[2]
Matrix Type Cream, lotion, shampoo, soaps, deodorants, shower gel, perfumes[1][3]Cosmetics[2]

Table 2: GC-MS Method Validation for this compound in Environmental Water Samples

Validation ParameterGC-MS with Closed Loop Stripping Analysis (CLSA)
Linearity Range Not explicitly stated
Coefficient of Determination (r²) Not explicitly stated
Limit of Detection (LOD) ng/L levels reported[4]
Recovery (%) Not explicitly stated
Precision (%RSD) Repeatability and reproducibility evaluated[4]
Matrix Type Influent and effluent wastewater, river water, tap water[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. The following sections outline the key experimental protocols for the analysis of this compound in different matrices.

Method 1: GC-MS with Liquid-Liquid Extraction for Cosmetics

This method is suitable for a wide range of cosmetic products and employs a straightforward extraction technique.

1. Sample Preparation:

  • Weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether.

  • Mix the contents for 30 minutes using a sample mixer.

  • Remove water by adding 5 g of anhydrous sodium sulfate and centrifuge at 3000 x g for 30 minutes.[3]

  • Collect the supernatant and filter it through a syringe filter.

  • Take 0.5 mL of the filtrate, add an internal standard solution, and dilute to 1 mL with methyl tert-butyl ether before GC-MS analysis.[3]

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Injector: Pulsed splitless mode.

  • Oven Temperature Program: Start at 60°C (2 min hold), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min (5 min hold).[3]

  • Mass Spectrometer: Agilent 5975 or similar.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Method 2: GC-MS with Closed Loop Stripping Analysis (CLSA) for Environmental Water

This method is designed for the trace-level analysis of this compound in various water samples, utilizing a preconcentration step to enhance sensitivity.

1. Sample Preparation (CLSA):

  • A specific volume of the water sample is placed in the stripping vessel.

  • The sample is purged with a purified gas (e.g., nitrogen or helium) at a controlled temperature.

  • The volatile and semi-volatile compounds, including this compound, are stripped from the water and trapped on a small activated carbon filter.

  • The trapped analytes are then eluted from the carbon filter with a small volume of a suitable solvent (e.g., carbon disulfide).

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a suitable injector for small volume injections.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_cosmetics cluster_sample_prep Sample Preparation cluster_analysis Analysis start Weigh 0.5g Cosmetic Sample add_solvents Add Water & Methyl Tert-Butyl Ether start->add_solvents mix Mix for 30 min add_solvents->mix dry_centrifuge Add Na2SO4 & Centrifuge mix->dry_centrifuge collect_supernatant Collect & Filter Supernatant dry_centrifuge->collect_supernatant add_is Add Internal Standard & Dilute collect_supernatant->add_is gcms GC-MS Analysis (SIM Mode) add_is->gcms

Caption: Workflow for this compound analysis in cosmetics.

experimental_workflow_water cluster_sample_prep Sample Preparation (CLSA) cluster_analysis Analysis start Water Sample purge Purge with Gas start->purge trap Trap on Carbon Filter purge->trap elute Elute with Solvent trap->elute gcms GC-MS Analysis (SIM Mode) elute->gcms

Caption: Workflow for this compound analysis in water.

References

comparative analysis of Acetylcedrene from different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to Acetylcedrene, a valuable fragrance ingredient prized for its characteristic woody and ambery scent. This document outlines the prevalent industrial method, explores a potential alternative pathway, and discusses greener synthesis approaches. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key reactions.

Executive Summary

The industrial synthesis of this compound is dominated by the Friedel-Crafts acylation of α-cedrene, a readily available sesquiterpene extracted from cedarwood oil. This method is favored for its simplicity and cost-effectiveness, stemming from the use of a natural and abundant starting material. However, it typically results in a technical-grade product with a purity of 65-85%, containing various isomers and acetylated byproducts derived from other components of cedarwood oil. An alternative, though less documented, route involves the synthesis from cedrol, another major constituent of cedarwood oil. While potentially offering a different impurity profile, this method's industrial viability is less established. The exploration of green chemistry principles, such as the use of solid acid catalysts, presents a promising avenue for developing more environmentally benign and efficient syntheses of this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

ParameterRoute 1: Friedel-Crafts Acylation of α-CedreneRoute 2: Synthesis from Cedrol
Starting Material α-Cedrene (from Cedarwood Oil)Cedrol (from Cedarwood Oil)
Key Reagents Acetic Anhydride, Lewis Acid (e.g., AlCl₃, TiCl₄)Dehydrating agent, Acetic Anhydride, Lewis Acid
Typical Yield ~67%[1]Data not readily available in literature
Product Purity 65-85% (Technical Grade)[2]Data not readily available in literature
Key Byproducts Isomers of this compound, acetylated derivatives of other cedarwood oil components[2]Potentially different isomeric byproducts
Industrial Viability High (current industry standard)Less established
Environmental Impact Use of stoichiometric amounts of hazardous Lewis acids, generation of acidic waste streams.Dependent on specific reagents and conditions.

Synthetic Route Analysis

Route 1: Friedel-Crafts Acylation of α-Cedrene

This is the most common and economically viable method for the large-scale production of this compound.[2] The reaction involves the electrophilic substitution of an acetyl group onto the α-cedrene molecule using an acylating agent, typically acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

α-Cedrene + Acetic Anhydride --(Lewis Acid)--> this compound

The primary starting material, α-cedrene, is a major component of cedarwood oil, which is extracted from various juniper and cypress trees.[2] The composition of cedarwood oil can vary, but it is a rich source of sesquiterpenes, making this a cost-effective route.[2]

A notable drawback of this method is the formation of a complex mixture of byproducts. Since the starting material is often a fraction of cedarwood oil rather than pure α-cedrene, other sesquiterpenes present in the oil also undergo acylation, leading to a product with a purity of around 65-85%.[2] The purification of this compound from this mixture to a high purity can be challenging and costly.

Route 2: Synthesis from Cedrol

An alternative potential pathway to this compound starts from cedrol, another abundant sesquiterpene alcohol in cedarwood oil. This route would likely involve a dehydration step to form cedrene isomers, followed by a Friedel-Crafts acylation.

Proposed Reaction Scheme:

Cedrol --(Dehydration)--> Cedrene Isomers --(Acetic Anhydride, Lewis Acid)--> this compound

While theoretically feasible, detailed experimental protocols and performance data for this route are not widely available in scientific literature, making a direct comparison with the α-cedrene route difficult. The primary advantage of this route could be a different distribution of cedrene isomers formed during the dehydration step, which might influence the final isomer distribution of this compound and its olfactory properties. However, the additional dehydration step adds to the overall process complexity and cost.

Green Chemistry Approaches

The conventional Friedel-Crafts acylation using Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) raises environmental concerns due to the use of stoichiometric amounts of these hazardous and corrosive catalysts and the generation of significant acidic waste.[3]

A greener alternative involves the use of solid acid catalysts, such as ion-exchange resins. These catalysts are generally less toxic, easier to handle, and can be recycled, which minimizes waste and reduces the environmental impact. For instance, the acylation of a similar terpene, longifolene, has been successfully carried out using an ion-exchange resin as a catalyst, yielding acetyl longifolene. This suggests that a similar approach could be developed for the synthesis of this compound, offering a more sustainable manufacturing process.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of α-Cedrene (Illustrative)

This protocol is a general representation of a Friedel-Crafts acylation and would require optimization for the specific synthesis of this compound.

Materials:

  • α-Cedrene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension with continuous stirring.

  • After the formation of the acetylating agent, add a solution of α-cedrene in anhydrous dichloromethane dropwise to the reaction mixture.

  • Once the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: From Cedrol cluster_2 Green Approach Alpha-Cedrene Alpha-Cedrene This compound (Technical) This compound (Technical) Alpha-Cedrene->this compound (Technical) Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound (Technical) Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->this compound (Technical) Catalyzes Cedrol Cedrol Cedrene Isomers Cedrene Isomers Cedrol->Cedrene Isomers Dehydration Dehydration Dehydration This compound This compound Cedrene Isomers->this compound Acylation Acylation Acylation Alpha-Cedrene_Green Alpha-Cedrene Acetylcedrene_Green This compound Alpha-Cedrene_Green->Acetylcedrene_Green Acetic Anhydride_Green Acetic Anhydride Acetic Anhydride_Green->Acetylcedrene_Green Solid Acid Catalyst Solid Acid Catalyst Solid Acid Catalyst->Acetylcedrene_Green Catalyzes (Recyclable)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction Setup 1. Reaction Setup: - α-Cedrene - Acetic Anhydride - Lewis Acid - Solvent Start->Reaction Setup Reaction 2. Acylation Reaction (Controlled Temperature) Reaction Setup->Reaction Quenching 3. Quenching with Acidified Ice Reaction->Quenching Workup 4. Extraction and Washing Quenching->Workup Drying and Concentration 5. Drying and Solvent Removal Workup->Drying and Concentration Purification 6. Purification (Vacuum Distillation or Column Chromatography) Drying and Concentration->Purification Final Product Pure this compound Purification->Final Product

Caption: Friedel-Crafts acylation workflow.

References

Acetylcedrene: A Comparative Guide to Performance in Diverse Product Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylcedrene, a synthetic fragrance ingredient prized for its warm, woody, and amber-like aroma, is a cornerstone in a vast array of consumer and industrial products. Its performance, however, is intrinsically linked to the chemical environment of the product base in which it is incorporated. This guide provides a comprehensive comparison of this compound's performance characteristics across various product formulations, supported by available data and detailed experimental methodologies for its evaluation.

Executive Summary

This compound exhibits exceptional tenacity and a robust, stable scent profile, making it a versatile ingredient in fine fragrances, cosmetics, and household products.[1][2] Its performance, particularly its longevity and olfactory character, can be influenced by the product matrix. This guide explores these nuances, offering a comparative perspective against other common woody fragrance ingredients. While direct, side-by-side comparative studies are limited in publicly available literature, this document synthesizes available data to provide a comprehensive overview for formulation scientists and researchers.

Physico-Chemical Properties

A foundational understanding of this compound's physical and chemical properties is crucial for predicting its behavior in different formulations.

PropertyValueSource(s)
Synonyms Methyl Cedryl Ketone, Vertofix[2]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Woody, amber, with musk-like undertones[1][2]
Substantivity on Paper 400 hours[3]
Water Solubility 6 mg/L at 23°C[4][5]
LogP (o/w) 5.9[4]
Flash Point >110 °C (>230 °F)[5]

Performance in Fine Fragrances

In alcohol-based fine fragrances, this compound serves as a key fixative and a core component of woody and amber accords.[1] Its high substantivity contributes significantly to the longevity of a fragrance on the skin.

Comparative Analysis:

While quantitative head-to-head studies are scarce, qualitative comparisons with other popular woody notes, such as Iso E Super, are common in perfumery literature. This compound is often described as having a greater "olfactory weight" and tenacity compared to the more transparent and diffusive character of Iso E Super.[6]

Fragrance IngredientOlfactive ProfileReported Tenacity/Substantivity
This compound Warm, woody, amber, muskHigh (Substantivity: 400 hours on paper)[3]
Iso E Super Smooth, woody, ambergris-likeModerate to High (Substantivity: 172 hours on paper)[6]
Cedryl Acetate Dry, woody, cedarModerate

Typical Use Levels in Fine Fragrance: The 95th percentile concentration of this compound in fine fragrances is reported to be 1.6%.

Performance in Cosmetic Bases

This compound is widely incorporated into various cosmetic products, including lotions, creams, and deodorants, to impart a desirable and lasting fragrance.[1][7][8] Its stability and performance are critical in these complex emulsion systems.

Creams and Lotions (Oil-in-Water and Water-in-Oil Emulsions):

The lipophilic nature of this compound (LogP of 5.9) suggests good solubility and stability within the oil phase of emulsions.[4] Its robust scent profile is generally stable in these bases.

Deodorants and Antiperspirants:

Typical Use Levels in Personal Care Products:

Product CategoryTypical Concentration Range
Personal Care Products (e.g., lotions, creams)0.1% - 1.5%[4]
Soaps and Shampoos0.1% - 1.5%[4]

Performance in Household Product Bases

The performance of this compound in household products like soaps and detergents is crucial for delivering a pleasant scent experience during and after use.

Soaps (High pH Environment):

True soaps have an alkaline pH, typically in the range of 8-10. The stability of fragrance ingredients in such a high pH environment is a critical performance parameter. While specific studies on this compound's stability in high pH soap bases are not publicly available, its extensive use in soap formulations indicates good stability.[1][2]

Detergents (Liquid and Powder):

In laundry detergents, the fragrance must not only be stable in the concentrated product but also effectively deposit on fabric during the wash cycle and provide a lasting scent. The "exceptional tenacity" of this compound contributes to its good substantivity on fabric.[1]

Typical Use Levels in Household Products:

Product CategoryTypical Concentration Range
Soaps and Detergents0.02% - 0.8%[4]
Washing and Cleaning Products0.1% - 1.5%[4]

Experimental Protocols

To facilitate further research and comparative analysis, this section details established methodologies for evaluating the performance of fragrance ingredients like this compound in various product bases.

Sensory Evaluation of Fragrance Performance

Sensory evaluation is critical for understanding the consumer perception of a fragrance's performance in a product.[9][10][11][12][13]

1. Fragrance Intensity and Longevity Testing:

  • Objective: To measure the perceived strength and duration of the fragrance in a product base on a substrate (e.g., skin, fabric).

  • Methodology:

    • A trained sensory panel applies a standardized amount of the product to the substrate.

    • Panelists rate the fragrance intensity on a labeled magnitude scale (e.g., 0-10) at specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours).

    • Data is collected and analyzed to determine the fragrance release profile and longevity.

2. Descriptive Analysis:

  • Objective: To characterize the olfactory profile of the fragrance in the product base over time.

  • Methodology:

    • A highly trained descriptive panel identifies and quantifies the different scent attributes (e.g., woody, amber, sweet) of the fragrance.

    • Panelists evaluate the product at various time points and rate the intensity of each attribute.

    • This allows for a detailed understanding of how the product base may alter the fragrance character.

3. Consumer Acceptance Testing:

  • Objective: To gauge the overall liking and preference for the fragranced product among a target consumer group.

  • Methodology:

    • A large panel of consumers evaluates the product under normal use conditions.

    • Consumers provide feedback on overall liking, purchase intent, and specific likes and dislikes regarding the fragrance.

Sensory_Evaluation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Objectives B Select Panelists A->B C Design Protocol B->C D Product Application C->D E Data Collection D->E F Statistical Analysis E->F G Interpretation & Reporting F->G

Sensory Evaluation Workflow Diagram.
Instrumental Analysis of Fragrance Performance

Instrumental techniques provide objective data on the release and composition of volatile fragrance compounds from a product base.[14][15][16]

1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):

  • Objective: To measure the concentration of volatile fragrance compounds in the air above the product (the "headspace"), simulating the scent that is perceived.

  • Methodology:

    • A known amount of the product is placed in a sealed vial.

    • The vial is incubated at a controlled temperature to allow the volatile compounds to equilibrate into the headspace.

    • A sample of the headspace is injected into a GC-MS system for separation and identification of the fragrance components.

    • This technique can be used to measure the release of this compound from different product bases over time.

HS_GCMS_Workflow A Sample Preparation B Headspace Sampling A->B C GC Separation B->C D MS Detection C->D E Data Analysis D->E

Headspace GC-MS Workflow Diagram.

Conclusion

This compound is a high-performing and versatile fragrance ingredient with excellent tenacity and a desirable woody-amber scent profile. Its performance is generally robust across a wide range of product bases, from fine fragrances to household detergents. While direct quantitative comparative data with other fragrance molecules is not extensively available in the public domain, the information compiled in this guide provides a strong foundation for formulators and researchers. The provided experimental protocols offer a systematic approach to generating in-house comparative data to optimize the use of this compound in specific product applications. Further research focusing on direct, controlled comparisons of this compound's stability and release characteristics from various modern cosmetic and household product bases would be of significant value to the scientific community.

References

Unraveling Skin Sensitization: A Comparative Guide to the Human Repeat Insult Patch Test (HRIPT) for Acetylcedrene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin sensitization potential of Acetylcedrene, a common fragrance ingredient, utilizing data from the Human Repeat Insult Patch Test (HRIPT). While specific, publicly available HRIPT study results for this compound are limited, this guide leverages the No-Expected-Sensitisation-Induction-Level (NESIL) established by the Research Institute for Fragrance Materials (RIFM) and compares it with HRIPT data for other well-known fragrance components. This objective comparison, supported by detailed experimental protocols and data, aims to inform safety assessments and formulation decisions in the cosmetic and pharmaceutical industries.

Quantitative Analysis of Skin Sensitization Potential

The following table summarizes the available skin sensitization data for this compound and compares it with HRIPT results for common fragrance alternatives. The data for the alternatives are derived from a comprehensive review of HRIPT studies conducted over 30 years.[1][2]

IngredientCAS NumberTest TypeNumber of SubjectsConcentration/Dose (µg/cm²)Induction/Challenge ReactionsConclusion
This compound 32388-55-9RIFM Safety AssessmentNot Specified35,000 (NESIL)Not SpecifiedDoes not present a concern for genotoxic potential[1]
Linalool 78-70-6HRIPT11914,9990Negative[1]
d-Limonene 5989-27-5HRIPT10510,0390Negative[1]
Cinnamaldehyde 104-55-2HRIPT945910Negative[1]

Note on this compound Data: The value presented for this compound is the No-Expected-Sensitisation-Induction-Level (NESIL), which represents a conservative estimate of the highest exposure level unlikely to induce skin sensitization.[1] This value is derived from a weight-of-evidence approach that can include, but is not limited to, HRIPT data. While this compound is recognized as a potential skin allergen, the RIFM safety assessment concludes it is safe for use under the established guidelines.[1][3][4]

Experimental Protocol: The Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standardized clinical test designed to assess the skin sensitization potential of a test material after repeated applications to the skin of human volunteers.[5][6][7] The protocol, as standardized by the Research Institute for Fragrance Materials (RIFM), is conducted in two primary phases: Induction and Challenge.[5][8][9]

Phase 1: Induction
  • Subject Recruitment: A panel of typically 50-200 healthy adult volunteers is recruited for the study.[10][11]

  • Patch Application: The test material, often diluted in a suitable vehicle (e.g., 75% diethyl phthalate and 25% ethanol), is applied to a small, occlusive or semi-occlusive patch.[5][12]

  • Application Site: The patch is applied to a designated area on the subject's back.

  • Exposure Duration: The patch remains in place for 24 hours.

  • Rest Period: After 24 hours, the patch is removed, and the site is left uncovered for a 24-hour rest period.

  • Repeated Insults: This cycle of 24-hour application followed by a 24-hour rest period is repeated for a total of nine applications over a three-week period.[5]

  • Observation: Throughout the induction phase, the application site is monitored for any signs of skin irritation.

Phase 2: Challenge
  • Rest Period: Following the final induction patch, there is a two-week non-treatment rest period.

  • Challenge Patch Application: A challenge patch with the test material is applied to a new, previously untreated (naive) site on the subject's back.

  • Evaluation: The challenge patch is removed after 24 hours, and the site is evaluated for any skin reaction at 24, 48, and 72 hours post-application.

  • Interpretation: A reaction at the challenge site that is more significant than any irritation observed during the induction phase is indicative of induced sensitization. The number of subjects exhibiting a sensitization reaction is recorded.

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase cluster_challenge Challenge Phase start_induction Start Induction patch_app Apply Patch (24h) start_induction->patch_app rest_period Rest Period (24h) patch_app->rest_period evaluation_induction Evaluate Site rest_period->evaluation_induction repeat_node Repeat 9x evaluation_induction->repeat_node repeat_node->patch_app Next Application two_week_rest 2-Week Rest Period repeat_node->two_week_rest Induction Complete challenge_patch Apply Challenge Patch (Naive Site, 24h) two_week_rest->challenge_patch final_eval Final Evaluation (24, 48, 72h) challenge_patch->final_eval results Record Sensitization final_eval->results

Figure 1. Experimental workflow of the Human Repeat Insult Patch Test (HRIPT).

Signaling Pathways in Skin Sensitization

The induction of skin sensitization is a complex immunological process. While a detailed signaling pathway for this compound is not specifically elucidated in the provided search results, the general mechanism of chemically-induced allergic contact dermatitis involves the following key steps:

  • Haptenation: Small chemical molecules (haptens), like many fragrance ingredients, penetrate the epidermis and covalently bind to endogenous skin proteins.

  • Langerhans Cell Activation: The resulting hapten-protein complexes are recognized and processed by Langerhans cells, the resident antigen-presenting cells of the epidermis.

  • Migration and Antigen Presentation: Activated Langerhans cells migrate to the regional lymph nodes where they present the haptenated antigens to naive T-lymphocytes.

  • T-Cell Proliferation and Differentiation: This antigen presentation triggers the clonal expansion and differentiation of hapten-specific T-cells, primarily of the Th1 and Tc1 subtypes.

  • Sensitization: These memory T-cells are then distributed systemically, establishing a state of sensitization.

Upon subsequent re-exposure to the same hapten (the challenge phase in an HRIPT), these memory T-cells are rapidly activated, leading to the recruitment of other inflammatory cells and the release of cytokines, which manifests as the clinical signs of allergic contact dermatitis.

Skin_Sensitization_Pathway cluster_skin Epidermis cluster_lymph Lymph Node cluster_reexposure Re-exposure Hapten Hapten (e.g., this compound) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cell Hapten_Protein->LC Uptake & Processing T_Cell Naive T-Cell LC->T_Cell Migration & Antigen Presentation Memory_T_Cell Memory T-Cell T_Cell->Memory_T_Cell Proliferation & Differentiation Inflammation Inflammatory Response (Allergic Contact Dermatitis) Memory_T_Cell->Inflammation Systemic Distribution & Rapid Activation upon Re-exposure

Figure 2. Simplified signaling pathway of skin sensitization by a chemical hapten.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of Acetylcedrene and its related compounds, Methyl Cedryl Ketone and Cedryl Acetate. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use and potential environmental consequences of these fragrance compounds. This document summarizes key environmental parameters, details the experimental protocols used for their assessment, and visualizes the environmental fate and transport of these substances.

Executive Summary

This compound, a widely used fragrance ingredient, and its close structural analog, Methyl Cedryl Ketone, exhibit similar environmental profiles characterized by low biodegradability, a moderate potential for bioaccumulation, and high aquatic toxicity. Cedryl Acetate, another related compound, is also classified as toxic to aquatic life, although detailed public data on its biodegradability and bioaccumulation are less available. The persistence of these compounds in aquatic environments raises concerns about their long-term ecological impact.

Data Presentation: Comparative Environmental Impact

The following tables summarize the available quantitative data for this compound, Methyl Cedryl Ketone, and Cedryl Acetate, focusing on their biodegradability, bioaccumulation potential, and aquatic toxicity.

Table 1: Physical and Chemical Properties

PropertyThis compoundMethyl Cedryl KetoneCedryl Acetate
CAS Number 32388-55-9[1][2][3]32388-55-9[2][3][4]77-54-3[5]
Molecular Formula C₁₇H₂₆O[1][3]C₁₇H₂₆O[4][6]C₁₇H₂₈O₂[7][8]
Molecular Weight 246.39 g/mol [1][3]246.39 g/mol [6]264.4 g/mol [7][8]
Water Solubility 1.278 - 6 mg/L @ 25°C[6]6 mg/L @ 25°C (est)[9]Insoluble
Log Kₒw (Octanol-Water Partition Coefficient) 5.655 (literature)[10]~5.7 (QSAR)~4.5 (calculated)[8]

Table 2: Environmental Fate and Ecotoxicity

ParameterThis compoundMethyl Cedryl KetoneCedryl Acetate
Biodegradability Not readily biodegradable. 36% degradation in 28 days (OECD 301F)[11]Not readily biodegradable (structurally similar to this compound)Data not readily available.
Bioaccumulation Potential (BCF) 200 - 820 L/kg (OECD 305)[12]Expected to be similar to this compoundData not readily available, but Log Kₒw suggests some potential.
Aquatic Toxicity (Acute) Very toxic to aquatic life.[1] 48-h EC50 (Daphnia magna): 0.86 mg/L.[12]Very toxic to aquatic life.[4]Toxic to aquatic life with long-lasting effects.[13]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long-lasting effects.[1]Very toxic to aquatic life with long-lasting effects.[4]Toxic to aquatic life with long-lasting effects.[13]

Experimental Protocols

The environmental data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key experimental protocols.

OECD TG 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the ready biodegradability of chemical substances in an aerobic aqueous medium.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a domestic wastewater treatment plant and incubated in a closed flask with a device to measure oxygen consumption (a manometer). The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for uptake by a blank control, is measured over a 28-day period.[10][14][15]

  • Apparatus: Closed respirometer flasks, manometric device, constant temperature chamber.

  • Procedure:

    • Preparation of mineral medium containing essential inorganic salts.

    • Preparation of the inoculum, typically activated sludge from a sewage treatment plant.

    • Addition of the test substance to the test flasks at a concentration to yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • Control flasks containing only inoculum (blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel.[15]

    • The flasks are sealed and incubated in the dark at a constant temperature (22 ± 2 °C) with continuous stirring.[10]

    • The oxygen consumption is measured by the manometric device at regular intervals for up to 28 days.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[16]

OECD TG 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for characterizing the bioconcentration potential of substances in fish.

  • Principle: The test consists of two phases: the uptake phase and the depuration phase. During the uptake phase, fish are exposed to the test substance in water at a constant concentration. Subsequently, during the depuration phase, the fish are transferred to a clean, untreated medium. The concentration of the test substance in the fish tissue is monitored throughout both phases to determine the bioconcentration factor (BCF).[17][18][19]

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[18][20]

  • Procedure:

    • Uptake Phase: Fish are exposed to the test substance in a flow-through system for a period of up to 28 days, or until a steady-state concentration in the fish is reached.[17] At least two test concentrations are used.

    • Water samples are taken regularly to monitor the exposure concentration.

    • Fish are sampled at predetermined intervals to measure the concentration of the test substance in their tissues. A minimum of four fish are sampled at each point.[18]

    • Depuration Phase: The remaining fish are transferred to a clean water system and monitored for the elimination of the test substance from their tissues for a period sufficient to determine the depuration rate.[17]

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[17]

OECD TG 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test

This test measures the rate and extent of aerobic mineralization of a chemical substance in natural surface water.

  • Principle: The test substance, typically radiolabelled (e.g., with ¹⁴C), is added at a low concentration (µg/L range) to a sample of natural surface water containing its native microbial population. The test system is incubated in the dark under aerobic conditions, and the evolution of ¹⁴CO₂ is measured over time as an indicator of mineralization.[21][22][23]

  • Test System: The test is conducted in batch systems, often with a flow-through setup to trap evolved ¹⁴CO₂. The test can be performed as a "pelagic test" (water only) or a "suspended sediment test" to simulate turbid waters.[23]

  • Procedure:

    • Natural surface water is collected and characterized.

    • The ¹⁴C-labelled test substance is added at two different concentrations, typically ≤ 10 µg/L and ≤ 100 µg/L.[21][23]

    • The test flasks are incubated in the dark at a controlled temperature (e.g., 20°C) with agitation for up to 60 days.[21]

    • A continuous stream of air is passed through the flasks, and the evolved ¹⁴CO₂ is trapped in an alkaline solution.

    • At various time points, samples of the water and the CO₂ trapping solution are analyzed to determine the extent of mineralization and the concentration of the parent compound and major transformation products.

  • Data Analysis: The rate of biodegradation is determined by plotting the percentage of mineralization against time. Degradation kinetics and half-life of the parent compound are calculated.[21]

Mandatory Visualization

The following diagrams illustrate the environmental fate and transport of fragrance compounds like this compound and a typical experimental workflow for assessing their biodegradability.

Environmental_Fate_and_Transport Consumer_Products Consumer Products (Perfumes, Soaps, Detergents) Wastewater Wastewater 'Down-the-drain' Consumer_Products->Wastewater Use & Disposal Atmosphere Atmosphere Consumer_Products->Atmosphere Volatilization WWTP Wastewater Treatment Plant (WWTP) Wastewater->WWTP Surface_Water Surface Water (Rivers, Lakes) WWTP->Surface_Water Effluent Discharge Soil Soil WWTP->Soil Sludge Application Biodegradation Biodegradation WWTP->Biodegradation Photodegradation Photodegradation Atmosphere->Photodegradation Surface_Water->Atmosphere Volatilization Sediment Sediment Surface_Water->Sediment Sorption Biota Aquatic Biota Surface_Water->Biota Bioaccumulation Surface_Water->Biodegradation Sediment->Biota Sediment->Biodegradation Biota->Biota

Caption: Environmental fate and transport of fragrance compounds.

OECD_301F_Workflow Start Start Prep_Medium Prepare Mineral Medium Start->Prep_Medium Prep_Inoculum Prepare Inoculum (Activated Sludge) Start->Prep_Inoculum Setup_Flasks Set up Test Flasks: - Test Substance - Blank Control - Reference Control Prep_Medium->Setup_Flasks Prep_Inoculum->Setup_Flasks Incubation Incubate at 22°C (28 days, dark, stirred) Setup_Flasks->Incubation Measure_O2 Measure O₂ Consumption (Manometric Respirometry) Incubation->Measure_O2 Calculate_BOD Calculate BOD Measure_O2->Calculate_BOD Calculate_Biodegradation Calculate % Biodegradation Calculate_BOD->Calculate_Biodegradation Calculate_ThOD Calculate ThOD Calculate_ThOD->Calculate_Biodegradation End End Calculate_Biodegradation->End

Caption: Workflow for OECD TG 301F Biodegradability Test.

References

Unveiling the Staying Power of Scents: A Comparative Analysis of Acetylcedrene's Contribution to Fragrance Longevity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for enduring fragrances is a significant challenge. The ability of a scent to linger, known as its longevity or substantivity, is a critical factor in consumer preference and product efficacy. Acetylcedrene, a synthetic woody and ambery fragrance ingredient, is often lauded for its fixative properties, which are claimed to enhance fragrance longevity. This guide provides a comparative analysis of this compound's potential contribution to fragrance longevity against other commonly used fixatives, supported by physical property data and detailed experimental protocols for validation.

While direct, publicly available experimental data from a single study comparing the fragrance longevity of this compound and other fixatives is limited, an examination of their physical properties, particularly vapor pressure, can offer valuable insights. A lower vapor pressure generally indicates lower volatility and, consequently, a slower evaporation rate, which is a key characteristic of an effective fragrance fixative.

Comparative Analysis of Fragrance Fixative Properties

The following table summarizes the key physical properties of this compound and other common fragrance fixatives. A lower vapor pressure is indicative of a higher potential for fragrance fixation and longevity.

Fixative AgentChemical FamilyOdor ProfileMolecular Weight ( g/mol )Vapor Pressure (mmHg at 25°C)
This compound Sesquiterpene KetoneWoody, Ambery, Sweet246.398.49 x 10⁻⁵[1]
Galaxolide Polycyclic MuskClean, Floral, Musky258.405.45 x 10⁻⁴[2][3]
Ambroxide DiterpenoidAmbery, Woody, Musky236.391.30 x 10⁻² (est.)[4]
Benzyl Salicylate Salicylate EsterSweet, Balsamic, Floral228.247.80 x 10⁻⁵[5]
Iso E Super® Tetramethyl AcetyloctahydronaphthaleneWoody, Ambery, Velvety234.381.74 x 10⁻³[6]

Note: Vapor pressure values can vary slightly between sources due to different experimental or estimation methods.

Based on this data, this compound and Benzyl Salicylate exhibit the lowest vapor pressures among the compared fixatives, suggesting they have the highest potential to reduce the evaporation rate of more volatile fragrance components and thus enhance longevity.

Experimental Protocols for Evaluating Fragrance Longevity

To rigorously validate the contribution of this compound and other fixatives to fragrance longevity, standardized experimental protocols are essential. The two primary methods employed in the fragrance industry are instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and sensory analysis through trained human panels.

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an objective, quantitative measurement of the evaporation rate of fragrance molecules over time.

Objective: To quantify the concentration of volatile fragrance compounds in the headspace above a scented substrate at various time intervals. A slower decrease in the concentration of key fragrance components in the presence of a fixative indicates a positive effect on longevity.

Methodology:

  • Sample Preparation:

    • Prepare identical fragrance solutions with and without the fixative (e.g., this compound) at a predetermined concentration (e.g., 5%).

    • Apply a precise amount of each fragrance solution to a standardized substrate (e.g., filter paper, fabric swatch, or synthetic skin).

    • Place each substrate in a sealed headspace vial.

  • Incubation and Sampling:

    • Incubate the vials at a constant temperature (e.g., 32°C to simulate skin temperature).

    • At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), sample the headspace of each vial using a solid-phase microextraction (SPME) fiber or a gas-tight syringe.

  • GC-MS Analysis:

    • Inject the sampled headspace into a GC-MS system.

    • The gas chromatograph separates the individual volatile compounds.

    • The mass spectrometer identifies and quantifies each compound.

  • Data Analysis:

    • Plot the concentration of key fragrance analytes as a function of time for both the control and the fixative-containing samples.

    • Calculate the evaporation rate for each compound. A statistically significant reduction in the evaporation rate in the presence of the fixative validates its contribution to longevity.

Sensory Panel Evaluation

This method provides a qualitative and semi-quantitative assessment of fragrance longevity as perceived by the human nose.

Objective: To evaluate the perceived intensity and character of a fragrance over time by a panel of trained sensory assessors.

Methodology:

  • Panelist Selection and Training:

    • Select a panel of individuals who have been screened for olfactory acuity and trained in fragrance description and intensity rating.

  • Sample Preparation and Application:

    • Prepare fragrance solutions with and without the fixative, blinded and coded to prevent bias.

    • Apply a standardized amount of each solution to the forearms of the panelists or to scent strips.

  • Evaluation Protocol:

    • Panelists evaluate the fragrance intensity and character at predetermined time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 6, and 8 hours).

    • Intensity is rated on a labeled magnitude scale (e.g., from "no scent" to "extremely strong").

    • The fragrance character (e.g., top notes, heart notes, base notes) is also described at each time point.

  • Data Analysis:

    • Plot the mean intensity ratings over time for each fragrance formulation.

    • A slower decay in perceived intensity for the fragrance containing the fixative indicates enhanced longevity.

    • Analyze the descriptions of fragrance character to understand how the fixative influences the evolution of the scent profile over time.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.

G cluster_0 Instrumental Analysis Workflow (Headspace GC-MS) prep Sample Preparation (Fragrance +/- Fixative on Substrate) incubate Incubation (Constant Temperature) prep->incubate sample Headspace Sampling (SPME/Syringe) incubate->sample gcms GC-MS Analysis (Separation & Quantification) sample->gcms data Data Analysis (Evaporation Rate Calculation) gcms->data

Instrumental Analysis Workflow

G cluster_1 Sensory Panel Evaluation Workflow panel Panelist Selection & Training sample_prep Sample Preparation & Application (Blinded & Coded) panel->sample_prep evaluation Timed Sensory Evaluation (Intensity & Character) sample_prep->evaluation data_analysis Data Analysis (Intensity Decay Curves) evaluation->data_analysis

Sensory Panel Evaluation Workflow

Conclusion

Based on its low vapor pressure, this compound demonstrates a strong potential to function as an effective fragrance fixative, comparable to other well-established materials like Benzyl Salicylate. Its characteristic woody and ambery scent profile can also serve as a substantive base note, further contributing to the overall longevity of a fragrance. However, for definitive validation, rigorous experimental testing using the detailed instrumental and sensory protocols is paramount. Such studies would provide the quantitative data necessary to unequivocally establish this compound's contribution to fragrance longevity in various applications and formulations. This data-driven approach is crucial for the development of high-performance, long-lasting fragrances that meet the demands of both consumers and the industry.

References

A Comparative Sensory Analysis of Acetylcedrene and its Isomers for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylcedrene, a synthetic sesquiterpene ketone, is a widely utilized ingredient in the fragrance industry, prized for its persistent and versatile woody, ambery, and musky scent profile.[1][2][3][4][5] Typically synthesized through the acetylation of cedrene, a component of cedarwood oil, commercial this compound exists as a complex mixture of isomers.[1] The olfactory characteristics of this mixture are a composite of the individual sensory profiles of its constituent isomers. This guide provides a comparative overview of the sensory evaluation of this compound, detailing its olfactory properties and the methodologies used for its assessment. Due to the proprietary nature of specific quantitative sensory data for individual isomers within the fragrance industry, this guide presents a representative summary based on available qualitative descriptions and standard sensory analysis protocols.

Comparative Sensory Profile of this compound

Commercial this compound is generally described as possessing a warm, woody, and ambery aroma with musky undertones.[1][6] It is valued for its excellent fixative properties, contributing to the longevity of a fragrance. The overall scent is often associated with the earthy aroma of cedar, enhanced by sweeter, more resinous notes.[5]

While specific quantitative data for each isomer is limited in public literature, the general olfactory contributions are understood within the industry. The primary isomers contribute to the characteristic woody and ambery notes, with variations in intensity and secondary characteristics such as sweetness, muskiness, or even subtle fruity facets.

Table 1: Representative Sensory Profile of this compound and its Potential Isomers

AttributeCommercial this compound MixtureIsomer A (Hypothetical)Isomer B (Hypothetical)Alternative: Cedarwood OilAlternative: Ambroxan
Primary Odor Woody, AmberIntense Woody, DryAmbery, SweetWoody, Pencil-shavingsAmbery, Musky
Secondary Notes Musk, Sweet, EarthySmoky, LeatheryPowdery, BalsamicResinous, GreenClean, slightly sweet
Intensity HighVery HighModerateModerateHigh
Substantivity ExcellentExcellentGoodModerateExcellent
Application Fine Fragrances, Soaps, CosmeticsBase notes for masculine fragrancesEnhancer for oriental and floral scentsWoody and natural perfume compositionsFixative and base note in various fragrances

Experimental Protocols for Sensory Evaluation

The sensory evaluation of fragrance materials like this compound is a critical process for quality control, product development, and research. Standardized protocols ensure the reliability and reproducibility of results.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the characteristic aroma of a substance.[7][8][9][10]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for injection into the gas chromatograph.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column selected for the separation of sesquiterpenes. The oven temperature is programmed to ramp up, allowing for the separation of individual isomers and other volatile components based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split into two paths. One path leads to a standard detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to a sniffing port.

  • Olfactory Assessment: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. As each separated compound elutes, the panelist records the perceived odor character and its intensity. This allows for the direct correlation of a specific chemical compound (isomer) with its unique scent profile.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an "aromagram," which displays the retention time, chemical identity, and sensory description of each odor-active compound.

Descriptive Sensory Panel Analysis

This method involves a trained panel of human assessors to quantitatively describe the sensory characteristics of a fragrance material.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity, ability to describe scents, and consistency. They undergo extensive training to recognize and scale the intensity of various aroma attributes relevant to woody and ambery fragrances.

  • Sample Preparation: Samples of this compound (and its isomers, if available) and comparative fragrance materials are prepared in a neutral solvent (e.g., diethyl phthalate) at standardized concentrations. Samples are coded to ensure blind evaluation.

  • Evaluation Procedure: Panelists are provided with smelling strips dipped in the prepared samples. In a controlled environment with neutral airflow and lighting, each panelist evaluates the samples in a randomized order.[11][12]

  • Attribute Rating: For each sample, panelists rate the intensity of a predefined list of sensory descriptors (e.g., woody, ambery, musky, sweet, smoky, powdery) on a labeled magnitude scale (e.g., a 0-15 point scale where 0 is no perception and 15 is extremely strong).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of each sample and to identify significant differences between them.

Experimental Workflow for Sensory Panel Evaluation

The following diagram illustrates a typical workflow for a descriptive sensory panel evaluation of fragrance ingredients.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Dilution & Coding) Panelist_Selection->Sample_Prep Protocol_Design Protocol Design (Attributes & Scale) Sample_Prep->Protocol_Design Blind_Eval Blind Evaluation in Controlled Environment Protocol_Design->Blind_Eval Attribute_Rating Attribute Rating on Standardized Scale Blind_Eval->Attribute_Rating Data_Collection Data Collection Attribute_Rating->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stat_Analysis Report_Generation Report Generation (Sensory Profile) Stat_Analysis->Report_Generation

Caption: Sensory Panel Evaluation Workflow.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Acetylcedrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Acetylcedrene, a common fragrance ingredient that requires careful management in a laboratory setting. Adherence to these protocols is critical for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is known to be a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure and prevent allergic reactions or environmental contamination.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical impermeable gloves and fire/flame resistant and impervious clothingSelect gloves based on the task and potential for exposure. A lab coat is generally recommended.[1][3]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial for safety and procedural consistency. The following step-by-step guidance outlines the key phases of working with this compound.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area to avoid the inhalation of vapors, mists, or dust.[1][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][4]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Ignition Sources: Use non-sparking tools and take measures to prevent fire from electrostatic discharge. Keep away from heat, sparks, and open flames.[1][5]

  • Hygiene: Wash hands and any exposed skin with soap and water before eating, drinking, smoking, and before leaving the work area.[3]

2. Storage:

  • Container Integrity: Store this compound in its original, tightly closed container.[3]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from direct light, heat, and air exposure.[3][6]

3. Accidental Release Measures:

  • Personal Precautions: In the event of a spill, use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition.[1]

  • Environmental Precautions: Prevent the spilled material from entering drains, surface water, or ground water to avoid environmental contamination.[3]

  • Containment and Cleaning: For spills, collect and arrange for disposal. Avoid dust formation during cleanup.[1]

4. Disposal:

  • Regulatory Compliance: Dispose of this compound and its container at an appropriate treatment and disposal facility in accordance with all applicable local, regional, national, and international regulations.[1][3]

  • Waste Handling: Contaminated packaging should be disposed of according to official regulations.[7]

Workflow for Handling this compound

The following diagram illustrates the logical flow of procedures for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_chem Handle this compound prep_vent->handle_chem store_chem Store in a Cool, Dry, Well-Ventilated Area handle_chem->store_chem If not for immediate use spill_contain Contain Spill handle_chem->spill_contain In case of spill dispose_waste Dispose of Waste According to Regulations handle_chem->dispose_waste After use spill_clean Clean and Collect spill_contain->spill_clean spill_clean->dispose_waste

Caption: This diagram outlines the procedural workflow for the safe handling of this compound.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylcedrene
Reactant of Route 2
Acetylcedrene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.